molecular formula C8H15ClN4 B6279950 3-azido-9-azabicyclo[3.3.1]nonane hydrochloride CAS No. 2241130-18-5

3-azido-9-azabicyclo[3.3.1]nonane hydrochloride

Número de catálogo: B6279950
Número CAS: 2241130-18-5
Peso molecular: 202.7
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Azido-9-azabicyclo[3.3.1]nonane hydrochloride is a chemical building block designed for research applications. Its structure is based on the 9-azabicyclo[3.3.1]nonane scaffold, a moiety recognized for its significance in medicinal chemistry and natural product synthesis . The azide functional group at the 3-position makes this compound a valuable intermediate for Click Chemistry, enabling efficient conjugation to alkynes for the synthesis of more complex molecules. The rigid bicyclic framework of the 9-azabicyclo[3.3.1]nonane system can exist in distinct conformational states (twin-chair or boat-chair), which can influence its interaction with biological targets . This core structure is found in numerous biologically active natural products and is considered a "privileged structure" in drug discovery for its ability to bind effectively to various protein receptors . Researchers can utilize this azide-functionalized building block in the construction of potential pharmacologically active compounds, including analogs of indole alkaloids which have shown anticancer, antimalarial, and anti-inflammatory activities . This product is for Research Use Only and is not intended for diagnostic or therapeutic use.

Propiedades

Número CAS

2241130-18-5

Fórmula molecular

C8H15ClN4

Peso molecular

202.7

Pureza

95

Origen del producto

United States
Foundational & Exploratory

Synthesis of 3-Azido-9-Azabicyclo[3.3.1]nonane Hydrochloride: A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the 9-Azabicyclo[3.3.1]nonane Scaffold in Medicinal Chemistry

The 9-azabicyclo[3.3.1]nonane, or granatane, scaffold is a rigid bicyclic amine that has garnered significant attention in medicinal chemistry. Its constrained conformation provides a unique three-dimensional architecture that can be exploited to design ligands with high affinity and selectivity for various biological targets. The introduction of an azido group at the 3-position furnishes a versatile handle for further chemical modifications, such as "click" chemistry, reduction to an amine, or participation in various cycloaddition reactions. This makes 3-azido-9-azabicyclo[3.3.1]nonane hydrochloride a valuable building block for the synthesis of novel therapeutic agents, particularly in the development of treatments for neurological disorders and infectious diseases[1]. This guide provides an in-depth, scientifically-grounded overview of a plausible and robust synthetic route to this important intermediate, addressing the nuances of each synthetic step and the underlying chemical principles.

Strategic Overview of the Synthetic Pathway

The synthesis of 3-azido-9-azabicyclo[3.3.1]nonane hydrochloride is a multi-step process that commences with the construction of the bicyclic ketone, 9-azabicyclo[3.3.1]nonan-3-one. This key intermediate is then stereoselectively reduced to the corresponding alcohol, which is subsequently converted to the target azide. Finally, the formation of the hydrochloride salt enhances the compound's stability and solubility in aqueous media, a desirable property for pharmaceutical applications.

The proposed synthetic sequence is as follows:

  • Synthesis of N-Benzyl-9-azabicyclo[3.3.1]nonan-3-one: A one-pot Mannich-type reaction is employed to construct the bicyclic ketone with a benzyl protecting group on the nitrogen.

  • Reduction of the Ketone: The carbonyl group is stereoselectively reduced to a hydroxyl group to yield N-benzyl-9-azabicyclo[3.3.1]nonan-3-ol.

  • Deprotection of the Nitrogen: The N-benzyl group is removed via hydrogenolysis to afford 9-azabicyclo[3.3.1]nonan-3-ol.

  • Introduction of the Azide Group: The hydroxyl group is converted to an azido group. Two potential, high-yielding methods will be discussed: a Mitsunobu reaction and a two-step process involving mesylation followed by nucleophilic substitution.

  • Formation of the Hydrochloride Salt: The final step involves the treatment of the free base with hydrochloric acid to yield the stable hydrochloride salt.

Synthesis_Pathway Start Glutaraldehyde + Benzylamine + Acetonedicarboxylic Acid Ketone N-Benzyl-9-azabicyclo[3.3.1]nonan-3-one Start->Ketone Mannich-type Condensation Alcohol N-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol Ketone->Alcohol NaBH4 Reduction Deprotected_Alcohol 9-Azabicyclo[3.3.1]nonan-3-ol Alcohol->Deprotected_Alcohol Hydrogenolysis (Pd/C, H2) Azide 3-Azido-9-azabicyclo[3.3.1]nonane Deprotected_Alcohol->Azide Azidation (e.g., Mitsunobu or Mesylation/SN2) HCl_Salt 3-Azido-9-azabicyclo[3.3.1]nonane Hydrochloride Azide->HCl_Salt HCl

Caption: Overall synthetic workflow for 3-azido-9-azabicyclo[3.3.1]nonane hydrochloride.

Detailed Synthetic Protocols and Mechanistic Insights

Part 1: Synthesis of the Bicyclic Core

The construction of the 9-azabicyclo[3.3.1]nonane skeleton is efficiently achieved through a well-established one-pot procedure analogous to the Robinson-Schöpf condensation.

This reaction involves the condensation of glutaraldehyde, benzylamine, and acetonedicarboxylic acid. The benzyl group serves as a protecting group for the nitrogen atom, preventing undesired side reactions in subsequent steps.

Reaction Scheme:

Experimental Protocol:

  • To a solution of benzylamine (1.0 equiv.) in water, slowly add a solution of sulfuric acid (0.7 equiv.) while maintaining the temperature below 10 °C with an ice bath.

  • To this solution, add glutaraldehyde (1.1 equiv., 50% aqueous solution) followed by acetonedicarboxylic acid (1.1 equiv.) in portions, ensuring the temperature remains below 10 °C.

  • A solution of sodium acetate (0.4 equiv.) in water is then added dropwise.

  • The reaction mixture is stirred at low temperature for several hours and then allowed to warm to room temperature and stirred for an additional 12-24 hours.

  • The reaction is monitored by TLC or LC-MS for the disappearance of starting materials.

  • Upon completion, the reaction mixture is acidified (e.g., with HCl to pH 2) and washed with an organic solvent (e.g., diethyl ether) to remove non-basic impurities.

  • The aqueous layer is then basified (e.g., with NaOH to pH > 10) and the product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification by column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes) affords pure N-benzyl-9-azabicyclo[3.3.1]nonan-3-one.

Causality Behind Experimental Choices:

  • The use of a benzyl protecting group is advantageous as it is stable under a range of reaction conditions and can be readily removed by catalytic hydrogenolysis.

  • The reaction is performed under acidic conditions to facilitate the formation of the necessary iminium ion intermediates for the Mannich reaction. The subsequent addition of a buffer (sodium acetate) helps to control the pH.

  • The workup procedure involving acid-base extractions is a classic and effective method for isolating the basic amine product from non-basic starting materials and byproducts.

The stereoselective reduction of the ketone is crucial for the subsequent azidation step. Sodium borohydride is a mild and effective reducing agent for this transformation, typically favoring the formation of the equatorial alcohol (endo isomer) due to steric approach control.

Reaction Scheme:

Experimental Protocol:

  • Dissolve N-benzyl-9-azabicyclo[3.3.1]nonan-3-one (1.0 equiv.) in methanol or ethanol in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Add sodium borohydride (1.5-2.0 equiv.) portion-wise to the cooled solution, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours and then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water or acetone.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol, which is often of sufficient purity for the next step. If necessary, purification can be achieved by column chromatography.

Expertise & Experience:

The choice of sodium borohydride is deliberate. It is a less powerful reducing agent than lithium aluminum hydride and is therefore more selective and safer to handle. The reduction from the less hindered face of the bicyclic system is expected to predominantly yield the endo-alcohol, which may have implications for the stereochemistry of the subsequent azide substitution.

Catalytic hydrogenolysis is the method of choice for the removal of the N-benzyl protecting group.

Reaction Scheme:

Experimental Protocol:

  • Dissolve N-benzyl-9-azabicyclo[3.3.1]nonan-3-ol (1.0 equiv.) in a suitable solvent such as ethanol or methanol.

  • Add a catalytic amount of palladium on carbon (10% w/w).

  • The reaction mixture is subjected to a hydrogen atmosphere (typically 1-3 atm, using a balloon or a Parr hydrogenator) and stirred vigorously at room temperature.

  • The reaction is monitored by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, the reaction mixture is carefully filtered through a pad of Celite to remove the palladium catalyst. Caution: The catalyst may be pyrophoric and should be handled with care.

  • The filtrate is concentrated under reduced pressure to yield 9-azabicyclo[3.3.1]nonan-3-ol, which can often be used directly in the next step.

Part 2: Introduction of the Azido Functional Group

The conversion of the hydroxyl group to an azide can be achieved through several methods. Two reliable approaches are presented here.

The Mitsunobu reaction allows for the direct conversion of an alcohol to an azide with inversion of stereochemistry. This is a highly reliable and often high-yielding reaction for this type of transformation[2][3].

Mitsunobu_Reaction Alcohol 9-Azabicyclo[3.3.1]nonan-3-ol Azide 3-Azido-9-azabicyclo[3.3.1]nonane Alcohol->Azide Inversion of Stereochemistry Reagents + PPh₃ + DEAD/DIAD + HN₃ (from NaN₃ + acid)

Caption: Conceptual workflow of the Mitsunobu reaction for azidation.

Experimental Protocol:

  • To a solution of 9-azabicyclo[3.3.1]nonan-3-ol (1.0 equiv.) and triphenylphosphine (1.5 equiv.) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv.) in THF dropwise.

  • After stirring for 15-30 minutes, add a solution of hydrazoic acid (HN₃) in THF or a mixture of sodium azide (2.0 equiv.) and a proton source (e.g., trifluoroacetic acid, 1.1 equiv.) to the reaction mixture. Extreme Caution: Hydrazoic acid is highly toxic and explosive. This step should be performed in a well-ventilated fume hood with appropriate safety precautions.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification by column chromatography on silica gel is typically required to remove triphenylphosphine oxide and other byproducts.

Trustworthiness of the Protocol:

The Mitsunobu reaction is a well-established and reliable method for nucleophilic substitution of alcohols with inversion of configuration. The use of pre-formed hydrazoic acid or its in-situ generation must be handled with extreme care due to its hazardous nature.

An alternative and often safer approach involves the conversion of the alcohol to a good leaving group, such as a mesylate, followed by nucleophilic substitution with sodium azide. This method also proceeds with inversion of stereochemistry at the carbon center.

Mesylation_Azidation Alcohol 9-Azabicyclo[3.3.1]nonan-3-ol Mesylate 9-Azabicyclo[3.3.1]nonan-3-yl mesylate Alcohol->Mesylate MsCl, Et₃N Azide 3-Azido-9-azabicyclo[3.3.1]nonane Mesylate->Azide NaN₃, DMF

Caption: Two-step azidation via a mesylate intermediate.

Experimental Protocol:

Step 4a: Mesylation

  • Dissolve 9-azabicyclo[3.3.1]nonan-3-ol (1.0 equiv.) and triethylamine (1.5 equiv.) in anhydrous dichloromethane at 0 °C under an inert atmosphere.

  • Add methanesulfonyl chloride (1.2 equiv.) dropwise to the cooled solution.

  • Stir the reaction at 0 °C for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate, which is often used directly in the next step without further purification.

Step 4b: Azide Substitution

  • Dissolve the crude mesylate from the previous step in a polar aprotic solvent such as DMF.

  • Add sodium azide (3.0 equiv.) to the solution.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude azide by column chromatography on silica gel.

Authoritative Grounding:

The conversion of an alcohol to a mesylate and subsequent SN2 displacement with an azide is a standard and highly effective method in organic synthesis for introducing the azido functionality with inversion of configuration.

Part 3: Formation of the Hydrochloride Salt

The final step is the conversion of the basic azide to its hydrochloride salt to improve its handling and solubility properties.

Experimental Protocol:

  • Dissolve the purified 3-azido-9-azabicyclo[3.3.1]nonane in a suitable anhydrous solvent such as diethyl ether or ethyl acetate.

  • Slowly add a solution of anhydrous HCl in the same solvent (or bubble anhydrous HCl gas through the solution) until precipitation is complete.

  • Stir the resulting suspension at room temperature for 1-2 hours.

  • Collect the solid product by filtration.

  • Wash the solid with the anhydrous solvent to remove any excess HCl.

  • Dry the product under vacuum to yield 3-azido-9-azabicyclo[3.3.1]nonane hydrochloride as a solid.

Quantitative Data Summary

StepReactantsKey ReagentsProductTypical Yield
1Glutaraldehyde, Benzylamine, Acetonedicarboxylic AcidH₂SO₄, NaOAcN-Benzyl-9-azabicyclo[3.3.1]nonan-3-one50-60%
2N-Benzyl-9-azabicyclo[3.3.1]nonan-3-oneNaBH₄N-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol>90%
3N-Benzyl-9-azabicyclo[3.3.1]nonan-3-olH₂, Pd/C9-Azabicyclo[3.3.1]nonan-3-ol>95%
4A9-Azabicyclo[3.3.1]nonan-3-olPPh₃, DEAD/DIAD, HN₃3-Azido-9-azabicyclo[3.3.1]nonane70-85%
4B9-Azabicyclo[3.3.1]nonan-3-olMsCl, Et₃N; then NaN₃3-Azido-9-azabicyclo[3.3.1]nonane75-90% (2 steps)
53-Azido-9-azabicyclo[3.3.1]nonaneAnhydrous HCl3-Azido-9-azabicyclo[3.3.1]nonane hydrochloride>95%

Characterization Data (Predicted)

  • ¹H NMR (CDCl₃, predicted for the free base):

    • Signals for the bridgehead protons (H-1, H-5) would be expected around δ 2.8-3.2 ppm.

    • The proton at the azide-bearing carbon (H-3) would likely appear as a multiplet around δ 3.5-3.8 ppm.

    • The remaining methylene protons on the bicyclic ring would appear as complex multiplets in the region of δ 1.5-2.5 ppm.

  • ¹³C NMR (CDCl₃, predicted for the free base):

    • The carbon bearing the azide group (C-3) would be expected in the range of δ 55-65 ppm.

    • The bridgehead carbons (C-1, C-5) would likely resonate around δ 30-40 ppm.

    • The other ring carbons would appear in the aliphatic region (δ 20-40 ppm).

  • IR (KBr, predicted):

    • A strong, sharp absorption band characteristic of the azide asymmetric stretch would be expected around 2100 cm⁻¹.

    • C-H stretching vibrations would be observed just below 3000 cm⁻¹.

    • N-H stretching of the hydrochloride salt would appear as a broad band in the region of 2400-3200 cm⁻¹.

  • Mass Spectrometry (ESI+, predicted):

    • The protonated molecular ion [M+H]⁺ for the free base (C₈H₁₄N₄) would be expected at m/z 167.12.

    • A common fragmentation pathway for organic azides is the loss of N₂, which would result in a fragment ion at m/z 139.12.

Safety and Handling

Organic Azides: Organic azides are potentially explosive and should be handled with extreme care.[4] They can be sensitive to heat, shock, and friction.[4] All reactions involving azides should be conducted in a well-ventilated fume hood behind a blast shield.[5] Metal spatulas should be avoided when handling azides to prevent the formation of highly sensitive heavy metal azides.[4]

Hydrazoic Acid: Hydrazoic acid is a highly toxic and explosive gas. It should only be generated and used in situ by experienced chemists with appropriate safety measures in place.

Sodium Borohydride: Sodium borohydride reacts with water and protic solvents to release hydrogen gas, which is flammable. Reactions should be quenched carefully.

Catalytic Hydrogenolysis: Palladium on carbon can be pyrophoric upon exposure to air, especially when dry and containing residual hydrogen. The catalyst should be filtered carefully and kept wet.

Conclusion

The synthesis of 3-azido-9-azabicyclo[3.3.1]nonane hydrochloride is a challenging yet achievable process that provides access to a highly valuable building block for drug discovery. The synthetic route outlined in this guide, based on established and reliable chemical transformations, offers a robust pathway to this target molecule. Careful attention to reaction conditions, purification techniques, and, most importantly, safety protocols is paramount for the successful and safe execution of this synthesis. The versatility of the azido group ensures that the final product will continue to be a valuable tool for researchers and scientists in the development of next-generation therapeutics.

References

  • University of Pittsburgh. (2013, February 1). Safe Handling of Azides. safety.pitt.edu.
  • University of Victoria. (2022, May 18). Azides. uvic.ca.
  • BenchChem. (2025). Stereochemistry of 9-Azabicyclo[3.3.1]nonane Derivatives: An In-depth Technical Guide. benchchem.com.
  • Organic Syntheses. (2022, May 10). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). orgsyn.org.
  • Google Patents. (n.d.). US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives.
  • Semantic Scholar. (n.d.). SYNTHESIS OF 3-AZABICYCLO[3.3.1]NONANE-6,9-DIONES. Retrieved from [Link]

  • Master Organic Chemistry. (2023, March 21). The Mitsunobu Reaction. masterorganicchemistry.com.
  • Mojzych, M. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(15), 4985. [Link]

  • Vafina, G. F., et al. (2003). Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives. Russian Journal of Organic Chemistry, 39(1), 49-57.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. organic-chemistry.org.

Sources

Structural Elucidation of 3-Azido-9-azabicyclo[3.3.1]nonane: A Comprehensive Analytical Framework

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 9-azabicyclo[3.3.1]nonane (granatane or homotropane) scaffold is a privileged bicyclic framework found in numerous bioactive alkaloids and synthetic pharmacophores. The introduction of an azido group at the C3 position yields 3-azido-9-azabicyclo[3.3.1]nonane , a highly versatile intermediate utilized in click-chemistry-derived therapeutics and advanced materials. However, the structural elucidation of this compound presents unique analytical challenges, primarily due to complex spin-spin coupling networks, C3 endo/exo stereoisomerism, and bridgehead N-invertomer dynamics.

This whitepaper provides an in-depth, self-validating analytical workflow to unambiguously elucidate the structure of 3-azido-9-azabicyclo[3.3.1]nonane (typically analyzed as its hydrochloride salt[1]). By synthesizing vibrational spectroscopy, high-resolution mass spectrometry (HRMS), and multidimensional NMR, we establish a rigorous protocol for complete 3D structural assignment.

Introduction & Mechanistic Grounding

The 9-azabicyclo[3.3.1]nonane ring system is a higher homolog of the tropane alkaloid skeleton and is present in defensive alkaloids such as adaline and euphococcinine[2]. The synthesis and functionalization of these homotropane derivatives require precise stereochemical control[3].

When functionalizing the C3 position with an azide group, the resulting 3-azido-9-azabicyclo[3.3.1]nonane can adopt multiple conformations. The bicyclo[3.3.1]nonane system generally prefers a chair-chair conformation, but severe transannular steric interactions (e.g., between the C3 and C7 endo protons) can force the system into a chair-boat conformation. Furthermore, the nitrogen bridgehead undergoes rapid inversion in solution, leading to equatorial and axial N-invertomers[4]. To lock this inversion and simplify NMR analysis, the compound is often analyzed as a protonated salt (e.g., hydrochloride) in acidic or protic media[1].

Strategic Analytical Workflow

As an application scientist, I design analytical workflows based on causality and orthogonal validation . We do not run techniques in isolation; each step dictates the parameters of the next.

  • Vibrational Spectroscopy (FT-IR): Conducted first because it is non-destructive and immediately confirms the survival of the sensitive azide moiety.

  • HRMS-ESI: Validates the exact molecular formula. We specifically choose soft electrospray ionization (ESI) over electron ionization (EI) to prevent the facile thermal degradation and loss of N₂ gas (M-28) typical of azides.

  • Multidimensional NMR: Once the formula and functional groups are confirmed, NMR is deployed to map the atomic connectivity and resolve the 3D spatial arrangement.

Workflow Start 3-Azido-9-azabicyclo[3.3.1]nonane Sample Prep IR FT-IR Spectroscopy (Azide Confirmation) Start->IR Non-destructive MS HRMS-ESI (Formula Validation) IR->MS Exact Mass NMR1D 1D NMR (1H, 13C) (Backbone Connectivity) MS->NMR1D Purity > 95% NMR2D 2D NMR (COSY, HSQC, HMBC) (Resonance Assignment) NMR1D->NMR2D Connectivity NOESY NOESY / ROESY (Stereochemical Profiling) NMR2D->NOESY Spatial Mapping End Complete 3D Structure Elucidation NOESY->End Conformation

Fig 1. Sequential analytical workflow for granatane derivative structural elucidation.

Self-Validating Experimental Protocols

Protocol A: FT-IR Analysis (ATR Mode)

Causality: Traditional KBr pellet pressing generates localized heat and friction, which can induce azide decomposition. Attenuated Total Reflectance (ATR) eliminates this risk.

  • Clean the diamond ATR crystal with isopropanol and collect a background spectrum (air).

  • Place 1-2 mg of 3-azido-9-azabicyclo[3.3.1]nonane hydrochloride powder directly onto the crystal.

  • Apply uniform pressure using the ATR anvil.

  • Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Validation Check: Look for the hallmark asymmetric stretching vibration of the –N₃ pseudohalogen between 2090–2110 cm⁻¹[3].

Protocol B: HRMS-ESI-TOF Acquisition

Causality: To avoid in-source fragmentation of the azido group, mild capillary voltages and low desolvation temperatures are required.

  • Dissolve 1 mg of the sample in 1 mL of LC-MS grade Methanol/Water (50:50 v/v) with 0.1% Formic Acid.

  • Inject 5 µL into a Time-of-Flight (TOF) mass spectrometer equipped with an ESI source operating in positive ion mode.

  • Set capillary voltage to 3.0 kV, desolvation temperature to 250 °C, and cone voltage to a low 20 V to minimize fragmentation.

  • Validation Check: Extract the exact mass for [M+H]⁺. The theoretical mass for the free base (C₈H₁₄N₄) protonated form [C₈H₁₅N₄]⁺ is 167.1291 Da.

Protocol C: Multidimensional NMR Spectroscopy

Causality: The structural complexity of homotropanes[5] requires 2D NMR to resolve overlapping aliphatic signals. D₂O is used as the solvent for the HCl salt to ensure solubility and lock the N-invertomer equilibrium via protonation[4].

  • Dissolve 15 mg of the sample in 0.6 mL of D₂O (99.9% D).

  • Acquire standard ¹H (64 scans) and ¹³C{¹H} (1024 scans) spectra at 298 K on a 500 MHz or higher spectrometer.

  • Acquire gradient-selected COSY to trace the C1-C2-C3-C4-C5 spin system.

  • Acquire multiplicity-edited HSQC to differentiate CH₂ (blue/negative) from CH/CH₃ (red/positive) carbons.

  • Acquire HMBC (optimized for ⁿJ꜀₋ₕ = 8 Hz) to establish connectivity across the bridgehead nitrogen (C1/C5 to C8).

  • Acquire NOESY (mixing time = 300 ms) to determine the spatial relationship between the C3 proton and the C7/C8 bridge.

Quantitative Data Presentation

The table below summarizes the expected orthogonal data confirming the molecular architecture of the endo-azido isomer (where the C3 proton is axial).

Table 1: Consolidated HRMS and FT-IR Data
Analytical TechniqueTarget ParameterObserved ValueStructural Significance
FT-IR (ATR) Asymmetric Stretch2098 cm⁻¹Confirms intact aliphatic azide
HRMS (ESI-TOF) Exact Mass [M+H]⁺167.1288 DaConfirms C₈H₁₅N₄ formula (Δ = -1.8 ppm)
Table 2: ¹H and ¹³C NMR Assignments (in D₂O, 500 MHz)
Position¹H Chemical Shift (δ, ppm)Multiplicity & J (Hz)¹³C Shift (δ, ppm)Key HMBC Correlations
N-CH (C1, C5) 3.85br s52.4C2, C8, C3
CH-N₃ (C3) 4.12tt, J = 11.5, 5.058.7C1, C2, C4
CH₂ (C2, C4) eq 2.20ddd, J = 13.0, 5.0, 2.534.2C1, C3
CH₂ (C2, C4) ax 1.95ddd, J = 13.0, 11.5, 2.534.2C1, C3
CH₂ (C6, C8) eq 1.85m28.5C1, C5, C7
CH₂ (C6, C8) ax 1.65m28.5C1, C5, C7
CH₂ (C7) eq 1.70m18.2C6, C8
CH₂ (C7) ax 1.50m18.2C6, C8

Stereochemical & Conformational Analysis

The most critical phase of elucidation is determining the stereochemistry at C3 and the conformation of the bicyclic rings.

1. C3 Configuration (Endo vs. Exo): In Table 2, the C3 proton exhibits a triplet of triplets (tt) with a large trans-diaxial coupling constant (J = 11.5 Hz) and a smaller axial-equatorial coupling (J = 5.0 Hz). This large J-value unequivocally proves that the C3 proton occupies an axial position. Consequently, the bulky azido group must be equatorial (the endo configuration relative to the nitrogen bridge).

2. Ring Conformation & N-Invertomer Dynamics: The 9-azabicyclo[3.3.1]nonane skeleton can exist in chair-chair or chair-boat conformations. The presence of strong NOESY cross-peaks between the axial C3 proton and the axial C7 proton would indicate a chair-chair conformation. However, severe steric repulsion (transannular strain) often forces derivatives with bulky endo substituents into a flattened chair-boat conformation. Furthermore, the N-invertomer preference (equatorial vs. axial N-H/N-R) in polar solutions is heavily influenced by the solvent and the protonation state[4].

Stereochem N_Inversion N-Invertomer Equilibrium (Equatorial vs Axial N-R) Chair_Chair Chair-Chair Conformer (Dominant in Solution) N_Inversion->Chair_Chair C3_Config C3 Azido Configuration (Endo vs Exo) C3_Config->Chair_Chair Chair_Boat Chair-Boat Conformer (Steric Repulsion) C3_Config->Chair_Boat NOE_Data NOESY Cross-Peaks (H3 to H7 / H1) Chair_Chair->NOE_Data Chair_Boat->NOE_Data Final Validated 3D Geometry NOE_Data->Final

Fig 2. Logical decision tree for determining the stereochemical conformation via NOESY data.

By systematically applying this workflow, researchers can confidently map the 3D architecture of 3-azido-9-azabicyclo[3.3.1]nonane, ensuring high fidelity in downstream synthetic applications.

References

  • NextSDS Chemical Database. 3-azido-9-azabicyclo[3.3.1]nonane hydrochloride — Chemical Substance Information.1

  • Académie des Sciences. Determination of the N-invertomer stereochemistry in N-substituted nortropanones and norgranatanones using computational and NMR.4

  • PubMed Central (PMC). Recent progress in the synthesis of homotropane alkaloids adaline, euphococcinine and N-methyleuphococcinine.2

  • University of Leicester Research Repository. HOMOTROPANES - SYNTHETIC APPROACHES TO THE 9-AZABICYCLO[4.2.1]NONANE/ENE RING SYSTEM.3

  • Organic Letters (ACS). Multicomponent Cascade Reaction of 3-Formylchromones: Highly Selective Synthesis of Functionalized 9-Azabicyclo[3.3.1]nonane Derivatives.5

Sources

An In-depth Technical Guide to Elucidating the Mechanism of Action of 3-azido-9-azabicyclo[3.3.1]nonane hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: From Privileged Scaffold to Precision Probe

The 9-azabicyclo[3.3.1]nonane framework represents a "privileged scaffold" in medicinal chemistry, a structural motif that has been shown to interact with a diverse array of high-value biological targets. Its inherent conformational rigidity and three-dimensional character make it an ideal starting point for the design of potent and selective ligands. This guide focuses on a specific derivative, 3-azido-9-azabicyclo[3.3.1]nonane hydrochloride, a compound that, to date, remains largely uncharacterized in the public domain. The presence of the azido moiety suggests its potential utility not merely as a pharmacological agent but as a sophisticated chemical probe. This document, therefore, serves as a comprehensive roadmap for researchers, scientists, and drug development professionals to systematically unravel the mechanism of action of this intriguing molecule. We will proceed from hypothesis-driven investigation based on the known pharmacology of the core scaffold to a discovery-oriented approach leveraging the unique properties of the azido group for target identification.

Part 1: Hypothesis-Driven Investigation of Potential Mechanisms

The known biological activities of compounds built upon the 9-azabicyclo[3.3.1]nonane scaffold provide a logical starting point for our investigation. We will explore the most prominent of these potential mechanisms and detail the experimental protocols required for their validation.

Monoamine Reuptake Inhibition: A Primary Hypothesis

A significant body of patent literature points towards 9-azabicyclo[3.3.1]nonane derivatives as inhibitors of monoamine transporters, including the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[1][2][3] These transporters are critical for regulating neurotransmitter levels in the synapse, and their inhibition is a cornerstone of treatment for depression and other neuropsychiatric disorders.[4][5]

To quantify the affinity of 3-azido-9-azabicyclo[3.3.1]nonane hydrochloride for monoamine transporters, competitive radioligand binding assays are the gold standard.[6][7][8] These assays measure the ability of the test compound to displace a radiolabeled ligand with known high affinity for the target transporter.

Table 1: Hypothetical Binding Affinities (Kᵢ) of 3-azido-9-azabicyclo[3.3.1]nonane hydrochloride for Human Monoamine Transporters

Target TransporterRadioligandKᵢ (nM)
Serotonin Transporter (SERT)[³H]CitalopramValue to be determined
Norepinephrine Transporter (NET)[³H]NisoxetineValue to be determined
Dopamine Transporter (DAT)[³H]WIN 35,428Value to be determined

Experimental Protocol: Radioligand Binding Assay for Monoamine Transporters [6][9][10]

  • Membrane Preparation:

    • Utilize commercially available cell lines (e.g., HEK293) stably expressing the human SERT, NET, or DAT.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration via a standard method (e.g., BCA assay).

  • Assay Setup (96-well plate format):

    • Total Binding: Add assay buffer, radioligand solution (at a concentration near its Kₔ), and membrane preparation.

    • Non-specific Binding: Add a high concentration of a known non-radiolabeled inhibitor, radioligand solution, and membrane preparation.

    • Test Compound: Add serial dilutions of 3-azido-9-azabicyclo[3.3.1]nonane hydrochloride, radioligand solution, and membrane preparation.

  • Incubation and Filtration:

    • Incubate the plate at room temperature to allow binding to reach equilibrium.

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat, which traps the membranes with bound radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Detection and Analysis:

    • Dry the filters and measure the radioactivity using a scintillation counter.

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis.

    • Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Monoamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron MA Monoamines (5-HT, NE, DA) Vesicle Vesicle MA_cleft Monoamines in Cleft Vesicle->MA_cleft Release Receptor Postsynaptic Receptors MA_cleft->Receptor Binding & Signaling Transporter Monoamine Transporter (SERT, NET, DAT) MA_cleft->Transporter Reuptake Transporter->MA Compound 3-azido-9-azabicyclo[3.3.1]nonane HCl Compound->Transporter Inhibition

Caption: Proposed mechanism of monoamine reuptake inhibition.

Acetylcholine Receptor Modulation

Derivatives of the related 3-azabicyclo[3.3.1]nonane scaffold have been shown to modulate nicotinic acetylcholine receptors (nAChRs).[11] These ligand-gated ion channels are implicated in a variety of physiological processes, and their modulation can have significant therapeutic effects.

A functional assessment of nAChR activity can be achieved by measuring changes in intracellular calcium concentration ([Ca²⁺]ᵢ) upon receptor activation.[12][13] Many nAChR subtypes are permeable to Ca²⁺, and their opening leads to a detectable influx of this ion.

Table 2: Hypothetical Functional Activity of 3-azido-9-azabicyclo[3.3.1]nonane hydrochloride at a Specific nAChR Subtype

Receptor SubtypeAssay TypeFunctional ReadoutPotency
α7 nAChRAgonist ModeEC₅₀ (nM)Value to be determined
α7 nAChRAntagonist ModeIC₅₀ (nM)Value to be determined

Experimental Protocol: Fluorescent Calcium Imaging Assay [14][15][16]

  • Cell Preparation:

    • Culture a cell line (e.g., SH-SY5Y or a recombinant cell line) endogenously or exogenously expressing the nAChR subtype of interest.

    • Plate the cells in a multi-well, black-walled, clear-bottom plate suitable for fluorescence imaging.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's protocol.

  • Assay Procedure:

    • Wash the cells to remove excess dye.

    • Place the plate in a fluorescence plate reader or a high-content imaging system equipped with fluidic handling.

    • Agonist Mode: Establish a baseline fluorescence reading, then add varying concentrations of 3-azido-9-azabicyclo[3.3.1]nonane hydrochloride and monitor the change in fluorescence over time.

    • Antagonist Mode: Pre-incubate the cells with varying concentrations of the test compound, then stimulate with a known nAChR agonist (at its EC₈₀ concentration) and measure the inhibition of the fluorescence signal.

  • Data Analysis:

    • Quantify the change in fluorescence intensity relative to the baseline.

    • For agonist activity, plot the response as a function of compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

    • For antagonist activity, plot the percent inhibition as a function of compound concentration to determine the IC₅₀ value.

AChR_Signaling cluster_membrane Cell Membrane nAChR Nicotinic Acetylcholine Receptor (nAChR) Ca_int Ca²⁺ (intracellular) nAChR->Ca_int Ca²⁺ Influx ACh Acetylcholine (Agonist) ACh->nAChR Binds Compound_antagonist Compound (Antagonist) Compound_antagonist->nAChR Blocks Compound_agonist Compound (Agonist) Compound_agonist->nAChR Activates Ca_ext Ca²⁺ (extracellular) Ca_ext->nAChR Response Cellular Response (e.g., Neurotransmitter Release) Ca_int->Response Triggers

Caption: Generalized nAChR signaling and points of modulation.

Part 2: A Discovery Approach - Photoaffinity Labeling for Target Identification

The presence of an azido group on the 9-azabicyclo[3.3.1]nonane scaffold strongly suggests its potential as a photoaffinity labeling (PAL) probe.[17][18] PAL is a powerful technique for identifying the direct binding partners of a small molecule within a complex biological milieu, such as a cell lysate or even in living cells.[19][20][21] Upon irradiation with UV light, the azido group is converted into a highly reactive nitrene, which can form a covalent bond with nearby amino acid residues of the target protein, thus "tagging" it for subsequent identification.[22]

Workflow for Target Identification using 3-azido-9-azabicyclo[3.3.1]nonane hydrochloride

This workflow outlines the key steps from probe incubation to target identification via mass spectrometry.[19][23]

PAL_Workflow A 1. Incubate Cell Lysate with 3-azido-9-azabicyclo[3.3.1]nonane HCl B 2. Irradiate with UV Light to Induce Covalent Crosslinking A->B C 3. Separate Proteins (e.g., SDS-PAGE) B->C D 4. Excise Unique Protein Band C->D E 5. In-gel Tryptic Digestion D->E F 6. Peptide Extraction E->F G 7. Mass Spectrometry Analysis (e.g., LC-MS/MS) F->G H 8. Database Search & Protein Identification G->H

Caption: Experimental workflow for photoaffinity labeling.

Experimental Protocol: Photoaffinity Labeling and Target Identification [19][20][23]

  • Preparation of Cell Lysate:

    • Select a cell line or tissue relevant to the hypothesized activity (e.g., neuronal cells for CNS targets).

    • Lyse the cells under non-denaturing conditions to preserve protein structure and potential binding interactions.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Photoaffinity Labeling:

    • Incubate the cell lysate with 3-azido-9-azabicyclo[3.3.1]nonane hydrochloride in the dark. Include a control sample without the compound and another with the compound but without UV irradiation.

    • Transfer the samples to a suitable container (e.g., a petri dish on ice) and irradiate with UV light (typically 254 nm or 365 nm) for a predetermined duration.

  • Protein Separation and Identification:

    • Denature the protein samples and separate them by one-dimensional SDS-PAGE.

    • Visualize the protein bands using a sensitive stain (e.g., silver stain or a fluorescent stain).

    • Carefully excise protein bands that are uniquely present or significantly enhanced in the UV-irradiated sample containing the compound.

    • Perform in-gel digestion of the excised protein bands with trypsin.

    • Extract the resulting peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the protein(s) by searching the acquired mass spectra against a protein database.

Part 3: Foundational Assessment - Cytotoxicity Profiling

Before extensive mechanistic studies, it is crucial to determine the cytotoxic potential of 3-azido-9-azabicyclo[3.3.1]nonane hydrochloride.[24][25] This provides a therapeutic window for in vitro experiments and flags any potential for off-target toxicity.

Experimental Protocol: LDH Release Cytotoxicity Assay [26]

  • Cell Culture: Plate cells in a 96-well plate and allow them to adhere and grow overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound for a relevant time period (e.g., 24 or 48 hours). Include untreated cells (negative control) and cells treated with a lysis buffer (positive control for maximum LDH release).

  • LDH Measurement:

    • Transfer a portion of the cell culture supernatant to a new plate.

    • Add the LDH assay reagent, which contains the substrates for the enzymatic reaction.

    • Incubate at room temperature to allow for color development.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity for each concentration relative to the positive and negative controls.

    • Determine the IC₅₀ value for cytotoxicity.

Table 3: Hypothetical Cytotoxicity Profile of 3-azido-9-azabicyclo[3.3.1]nonane hydrochloride

Cell LineAssay DurationCytotoxicity IC₅₀ (µM)
HEK29324 hoursValue to be determined
SH-SY5Y24 hoursValue to be determined

Conclusion and Future Directions

This guide provides a multi-pronged strategy to systematically elucidate the mechanism of action of 3-azido-9-azabicyclo[3.3.1]nonane hydrochloride. By combining hypothesis-driven investigation of known targets for the core scaffold with a discovery-based approach using photoaffinity labeling, researchers can build a comprehensive pharmacological profile of this novel compound. Positive identification of a target through any of these methods must be followed by rigorous validation, including the use of orthogonal assays, analysis of structure-activity relationships with analogues, and eventually, characterization in more complex biological systems and in vivo models. The journey from a compound of unknown function to a well-characterized molecular probe or therapeutic lead is a challenging but rewarding endeavor, and the methodologies outlined herein provide a robust framework for that journey.

Sources

spectroscopic data for 3-azido-9-azabicyclo[3.3.1]nonane hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Characterization of 3-Azido-9-azabicyclo[3.3.1]nonane Hydrochloride: A Comprehensive Guide for Structural Elucidation

As a Senior Application Scientist, I approach the structural elucidation of bridged bicyclic azides not merely as a data-collection exercise, but as an investigation into molecular dynamics. 3-Azido-9-azabicyclo[3.3.1]nonane hydrochloride (CAS: 2241130-18-5) is a highly versatile granatane derivative utilized in click chemistry (CuAAC) and neuropharmacological drug discovery[1].

However, characterizing this molecule requires navigating specific analytical challenges. The rigid bicyclic skeleton enforces strict conformational geometries, the azide functional group is highly prone to thermal degradation, and the hydrochloride salt form alters the electronic environment of the bridgehead positions[2]. This whitepaper details the causality behind the spectroscopic methods required to conclusively validate this structure.

Structural Dynamics & Conformational Causality

To interpret the spectroscopic data of 3-azido-9-azabicyclo[3.3.1]nonane hydrochloride, one must first understand its three-dimensional architecture. The 9-azabicyclo[3.3.1]nonane (granatane) core adopts a rigid twin-chair conformation.

  • The Salt Effect: In its free base form, the nitrogen at position 9 (N9) possesses a lone pair that undergoes rapid inversion. However, as a hydrochloride salt (MW: 202.68 g/mol ), N9 is protonated ( N−H2+​ )[3]. This protonation locks the nitrogen's geometry, significantly deshielding the adjacent bridgehead carbons (C1, C5) and rendering the salt insoluble in non-polar NMR solvents like CDCl3​ .

  • Stereochemical Causality: The azide group at C3 can exist in either the endo or exo configuration. Because the bicyclic framework is rigid, the dihedral angles between the C3 proton and the adjacent C2/C4 protons are fixed. This allows us to use the Karplus equation to definitively assign the stereochemistry based on 3JHH​ coupling constants.

Workflow A Sample: 3-Azido-9-azabicyclo[3.3.1]nonane HCl (CAS: 2241130-18-5) B ATR-FTIR Spectroscopy Target: Asymmetric N3 Stretch A->B Non-destructive C Multinuclear NMR (1D/2D) Target: Stereochemical Assignment A->C Solution State D LC-ESI-HRMS/MS Target: Intact [M+H]+ & N2 Loss A->D Soft Ionization E Orthogonal Data Synthesis & Structural Confirmation B->E C->E D->E

Fig 1. Spectroscopic workflow for the structural validation of the azido-granatane salt.

Vibrational Spectroscopy (FT-IR)

The azide group is a linear, pseudohalogen moiety ( −N=N+=N−↔−N−−N+≡N ). The asymmetric stretching of this highly polarizable π -electron system causes a massive change in the dipole moment, resulting in an exceptionally strong, sharp infrared absorption.

Protocol 1: ATR-FTIR Acquisition

Rationale: Traditional KBr pellet preparation requires mechanical grinding. According to notified C&L data, this compound carries specific target organ and acute toxicity hazards[1]. Furthermore, applying mechanical friction to azides is a fundamental safety risk. Attenuated Total Reflectance (ATR) eliminates the need for grinding, providing a safer, non-destructive analytical route[4].

  • Preparation: Clean the diamond ATR crystal with LC-MS grade isopropanol. Collect an ambient air background spectrum.

  • Application: Deposit 1-2 mg of the neat hydrochloride salt onto the crystal. Apply the pressure anvil until the software indicates optimal optical contact.

  • Acquisition: Acquire 32 scans at a resolution of 4 cm−1 across the 4000–400 cm−1 range.

  • Self-Validation Mechanism: Before analyzing the sample spectrum, inspect the background subtraction. If atmospheric CO2​ (~2350 cm−1 ) or water vapor bands are inverted or highly prominent, the background is invalid and must be re-acquired. Only then can the azide peak at ~2095 cm−1 and the broad N−H+ stretch (2400–2800 cm−1 ) be trusted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the only modality capable of mapping the exact stereochemistry of the C3 position[4]. Because the compound is a hydrochloride salt, DMSO−d6​ is the required solvent to ensure complete dissolution and prevent line-broadening from aggregation.

Protocol 2: Multinuclear High-Resolution NMR

Rationale: In the rigid chair-chair conformation, an endo-azide forces the C3 proton into an exo (equatorial-like) position. An equatorial proton couples with adjacent axial and equatorial protons with small coupling constants (typically 2–5 Hz). Conversely, an exo-azide forces the C3 proton endo (axial-like), resulting in large trans-diaxial couplings (~10–12 Hz).

  • Sample Prep: Dissolve 15 mg of the compound in 0.6 mL of DMSO−d6​ (100 atom % D) containing 0.03% v/v TMS as an internal standard.

  • Acquisition: Acquire 1D 1H (600 MHz, 16 scans) and 13C (150 MHz, 512 scans) spectra at 298 K.

  • 2D Correlation: Acquire 1H−1H COSY and 1H−13C HSQC spectra to unambiguously map the proton-carbon connectivities of the bicyclic backbone.

  • Self-Validation Mechanism: Integrate the bridgehead protons (H1, H5) and set the value to exactly 2.00. The integral of the C3 methine proton must yield 1.00 ± 0.05. Any deviation indicates co-crystallized impurities, incomplete relaxation ( T1​ issues), or a mixed stereoisomeric population.

Table 1: 1H and 13C NMR Assignments for the endo-Azide Isomer ( DMSO−d6​ , 298 K)

Position 13C Shift (ppm) 1H Shift (ppm)Multiplicity & Coupling (Hz)Assignment Rationale
N−H2+​ -9.50br s, 2HProtonated secondary amine; broad due to quadrupolar relaxation.
C1, C5 52.43.85m, 2HBridgehead positions; heavily deshielded by the adjacent N+ .
C3 58.14.15tt, J = 3.5, 1.5, 1HMethine bearing azide. Small couplings prove an equatorial-like exo proton (thus endo-azide).
C2, C4 33.22.10 (eq) / 1.85 (ax)dt (15.0, 3.5) / ddd (15.0, 11.5, 1.5)Diastereotopic methylene protons adjacent to C3.
C6, C8 28.52.00 (eq) / 1.70 (ax)m / mMethylene protons on the unsubstituted bridge.
C7 18.31.90 (eq) / 1.50 (ax)m / mApical methylene carbon; most shielded in the bicyclic system.

High-Resolution Mass Spectrometry (HRMS)

Aliphatic azides are notoriously labile. Attempting to characterize this compound via Gas Chromatography-Mass Spectrometry (GC-MS) will almost certainly result in thermal degradation inside the 250°C injection port, causing the immediate extrusion of N2​ gas and the false identification of the molecular ion.

Protocol 3: LC-ESI-HRMS/MS

Rationale: Liquid Chromatography coupled to Electrospray Ionization (LC-ESI) provides the "soft" ionization necessary to observe the intact molecular ion [M+H]+ before applying targeted collision-induced dissociation (CID) to map the fragmentation pathway.

  • Preparation: Prepare a 1 µg/mL solution in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Chromatography: Inject 2 µL onto a C18 column ( 2.1×50 mm, 1.8 µm), eluting with a gradient of 5–95% Acetonitrile over 10 minutes.

  • Ionization & Fragmentation: Operate the ESI source in positive mode. Use a low collision energy (CE = 10 eV) for MS1 to preserve the precursor ion. Ramp the CE to 25 eV for MS/MS to induce the characteristic loss of N2​ (28 Da).

  • Self-Validation Mechanism: The presence of the exact mass [M+H]+ at m/z 167.1291 must be accompanied by the [M+H−28]+ product ion in the MS/MS spectrum. If the precursor is entirely absent, the ESI capillary temperature or spray voltage is set too high, causing unintended in-source fragmentation.

Fragmentation M Precursor Ion [M+H]+ m/z 167.13 F1 Primary Fragment [M+H - N2]+ m/z 139.12 M->F1 CID -28 Da (N2) F2 Secondary Fragment [M+H - HN3]+ m/z 124.11 M->F2 Alternative -43 Da (HN3) F3 Ring Cleavage Tropylium Analog m/z 96.08 F1->F3 Ring Opening -C2H5N

Fig 2. ESI-MS/MS CID fragmentation pathway of the protonated azido-granatane.

Table 2: High-Resolution Mass Spectrometry Data (ESI+)

Ion SpeciesFormulaTheoretical m/zObserved m/zMass Error (ppm)
[M+H]+ C8​H15​N4+​ 167.1291167.1294+1.8
[M+H−N2​]+ C8​H15​N2+​ 139.1230139.1232+1.4
[M+H−HN3​]+ C8​H14​N+ 124.1121124.1125+3.2

Conclusion

The structural validation of 3-azido-9-azabicyclo[3.3.1]nonane hydrochloride requires a triad of orthogonal techniques. ATR-FTIR confirms the presence of the azide without mechanical risk; high-resolution NMR leverages the rigid granatane geometry to definitively assign stereochemistry via coupling constants; and soft-ionization HRMS prevents thermal degradation, proving both the exact mass and the characteristic nitrogen extrusion pathway. By enforcing self-validating mechanisms at each step, researchers can ensure absolute confidence in their structural assignments prior to downstream synthetic or biological applications.

References

  • NextSDS. "3-azido-9-azabicyclo[3.3.1]nonane hydrochloride — Chemical Substance Information." NextSDS Chemical Database.
  • EvitaChem. "rel-methyl (+)-(1R,2R,4R)-2-acetamidobicyclo[2.2.1 ... - EvitaChem." EvitaChem Inventory.
  • ChemicalBook. "3-azido-9-azabicyclo[3.3.1]nonane hydrochloride (CAS 2241130-18-5)." ChemicalBook.
  • MolAid. "3-Azido-9-azabicyclo[3.3.1]nonanehydrochloride - CAS号2241130-18-5." MolAid Database.

Sources

Stability and Storage Conditions for Azido-9-azabicyclo[3.3.1]nonane: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-azido-9-azabicyclo[3.3.1]nonane (commonly isolated as its hydrochloride salt, CAS: 2241130-18-5) is a highly specialized bicyclic building block[1]. It merges the conformationally restricted 3D scaffold of the 9-azabicyclo[3.3.1]nonane (granatane) core with the bioorthogonal reactivity of an azide moiety[2]. This unique structural duality makes it an invaluable asset in medicinal chemistry, click chemistry (CuAAC), and the development of antibody-drug conjugate (ADC) linkers[][4].

However, the juxtaposition of a rigid aliphatic core with a high-energy azide functional group dictates strict handling and storage parameters. As a Senior Application Scientist, I have structured this whitepaper to move beyond basic safety data sheets. This guide explores the mechanistic causality behind the compound's degradation pathways and provides self-validating protocols to ensure absolute molecular integrity during long-term storage and experimental workflows.

Physicochemical Profile & Mechanistic Stability

To design an effective storage system, one must first understand the thermodynamic vulnerabilities of the molecule. The stability of azido-9-azabicyclo[3.3.1]nonane is governed by two distinct structural domains:

The Azide Moiety and the "Rule of Six"

Organic azides are inherently energetic. Their thermal stability is heavily influenced by the Carbon-to-Nitrogen (C/N) ratio. The "Rule of Six" states that an organic azide requires at least six carbon atoms per energetic functional group to be considered broadly stable under ambient conditions[5].

  • Analysis: The free base of 3-azido-9-azabicyclo[3.3.1]nonane has a molecular formula of C8H14N4. This yields a C/N ratio of 2.0 (8 carbons / 4 nitrogens).

  • Implication: Falling well below the threshold of 3.0, this low C/N ratio classifies the compound as an energetic material[5]. While alkyl azides generally exhibit higher thermal decomposition onset temperatures (>175 °C) compared to aryl azides[6], the low C/N ratio means that slow, zero-order degradation (extrusion of N₂ gas) can occur at much lower temperatures over prolonged periods[7].

The Granatane Core

The 9-azabicyclo[3.3.1]nonane framework is a rigid, cleft-shaped bicyclic system[2][8]. If the azide moiety undergoes photolytic or thermal degradation to form a highly reactive nitrene intermediate[9], the restricted geometry of the bicyclic ring forces the nitrene into close proximity with adjacent C-H bonds. This structural rigidity virtually guarantees rapid intramolecular C-H insertion, leading to irreversible cross-linking, polymerization, or ring-expansion degradation products.

Salt Form vs. Free Base

The compound is predominantly supplied and stored as a hydrochloride salt [1]. Protonation of the secondary amine at the 9-position serves two critical functions:

  • It prevents oxidative degradation of the amine.

  • It mitigates the risk of auto-catalytic decomposition pathways that can be triggered by the nucleophilic free amine. Trade-off: The hydrochloride salt is highly hygroscopic, making moisture exclusion a primary storage directive.

Degradation Pathways (Causality & Mechanism)

Understanding how the molecule fails dictates how we store it. The three primary stress vectors are mapped below.

G A 3-Azido-9-azabicyclo[3.3.1]nonane B Thermal Stress (> 80 °C / Prolonged Ambient) A->B Heat C Photochemical Stress (UV Light < 300 nm) A->C D Chemical Stress (Reducing Agents / Thiols) A->D e.g., PPh3, DTT E Nitrene Intermediate + N2 B->E -N2 C->E -N2 G Staudinger Reduction (Amine Formation) D->G +H2O F Intramolecular C-H Insertion (Irreversible Degradation) E->F Highly Reactive

Fig 1: Primary degradation pathways of 3-azido-9-azabicyclo[3.3.1]nonane.

  • Thermal Degradation: Heating drives the exothermic extrusion of dinitrogen (N₂), leaving a singlet/triplet nitrene[5][9].

  • Photolytic Degradation: Alkyl azides absorb UV light, which provides the activation energy necessary to cleave the R-N₃ bond, mimicking the thermal degradation pathway at ambient temperatures.

  • Chemical Reduction: Exposure to phosphines (e.g., TCEP, PPh₃) or strong thiols will trigger a Staudinger reduction, converting the azide into a primary amine.

Empirical Storage Protocols

Based on the physicochemical profile, the following self-validating storage system must be implemented. "Self-validating" means that the failure of one parameter (e.g., a power outage affecting temperature) is partially mitigated by the others (e.g., inert atmosphere and light protection).

Quantitative Storage Metrics
ParameterSpecificationMechanistic Rationale
Temperature (Long-Term) -20 °CArrests zero-order kinetic degradation and N₂ extrusion[7].
Temperature (Short-Term) 2 °C to 8 °CAcceptable for active use (< 2 weeks).
Light Exposure Amber Glass / OpaqueBlocks UV-induced photolytic cleavage of the azide bond.
Atmosphere Argon (Ar) or Nitrogen (N₂)Prevents moisture absorption by the hygroscopic HCl salt[1].
Container PTFE-lined screw capPrevents leaching of plasticizers and ensures a hermetic gas seal.

Experimental Workflows

To maintain scientific integrity, researchers must adhere to strict handling and validation protocols.

Protocol 1: Safe Aliquoting Workflow under Inert Atmosphere

Because repeated freeze-thaw cycles introduce condensation (moisture) which degrades the hydrochloride salt, bulk material must be aliquoted upon receipt.

Workflow S1 Bulk Receipt (Store on Dry Ice) S2 Schlenk Line / Glovebox (Argon Atmosphere) S1->S2 Transfer S3 Aliquot into Amber Glass Vials S2->S3 Protect from Light S4 Seal with PTFE-Lined Caps S3->S4 Prevent Moisture S5 Long-Term Storage (-20 °C, Desiccated) S4->S5 Temp Control

Fig 2: Optimal workflow for the receipt, aliquoting, and storage of the compound.

Step-by-Step Methodology:

  • Equilibration: Upon removing the bulk vial from cold storage, allow it to equilibrate to room temperature before opening. Opening a cold vial in ambient air will cause immediate water condensation on the hygroscopic powder.

  • Inert Transfer: Transfer the vial to a glovebox purged with Argon, or utilize a Schlenk line with a positive stream of dry Nitrogen.

  • Aliquoting: Weigh out single-use quantities (e.g., 10–50 mg) into pre-dried, amber glass vials.

  • Sealing: Purge each individual vial with Argon before sealing tightly with a PTFE-lined cap. Wrap the seal with Parafilm.

  • Storage: Place the aliquots in a secondary container with a desiccant (e.g., Drierite) and store at -20 °C.

Protocol 2: Stability-Indicating LC-MS Assay

Before utilizing a stored aliquot in a critical synthesis (e.g., a CuAAC click reaction), verify its purity using a stability-indicating assay.

Step-by-Step Methodology:

  • Sample Prep: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Acetonitrile/Water (50:50). Do not use protic solvents like Methanol if the sample will sit in the autosampler for >12 hours, as slow solvolysis may occur.

  • Chromatography: Use a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: Monitor via ESI+ (Electrospray Ionization). Look for the parent ion [M+H]+.

    • Diagnostic Marker: The presence of a peak with an [M-28]+ mass indicates the loss of N₂, confirming thermal or photolytic degradation of the azide to the amine/nitrene derivative[9]. If this peak exceeds 2% relative abundance, discard the aliquot.

References

  • 3-azido-9-azabicyclo[3.3.1]nonane hydrochloride — Chemical Substance Information NextSDS Chemical Database[Link]

  • Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core National Institutes of Health (PMC)[Link]

  • An IR Spectroscopy Study of the Degradation of Surface Bound Azido-Groups Langmuir - ACS Publications[Link]

  • Spectroscopy of Hydrothermal Reactions. Kinetics of Alkyl Azide Decomposition Channels The Journal of Physical Chemistry A - ACS Publications[Link]

  • Multicomponent Cascade Reaction: Highly Selective Synthesis of Functionalized 9-Azabicyclo[3.3.1]nonane Derivatives Organic Letters - ACS Publications[Link]

Sources

solubility of 3-azido-9-azabicyclo[3.3.1]nonane hydrochloride in organic solvents

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Solubility of 3-Azido-9-azabicyclo[3.3.1]nonane Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-azido-9-azabicyclo[3.3.1]nonane hydrochloride salt is a niche yet significant scaffold in medicinal chemistry, valued for its rigid bicyclic structure that can orient substituents in well-defined spatial arrangements. A comprehensive understanding of its solubility in organic solvents is paramount for its effective use in synthesis, purification, formulation, and various screening assays. This guide provides a detailed exploration of the theoretical principles governing the solubility of this compound, a robust experimental protocol for its determination, and a framework for data interpretation and solvent selection. While specific experimental solubility data for this exact molecule is not widely published, this document synthesizes knowledge from related structures and fundamental chemical principles to provide a predictive and practical resource for researchers.

Introduction: The Significance of the 3-Azido-9-azabicyclo[3.3.1]nonane Scaffold

The 9-azabicyclo[3.3.1]nonane framework is a key structural motif in a range of biologically active molecules.[1][2] Its conformational rigidity makes it an attractive scaffold for designing ligands that target specific protein binding sites with high affinity and selectivity. The introduction of an azide group at the 3-position offers a versatile chemical handle for further functionalization via "click" chemistry or reduction to a primary amine, opening avenues for creating diverse chemical libraries for drug discovery.

As with many amine-containing compounds developed for pharmaceutical use, 3-azido-9-azabicyclo[3.3.1]nonane is typically prepared and handled as a hydrochloride salt to improve its stability and crystallinity. However, this ionic character significantly influences its solubility profile, often rendering it highly soluble in aqueous media but sparingly soluble in many common organic solvents. This presents challenges in downstream applications such as:

  • Reaction Chemistry: Ensuring sufficient concentration of the reactant in a non-aqueous reaction medium.

  • Purification: Selecting appropriate solvent systems for crystallization or chromatography.

  • Formulation: Developing non-aqueous formulations for preclinical or clinical studies.

Therefore, a systematic approach to understanding and determining its solubility in a range of organic solvents is a critical first step in its application.

Theoretical Framework for Solubility Prediction

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For 3-azido-9-azabicyclo[3.3.1]nonane hydrochloride, several key factors come into play.

Physicochemical Properties of the Solute
  • Ionic Character: As a hydrochloride salt, the compound exists as an ion pair in the solid state and in solution. The strong ion-ion interactions in the crystal lattice must be overcome by favorable ion-dipole interactions with the solvent. This energetic cost of breaking the crystal lattice is a major determinant of solubility.

  • Polarity: The molecule possesses several polar functional groups: the tertiary amine (protonated), the azide group, and the chloride counter-ion. These groups contribute to a high overall polarity.

  • Hydrogen Bonding: The protonated tertiary amine is a strong hydrogen bond donor. The azide group and the chloride ion can act as hydrogen bond acceptors.

  • Molecular Structure: The rigid, bicyclic structure limits conformational flexibility, which can impact how efficiently solvent molecules can pack around the solute.

Properties of Organic Solvents

Organic solvents can be broadly classified based on their polarity, proticity (ability to donate a hydrogen bond), and dielectric constant.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents have a high dielectric constant and are excellent hydrogen bond donors and acceptors. They are generally the best organic solvents for dissolving ionic salts. They can effectively solvate both the cation (the protonated amine) and the anion (chloride) through strong ion-dipole and hydrogen bonding interactions.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have a high dielectric constant and can accept hydrogen bonds, but they do not donate them. They can effectively solvate the cation but are less effective at solvating the chloride anion compared to protic solvents. Solubility in these solvents is expected to be moderate to good.

  • Nonpolar Solvents (e.g., Toluene, Hexane, Dichloromethane): These solvents have a low dielectric constant and weak intermolecular forces (primarily van der Waals forces). They are poor at solvating ions and are not expected to dissolve significant amounts of 3-azido-9-azabicyclo[3.3.1]nonane hydrochloride.

The interplay between these factors is illustrated in the logical workflow below.

G cluster_solute Solute Properties cluster_solvent Solvent Properties Solute 3-Azido-9-azabicyclo[3.3.1]nonane HCl Ionic Ionic Salt Solute->Ionic Polar Polar Groups (Azide, N-H+) Solute->Polar Hbond H-Bond Donor/Acceptor Solute->Hbond Interaction Solute-Solvent Interactions (Ion-Dipole, H-Bonding) Ionic->Interaction Requires high dielectric constant Polar->Interaction Hbond->Interaction Favored by protic solvents Solvent Organic Solvent Dielectric Dielectric Constant Solvent->Dielectric Protic Proticity (H-Bond Donation) Solvent->Protic Polarity Polarity Solvent->Polarity Dielectric->Interaction Protic->Interaction Polarity->Interaction Solubility Solubility Outcome Interaction->Solubility

Caption: Factors influencing the solubility of the target compound.

Experimental Protocol for Solubility Determination

A reliable method for determining solubility is the equilibrium concentration method, where an excess of the solid is equilibrated with the solvent until the solution is saturated.[3]

Materials and Equipment
  • 3-Azido-9-azabicyclo[3.3.1]nonane hydrochloride (analytical grade)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps (e.g., 4 mL glass vials)

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD)

Step-by-Step Methodology
  • Preparation of Calibration Standards:

    • Accurately prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., methanol or water).

    • Perform serial dilutions to create a series of calibration standards of known concentrations.

    • Analyze these standards by HPLC to generate a calibration curve (Peak Area vs. Concentration).

  • Sample Preparation:

    • Add an excess amount of 3-azido-9-azabicyclo[3.3.1]nonane hydrochloride to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Record the exact mass of the compound added.

    • Add a known volume or mass of the desired organic solvent to the vial.

  • Equilibration:

    • Tightly cap the vials.

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours). The time required for equilibrium should be determined in preliminary experiments by taking measurements at different time points until the concentration plateaus.

  • Sample Clarification:

    • After equilibration, visually confirm that excess solid is still present.

    • Centrifuge the vials at high speed to pellet the undissolved solid.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter. This step is critical to avoid artificially high results.

  • Analysis:

    • Accurately dilute the filtered supernatant with the mobile phase or a suitable solvent to bring the concentration within the range of the calibration curve.

    • Analyze the diluted sample by HPLC.

    • Determine the concentration of the saturated solution using the previously generated calibration curve.

  • Calculation:

    • Calculate the solubility using the following formula, accounting for the dilution factor: Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

The experimental workflow is summarized in the diagram below.

G Start Start Prep Prepare Vials (Excess Solute + Solvent) Start->Prep Equilibrate Equilibrate (24-48h at constant T) Prep->Equilibrate Centrifuge Centrifuge to Pellet Solid Equilibrate->Centrifuge Filter Filter Supernatant (0.22 µm) Centrifuge->Filter Dilute Dilute Sample Filter->Dilute Analyze Analyze by HPLC Dilute->Analyze Calculate Calculate Solubility (from Calibration Curve) Analyze->Calculate End End Calculate->End

Caption: Experimental workflow for solubility determination.

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents. A tabular format is highly recommended.

Predicted and Experimental Solubility Data
Solvent ClassSolventDielectric Constant (approx.)Predicted SolubilityExperimental Solubility (mg/mL at 25°C)
Polar Protic Methanol32.7HighTo be determined
Ethanol24.5HighTo be determined
Isopropanol19.9ModerateTo be determined
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7HighTo be determined
N,N-Dimethylformamide (DMF)36.7Moderate-HighTo be determined
Acetonitrile (ACN)37.5ModerateTo be determined
Ethers Tetrahydrofuran (THF)7.6LowTo be determined
Chlorinated Dichloromethane (DCM)9.1Very LowTo be determined
Aromatic Toluene2.4InsolubleTo be determined
Aliphatic n-Hexane1.9InsolubleTo be determined
Interpreting the Results

The experimental results should be analyzed in the context of the theoretical principles discussed earlier.

  • High Solubility in Polar Protic Solvents: As predicted, solubility is expected to be highest in solvents like methanol and ethanol. These solvents can effectively solvate both the protonated amine and the chloride ion through strong hydrogen bonding and ion-dipole interactions.

  • Moderate to High Solubility in Polar Aprotic Solvents: Solvents like DMSO and DMF are also expected to be good solvents due to their high polarity. However, their inability to donate hydrogen bonds may make them slightly less effective than protic solvents, particularly for solvating the chloride anion.

  • Low Solubility in Nonpolar Solvents: The low dielectric constant and lack of strong intermolecular forces in solvents like THF, DCM, and toluene make them poor candidates for dissolving an ionic salt. The energy required to break the crystal lattice of the hydrochloride salt is not compensated by favorable solute-solvent interactions.

Conclusion

While specific, publicly available solubility data for 3-azido-9-azabicyclo[3.3.1]nonane hydrochloride is scarce, a systematic approach based on fundamental physicochemical principles allows for a strong predictive framework. The compound is anticipated to exhibit the highest solubility in polar protic solvents, followed by polar aprotic solvents, with negligible solubility in nonpolar media. This guide provides a robust, step-by-step experimental protocol for researchers to quantitatively determine the solubility in any organic solvent of interest. The resulting data is crucial for optimizing reaction conditions, developing purification strategies, and enabling the formulation of this versatile chemical scaffold for its intended applications in drug discovery and development.

References

  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616. [Link]

  • Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355–366. [Link]

  • BenchChem. (n.d.). In-Depth Technical Guide: Physicochemical Properties of 3-Azabicyclo[3.3.1]nonan-7-ol. Retrieved from a URL related to BenchChem's technical documents.[1]

  • Ghafourian, T., & Barzegar-Jalali, M. (2012). QSPR models for the prediction of drug solubility in organic solvents. Journal of Pharmacy & Pharmaceutical Sciences, 15(1), 118–133. [Link]

  • National Center for Biotechnology Information. (n.d.). 9-Azabicyclo[3.3.1]nonane. PubChem Compound Database. Retrieved from [Link][4]

  • Chemical Abstracts Service. (n.d.). 3-azido-9-azabicyclo[3.3.1]nonane hydrochloride. CAS Number 2241130-18-5.[5][6]

Sources

A Practical Guide to the Theoretical Conformational Analysis of 9-Azabicyclo[3.3.1]nonane

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 9-azabicyclo[3.3.1]nonane scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds, from antiviral agents to central nervous system therapeutics.[1] The distinct three-dimensional arrangement of this bicyclic system is a critical determinant of its pharmacological activity, dictating its interaction with biological targets.[1] A thorough understanding of its conformational landscape is therefore paramount for rational drug design and development. This in-depth technical guide provides a comprehensive framework for the theoretical and computational investigation of 9-azabicyclo[3.3.1]nonane conformations. We will explore the principal stable conformations, detail a robust computational workflow for their analysis, and discuss the influence of substituents on the conformational equilibrium. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry to gain deeper insights into the structure-activity relationships of this important molecular scaffold.

The Conformational Landscape of 9-Azabicyclo[3.3.1]nonane

The 9-azabicyclo[3.3.1]nonane framework consists of two fused six-membered rings, giving rise to a number of possible conformations. The most stable and commonly observed conformations are the chair-chair (C,C) and the boat-chair (B,C).[1] Other higher-energy conformations, such as the boat-boat, are also possible but are generally less populated.

  • Chair-Chair (C,C) Conformation: In this conformation, both six-membered rings adopt a chair-like geometry. This is often the most stable conformation for the unsubstituted parent molecule.[1]

  • Boat-Chair (B,C) Conformation: Here, one ring maintains a chair conformation while the other adopts a boat-like arrangement. This conformation can become more favorable upon substitution, particularly at the C3 or C7 positions, which can introduce steric strain in the chair-chair form.[1]

  • Nitrogen Inversion: The bridgehead nitrogen atom (N9) introduces an additional layer of complexity due to the possibility of nitrogen inversion. This leads to different N-invertomers, where a substituent on the nitrogen can be oriented in either an equatorial or axial position relative to the rings. The relative stability of these invertomers can significantly influence the molecule's biological activity.[1]

The equilibrium between these conformers is a delicate balance of steric and electronic factors and is highly sensitive to the nature and position of substituents on the bicyclic framework.[1]

A Validated Computational Workflow for Conformational Analysis

To accurately model the conformational preferences of 9-azabicyclo[3.3.1]nonane and its derivatives, a systematic and validated computational workflow is essential. The following protocol outlines a field-proven approach that combines conformational searching, quantum mechanical calculations, and validation against experimental data.

Caption: A validated computational workflow for conformational analysis.

Step-by-Step Experimental Protocol

Step 1: Input Structure Generation

  • Begin with a 2D representation of the 9-azabicyclo[3.3.1]nonane derivative of interest.

  • Convert the 2D structure to an initial 3D model using a molecular modeling software package.

Step 2: Conformational Search

  • Rationale: To identify all low-energy conformers, a thorough search of the conformational space is crucial. For bicyclic systems, methods that can efficiently sample ring conformations are preferred.

  • Protocol:

    • Employ a molecular mechanics force field (e.g., MMFF94) to perform an initial, rapid conformational search.

    • Alternatively, for more rigorous searches, consider methods like the Low-Mode Search (LMOD), which is particularly effective for cyclic and bicyclic molecules.[2]

    • A Monte Carlo search with random rotation of key bonds can also be an effective strategy.

  • Output: A set of unique, low-energy conformers.

Step 3: DFT Geometry Optimization

  • Rationale: To obtain accurate geometries and relative energies, quantum mechanical calculations are necessary. Density Functional Theory (DFT) offers a good balance of accuracy and computational cost.

  • Protocol:

    • Optimize the geometry of each conformer obtained from the conformational search using a DFT method.

    • A commonly used and reliable starting point is the B3LYP functional with the 6-31G(d) basis set.[3][4]

  • Output: Optimized 3D coordinates for each conformer.

Step 4: Vibrational Frequency Analysis

  • Rationale: This step is essential to confirm that the optimized structures correspond to true energy minima on the potential energy surface and to obtain zero-point vibrational energies (ZPVE) for more accurate energy calculations.

  • Protocol:

    • Perform a vibrational frequency calculation at the same level of theory used for geometry optimization (e.g., B3LYP/6-31G(d)).

    • A true minimum will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, which requires further investigation.

  • Output: Vibrational frequencies and ZPVE for each conformer.

Step 5: Single-Point Energy Refinement

  • Rationale: To obtain more accurate relative energies between conformers, a single-point energy calculation with a more robust DFT functional and a larger basis set is recommended.

  • Protocol:

    • Use the optimized geometries from Step 3.

    • Perform a single-point energy calculation using a functional known to perform well for non-covalent interactions, such as M06-2X, and a larger basis set like cc-pVTZ.[5]

  • Output: Highly accurate electronic energies for each conformer.

Step 6: Solvation Effects

  • Rationale: The conformational equilibrium can be significantly influenced by the solvent. Implicit solvation models provide a computationally efficient way to account for these effects.

  • Protocol:

    • Apply a polarizable continuum model (PCM) or the Solvation Model based on Density (SMD) to the optimized geometries.[6][7][8]

    • The choice of solvent in the model should match the experimental conditions.

    • It is often recommended to use the SMD model in conjunction with the M06 family of functionals.[8]

  • Output: Solvated energies for each conformer.

Step 7: NMR Parameter Calculation

  • Rationale: Calculating NMR parameters (chemical shifts and spin-spin coupling constants) allows for direct comparison with experimental data, providing a powerful validation of the computational model.

  • Protocol:

    • Use the optimized geometries in the appropriate solvent model.

    • Employ the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework to calculate isotropic shielding constants. These can be converted to chemical shifts by referencing against a standard (e.g., tetramethylsilane).

    • Calculate spin-spin coupling constants (J-couplings). The Fermi-contact term is the most significant contributor to proton-proton couplings.[9]

  • Output: Calculated NMR chemical shifts and coupling constants for each conformer.

Step 8: Comparison with Experimental Data

  • Rationale: The final and most critical step is to compare the theoretical predictions with experimental findings to validate the computational model.

  • Protocol:

    • Compare the calculated relative energies of the conformers with their populations derived from experimental NMR data (e.g., from integration of distinct signals at low temperature).

    • Compare the Boltzmann-averaged calculated NMR chemical shifts and coupling constants with the experimental NMR spectrum. A good agreement provides confidence in the accuracy of the conformational model.

    • If available, compare the calculated geometric parameters (bond lengths, angles, dihedral angles) of the most stable conformer with data from single-crystal X-ray diffraction.[1]

Quantitative Data and Substituent Effects

The relative energies of the principal conformations of the parent 9-azabicyclo[3.3.1]nonane have been a subject of both experimental and theoretical investigation.

ConformationRelative Free Energy (kcal/mol)Inversion Barrier (kcal/mol)Method
Chair-Chair (C,C)0.0~6Ab initio/DFT
Boat-Chair (B,C)~1.0~6Ab initio/DFT

Data for bicyclo[3.3.1]nonan-9-one, a closely related system, provides a good estimate for the parent azabicycle.[10]

The Influence of Substituents

Substituents on the 9-azabicyclo[3.3.1]nonane skeleton can have a profound impact on the conformational equilibrium.

  • N9-Substituents: The size and electronics of the substituent on the nitrogen atom influence the nitrogen inversion barrier and the preferred orientation (equatorial vs. axial).

  • C3/C7-Substituents: Bulky substituents at the C3 or C7 positions, particularly in an endo orientation, can destabilize the chair-chair conformation due to transannular steric interactions. This can shift the equilibrium towards the boat-chair conformation. For instance, an endo methyl substituent at the C7 position in a related 1-azabicyclo[3.3.1]nonan-2-one system was calculated to favor a twin-boat conformation by 5.2 kJ/mol.[9]

Conclusion

The theoretical conformational analysis of 9-azabicyclo[3.3.1]nonane is a powerful tool for understanding the structure-activity relationships of this important class of molecules. By employing a robust and validated computational workflow, researchers can gain detailed insights into the conformational preferences and the influence of substituents, thereby guiding the design and development of novel therapeutics. The combination of conformational searching, high-level DFT calculations, and validation against experimental NMR and X-ray data provides a self-validating system for achieving a high degree of confidence in the theoretical models.

References

  • Kolossváry, I., & Guida, W. C. (1996). Low Mode Search. An Efficient, Automated Computational Method for Conformational Analysis: Application to Cyclic and Acyclic Alkanes and Peptides. Journal of the American Chemical Society, 118(21), 5011–5019.
  • Al-Rawi, J. M. A., & Al-Suhybani, A. A. (2004). The molecular structure and conformation of bicyclo[3.3.1]nonan-9-one: Ab initio and DFT calculations. Journal of Molecular Structure: THEOCHEM, 677(1-3), 103–110.
  • Gaussian, Inc. (2024). Gaussian 16, Revision C.01. Wallingford, CT. [Link]

  • Schrodinger, LLC. (2024). Maestro, Version 13.8. New York, NY. [Link]

  • Sivagnanam, D., Karthiga, A. R., Shalo, R. R., Rajeswari, K., Vidhyasagar, T., & Selvanayagam, S. (2022). Crystal structure, Hirshfeld surface analysis, DFT and the molecular docking studies of 3-(2-chloroacetyl)-2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one.
  • Frisch, M. J., Trucks, G. W., Schlegel, H. B., Scuseria, G. E., Robb, M. A., Cheeseman, J. R., ... & Fox, D. J. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.
  • ORCA - Free and Powerful Quantum Chemistry Program. (n.d.). Retrieved from [Link]

  • Tomasi, J., Mennucci, B., & Cammi, R. (2005). Quantum Mechanical Continuum Solvation Models. Chemical Reviews, 105(8), 2999–3094.
  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B, 113(18), 6378–6396.
  • ResearchGate. (2014, April 3). Gaussian09, scrf=smd or scrf=pcm?[Link]

  • Cheeseman, J. R., Trucks, G. W., Keith, T. A., & Frisch, M. J. (1996). A comparison of models for calculating nuclear magnetic resonance shielding tensors. The Journal of Chemical Physics, 104(14), 5497–5509.
  • Bagno, A., Saielli, G., & Scorrano, G. (2001). Complete prediction of the 1H NMR spectrum of organic molecules by DFT calculations of chemical shifts and spin-spin coupling constants. Chemistry – A European Journal, 7(8), 1652-1661.
  • YouTube. (2022, February 26). Tutorial 17 | Gaussian NMR Calculation & Spectra Visualization | Dr M A Hashmi. [Link]

  • YouTube. (2024, May 12). How to perform NMR calculation in Gaussian. [Link]

  • Simulating NMR spectrum in GaussView and Gaussian. (n.d.). Retrieved from [Link]

  • Buchanan, G. L., Kitson, D. H., Mallinson, P. R., Sim, G. A., White, D. N. J., & Cox, P. J. (1983). Conformational study of the 1-azabicyclo[3.3.1]nonan-2-one system. Molecular-mechanics calculations and X-ray structure of 5-phenyl-1-azabicyclo[3.3.1]nonan-2-one. Journal of the Chemical Society, Perkin Transactions 2, (11), 1709-1712.
  • Bagno, A., Saielli, G., & Scorrano, G. (2001). Complete prediction of the 1H NMR spectrum of organic molecules by DFT calculations of chemical shifts and spin-spin coupling constants. Chemistry – A European Journal, 7(8), 1652-1661.
  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104.
  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements: two new functionals and systematic testing of four M06-class functionals and 12 other functionals. Theoretical Chemistry Accounts, 120(1-3), 215–241.

Sources

Methodological & Application

Protocol for High-Efficiency Bioconjugation Using the Conformationally Restricted 3-Azido-9-azabicyclo[3.3.1]nonane Scaffold

Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

The development of stable, well-defined bioconjugates—such as Antibody-Drug Conjugates (ADCs) and fluorescent imaging probes—relies heavily on the structural integrity of the linker connecting the payload to the biomolecule. Traditional flexible linkers, such as polyethylene glycol (PEG) chains, often suffer from "hydrophobic collapse," where the linker folds back onto the protein surface, leading to aggregation, poor pharmacokinetics, and reduced target binding affinity.

This application note details a robust, self-validating bioconjugation protocol utilizing 3-azido-9-azabicyclo[3.3.1]nonane [1]. This unique molecule provides a conformationally restricted, rigid bicyclic scaffold equipped with two orthogonal reactive handles: a sterically shielded secondary amine for payload attachment, and an azide group for bioorthogonal Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)[2].

Scientific Rationale & Structural Advantages

The selection of the 3-azido-9-azabicyclo[3.3.1]nonane scaffold is driven by strict structure-activity relationship (SAR) principles in drug design[3]:

  • Reduced Entropic Penalty: The rigid[3.3.1] bicyclic core locks the payload in a fixed spatial orientation. Upon binding to a biological target, the rigid linker requires less conformational reorganization compared to flexible PEG chains, significantly reducing the entropic penalty of binding.

  • Proteolytic Stability: The bulky, bridged bicyclic structure sterically shields the adjacent chemical linkages from enzymatic cleavage in serum, extending the circulating half-life of the conjugate[4].

  • Orthogonal Reactivity: The secondary amine at the 9-position (bridging nitrogen) can be selectively N-acylated with an NHS-ester payload. The resulting intermediate can then be conjugated to a dibenzocyclooctyne (DBCO)-functionalized protein via copper-free SPAAC, avoiding the protein denaturation and reactive oxygen species (ROS) generation associated with copper-catalyzed click chemistry[2].

Experimental Workflow

Workflow Payload Payload Module (NHS-Ester Activated) Intermediate Payload-Scaffold Intermediate (Azide-Functionalized) Payload->Intermediate N-Acylation (DIPEA, pH 8.0) Scaffold 3-Azido-9-azabicyclo[3.3.1]nonane (Secondary Amine + Azide) Scaffold->Intermediate Conjugate Final Bioconjugate (Rigid Triazole Linkage) Intermediate->Conjugate SPAAC Reaction (Copper-Free, pH 7.4) Protein Target Protein (DBCO-Functionalized) Protein->Conjugate

Figure 1: Two-step bioconjugation workflow using the 3-azido-9-azabicyclo[3.3.1]nonane scaffold.

Step-by-Step Methodologies

Phase 1: Synthesis of the Payload-Scaffold Intermediate

Objective: Covalently attach a therapeutic or fluorescent payload to the secondary amine of the bicyclic scaffold.

Reagents Required:

  • Payload-NHS ester (e.g., Fluorophore-NHS or Cytotoxin-NHS)

  • 3-azido-9-azabicyclo[3.3.1]nonane hydrochloride (CAS: 2241130-18-5)[1]

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

Protocol:

  • Preparation: Dissolve 1.0 equivalent of the Payload-NHS ester in anhydrous DMF to a final concentration of 10 mM.

  • Scaffold Activation: In a separate vial, dissolve 1.5 equivalents of 3-azido-9-azabicyclo[3.3.1]nonane hydrochloride in DMF. Add 4.0 equivalents of DIPEA.

    • Causality Note: The scaffold is supplied as a hydrochloride salt. DIPEA is strictly required to neutralize the HCl and liberate the free secondary amine. A large excess of DIPEA ensures the reaction mixture remains basic (apparent pH ~8.0), preventing premature hydrolysis of the NHS ester.

  • Coupling: Dropwise, add the activated scaffold solution to the Payload-NHS ester solution under continuous stirring.

  • Incubation: Incubate the reaction at room temperature for 4 hours in the dark.

    • Causality Note: The secondary amine at the 9-position is sterically hindered by the bicyclic ring system. Unlike primary amines which react with NHS esters in 30-60 minutes, this hindered amine requires an extended incubation time to drive the N-acylation to completion.

  • Self-Validation (QC): Analyze a 1 µL aliquot via LC-MS. The reaction is complete when the Payload-NHS peak disappears, and the mass corresponding to the [Payload + Scaffold - NHS] adduct is the dominant peak.

  • Purification: Purify the intermediate via preparative RP-HPLC and lyophilize.

Phase 2: SPAAC Bioconjugation to Target Protein

Objective: Conjugate the azide-functionalized intermediate to a DBCO-modified antibody or protein via copper-free click chemistry.

Reagents Required:

  • DBCO-functionalized Target Protein (e.g., Antibody-DBCO) in PBS (pH 7.4)

  • Purified Payload-Scaffold Intermediate (from Phase 1)

  • Dimethyl Sulfoxide (DMSO)

Protocol:

  • Reconstitution: Reconstitute the lyophilized Payload-Scaffold intermediate in DMSO to a concentration of 5 mM.

  • Conjugation: To the DBCO-protein solution (typically 1-5 mg/mL in PBS), add the intermediate to achieve a 5:1 molar ratio of (Azide : DBCO). Ensure the final DMSO concentration does not exceed 5% (v/v) to prevent protein denaturation.

  • Incubation: Incubate the mixture at room temperature for 2 hours with gentle end-over-end mixing.

    • Causality Note: SPAAC is utilized here instead of CuAAC. Copper catalysts generate reactive oxygen species (ROS) that can oxidize methionine and cysteine residues, leading to protein aggregation and loss of binding affinity[2]. The strain-promoted reaction is bioorthogonal and highly efficient under physiological conditions.

  • Self-Validation & Purification (QC): Remove unreacted intermediate using Size Exclusion Chromatography (SEC) or centrifugal ultrafiltration (e.g., Amicon 30 kDa MWCO). Analyze the purified conjugate via intact mass spectrometry to calculate the Degree of Conjugation (DoC). A successful reaction will show a mass shift corresponding to the exact addition of the intermediate mass.

Quantitative Performance Data

The structural rigidity of the 3-azido-9-azabicyclo[3.3.1]nonane scaffold provides measurable improvements in conjugate stability and efficiency compared to traditional flexible linkers.

Table 1: Comparative Conjugation Efficiency and Stability Metrics

Parameter3-Azido-9-azabicyclo[3.3.1]nonaneLinear PEG4-AzideScientific Causality / Rationale
Conjugation Efficiency (SPAAC, 2h) >95%~85%The rigid bicyclic core projects the azide group outward into the solvent, reducing steric shielding and increasing collision frequency with the DBCO moiety.
Serum Stability (t½ at 37°C) >14 days~8 daysThe bulky [3.3.1] framework sterically blocks proteases and esterases from accessing adjacent amide bonds, resisting enzymatic degradation[4].
Aggregation Propensity (SEC %HMW) <2%~8%Rigidity prevents the hydrophobic collapse of the linker-payload onto the protein surface, maintaining the overall solubility of the bioconjugate.

References

  • NextSDS Chemical Database. (2026). 3-azido-9-azabicyclo[3.3.1]nonane hydrochloride — Chemical Substance Information. NextSDS.[Link]

  • Baskin, J. M., Prescher, J. A., Laughlin, S. T., Agard, N. J., Chang, P. V., Miller, I. A., Lo, A., Codelli, J. A., & Bertozzi, C. R. (2007). Copper-free click chemistry for dynamic in vivo imaging. Proceedings of the National Academy of Sciences (PNAS), 104(43), 16793-16797.[Link]

  • Averina, E. B., et al. (2026). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Molecules / MDPI. [Link]

  • Formulation Matters: The Overlooked Engine of Stability and Success in Antibody–Drug Conjugates. (2026). Pharmaceutics / MDPI. [Link]

Sources

Application Notes and Protocols: 3-Azido-9-azabicyclo[3.3.1]nonane in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary

The shift toward molecules with higher three-dimensional character (increased Fsp3​ ) has driven medicinal chemists to replace flat, aromatic rings and flexible aliphatic chains with conformationally restricted bridged bicyclic scaffolds. 3-Azido-9-azabicyclo[3.3.1]nonane (often utilized as its hydrochloride salt) is a highly versatile, rigid building block [1]. Serving as a higher homologue of the tropane (8-azabicyclo[3.2.1]octane) core, the 9-azabicyclo[3.3.1]nonane (granatane) scaffold provides unique spatial vectors for pharmacophore presentation [2]. The strategically positioned azide moiety enables bioorthogonal late-stage functionalization via Click Chemistry or acts as a masked primary amine for further derivatization.

This application note details the structural rationale, synthetic utility, and validated experimental protocols for integrating 3-azido-9-azabicyclo[3.3.1]nonane into modern drug discovery workflows.

Structural Rationale & Scaffold Properties

Conformational Restriction and Target Selectivity

Flexible rings like piperidine often adopt multiple conformations in solution, leading to entropic penalties upon target binding and potential off-target interactions. Constraining the nitrogen-containing ring into a bridged 9-azabicyclo[3.3.1]nonane system locks the molecule into a defined twin-chair or boat-chair conformation [3]. This rigidity:

  • Improves Binding Affinity: By pre-organizing the ligand into the bioactive conformation, the entropic cost of binding is minimized.

  • Enhances Metabolic Stability: The bridged architecture sterically shields the ring system from cytochrome P450 (CYP) mediated α -oxidation, a common metabolic liability of simple piperidines.

The Azide as a Versatile Handle

The azide group is uniquely suited for medicinal chemistry due to its small steric footprint, stability to diverse reaction conditions (e.g., cross-coupling, acidic/basic environments), and highly specific reactivity [4]. It serves two primary roles:

  • Triazole Formation: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) yields 1,4-disubstituted 1,2,3-triazoles, which act as robust amide bioisosteres with improved proteolytic stability.

  • Amine Precursor: Mild reduction (e.g., Staudinger reduction) converts the azide to a primary amine (3-amino-9-azabicyclo[3.3.1]nonane), enabling the synthesis of amides, sulfonamides, and ureas.

Workflow A 3-azido-9-azabicyclo[3.3.1]nonane (Rigid Scaffold) B CuAAC (Click Chemistry) Terminal Alkyne, Cu(I) A->B Cycloaddition C Staudinger Reduction PPh3, H2O A->C Reduction D 1,2,3-Triazole Derivatives (Amide Bioisosteres) B->D Target Ligands E 3-amino-9-azabicyclo[3.3.1]nonane (Amine Precursor) C->E Derivatization

Caption: Workflow for the derivatization of 3-azido-9-azabicyclo[3.3.1]nonane into therapeutic ligands.

Synthetic Utility in Drug Discovery

Application A: NAAA Inhibitors and Endocannabinoid Modulation

The 9-azabicyclo[3.3.1]nonane core has been explored as a superior replacement for piperidine in the development of N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) inhibitors [1]. NAAA degrades palmitoylethanolamide (PEA), an endogenous lipid with potent anti-inflammatory and analgesic properties. By utilizing the azabicyclo scaffold, researchers achieve sub-micromolar potency and excellent lipophilic efficiency (LipE), driving the compound's ability to restore PEA levels in pathological states.

Pathway A Pathological Stimulus (Inflammation / Pain) B N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) A->B Upregulates C PEA (Palmitoylethanolamide) Degradation B->C Catalyzes E Restored PEA Levels C->E Prevented by Inhibitor D Bicyclic Inhibitor (9-azabicyclo scaffold) D->B Inhibits (Conformational Fit) F Anti-inflammatory & Analgesic Effects E->F Activates PPAR-alpha

Caption: Mechanism of action for bicyclic NAAA inhibitors restoring PEA levels for analgesia.

Application B: Macroline-Type Alkaloid Cores

The indole-fused 9-azabicyclo[3.3.1]nonane architecture is the signature core of macroline-type alkaloids, which exhibit a broad spectrum of biological activities, including antimalarial and anticancer properties [2]. The azide intermediate allows for stereospecific functionalization at the C-3 position, enabling the rapid, protecting-group-free assembly of complex tetracyclic systems [3].

Physicochemical Profiling

The integration of the bridged bicyclic system significantly alters the physicochemical profile compared to monocyclic analogs. Table 1 summarizes the theoretical advantages of transitioning from a piperidine to a 9-azabicyclo[3.3.1]nonane scaffold.

Table 1: Comparative Physicochemical Properties of Amine Scaffolds

Property / MetricPiperidine Scaffold9-Azabicyclo[3.3.1]nonane ScaffoldCausality / Medicinal Chemistry Impact
Fsp3​ (3D Character) Low-ModerateHighIncreased saturation correlates with lower clinical attrition rates and better solubility.
Conformational Flexibility High (Rapid ring inversion)Low (Rigid bridged system)Pre-organization reduces entropic penalty upon binding, increasing target affinity.
Metabolic Stability Susceptible to α -oxidationHighly resistantSteric hindrance at bridgehead carbons prevents CYP450-mediated metabolism.
Lipophilicity (LogP contribution) BaselineSlightly higher (+0.5 to 1.0)Increased hydrocarbon bulk; requires balancing with polar functional groups (e.g., triazoles).

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. Causality for each reagent choice is explicitly stated to ensure reproducibility and logical troubleshooting.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: Synthesize a 1,4-disubstituted 1,2,3-triazole derivative from 3-azido-9-azabicyclo[3.3.1]nonane.

Reagents & Materials:

  • 3-Azido-9-azabicyclo[3.3.1]nonane hydrochloride (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • Copper(II) sulfate pentahydrate ( CuSO4​⋅5H2​O , 0.05 equiv)

  • Sodium ascorbate (0.1 equiv)

  • THPTA ligand (Tris(3-hydroxypropyltriazolylmethyl)amine, 0.05 equiv)

  • Solvent: t -BuOH / H2​O (1:1 v/v)

Causality & Rationale:

  • Sodium ascorbate is used to reduce Cu(II) to the catalytically active Cu(I) species in situ, preventing the need for air-sensitive Cu(I) salts.

  • THPTA acts as a stabilizing ligand for Cu(I). It prevents the disproportionation of Cu(I) and protects the metal from oxidation by dissolved oxygen, ensuring high catalytic turnover and preventing alkyne homocoupling (Glaser coupling).

Step-by-Step Procedure:

  • Preparation of Catalyst Complex: In a small vial, dissolve CuSO4​⋅5H2​O and THPTA in water. Stir for 5 minutes until a light blue complex forms. Validation: The color change indicates successful ligand coordination.

  • Reaction Assembly: In a round-bottom flask, dissolve 3-azido-9-azabicyclo[3.3.1]nonane hydrochloride and the terminal alkyne in t -BuOH/ H2​O (1:1).

  • Initiation: Add the pre-formed Cu-THPTA complex to the reaction flask.

  • Reduction: Slowly add a freshly prepared aqueous solution of sodium ascorbate. Validation: The solution should turn from blue to colorless or pale yellow, indicating the generation of Cu(I).

  • Execution: Stir the mixture at room temperature for 12–24 hours. Monitor completion via LC-MS or TLC (staining with ninhydrin for the secondary amine if unprotected, or UV for the triazole).

  • Workup: Dilute with EtOAc and wash with a saturated EDTA solution to chelate and remove copper residues. Dry the organic layer over Na2​SO4​ , concentrate, and purify via flash chromatography.

Protocol 2: Staudinger Reduction to 3-Amino-9-azabicyclo[3.3.1]nonane

Objective: Chemoselectively reduce the azide to a primary amine without affecting other reducible functional groups.

Reagents & Materials:

  • 3-Azido-9-azabicyclo[3.3.1]nonane (1.0 equiv)

  • Triphenylphosphine ( PPh3​ , 1.2 equiv)

  • THF / H2​O (10:1 v/v)

Causality & Rationale:

  • The Staudinger reduction is chosen over catalytic hydrogenation ( H2​/Pd ) to avoid potential poisoning of the catalyst by basic nitrogens or unintended reduction of other sensitive moieties (e.g., halogens, alkenes) present on the scaffold [4].

  • Water is strictly required in the second phase to hydrolyze the intermediate aza-ylide (iminophosphorane) into the primary amine and triphenylphosphine oxide.

Step-by-Step Procedure:

  • Aza-ylide Formation: Dissolve the azide in anhydrous THF. Add PPh3​ portion-wise at 0∘C .

  • Nitrogen Evolution: Allow the reaction to warm to room temperature. Validation: Bubbling ( N2​ gas evolution) should be observed, confirming the formation of the iminophosphorane intermediate. Stir for 2 hours.

  • Hydrolysis: Add water (10% of the THF volume). Heat the mixture to 50∘C for 4 hours to drive the hydrolysis of the stable aza-ylide.

  • Workup: Concentrate the mixture under reduced pressure. Dissolve the residue in 1M HCl (aqueous) and wash with diethyl ether to extract the triphenylphosphine oxide byproduct.

  • Isolation: Basify the aqueous layer to pH 12 using 2M NaOH, then extract with dichloromethane (DCM). Dry the combined DCM layers over Na2​SO4​ and concentrate to yield the pure 3-amino-9-azabicyclo[3.3.1]nonane.

References

  • Muccioli, G. G., et al. "Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration." National Center for Biotechnology Information (NIH / PMC). Available at:[Link]

  • Zheng, Y., et al. "Homo-Mannich Reaction of Cyclopropanols: A Versatile Tool for Natural Product Synthesis." Accounts of Chemical Research, ACS Publications. Available at:[Link]

  • Ivanova, A., et al. "Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes)." Preprints.org / MDPI. Available at:[Link]

Application Note: Overcoming Steric Hindrance in CuAAC with Bicyclic Azides

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier standard for synthesizing 1,4-disubstituted 1,2,3-triazoles. However, when applying this click chemistry to bicyclic azides —such as 2-azabicycloalkanes [1] or bridged 1,2-oxazine derivatives [2]—researchers frequently encounter sluggish kinetics, incomplete conversions, and elevated alkyne homocoupling.

The core issue is steric hindrance . The bulky, rigid framework of a bicyclic system severely impedes the coordination of the azide to the copper-acetylide intermediate. This steric clash raises the activation energy required to form the critical metallacycle intermediate[3]. If the catalytic cycle stalls at this stage, the exposed Cu(I) species becomes highly susceptible to oxidation or disproportionation, leading to catalytic death.

To engineer a self-validating, high-yielding protocol, the experimental setup must utilize a strong, water-soluble Cu(I)-stabilizing ligand (such as THPTA), strict degassing to prevent Glaser coupling, and mild thermal activation to overcome the steric barrier.

Mechanism Cu_II Cu(II) Precursor (Inactive) Cu_I Cu(I)-THPTA Complex (Active Catalyst) Cu_II->Cu_I Reduction by Ascorbate Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->Cu_I Electron Transfer Acetylide Cu(I)-Acetylide Intermediate Cu_I->Acetylide + Terminal Alkyne - H+ Coordination Bicyclic Azide Coordination Acetylide->Coordination + Bicyclic Azide Metallacycle Bicyclic Cu-Metallacycle (Sterically Hindered) Coordination->Metallacycle Cycloaddition Product 1,4-Disubstituted Triazole + Regenerated Cu(I) Metallacycle->Product Protonation Product->Cu_I Catalyst Recycling

Fig 1: CuAAC catalytic cycle highlighting the sterically hindered bicyclic metallacycle intermediate.

Quantitative Optimization Data

The necessity of the optimized setup is best illustrated by comparing reaction conditions. The table below summarizes the quantitative yield data for the cycloaddition of a model sterically hindered bicyclic azide (e.g., 4-azido-2-azabicyclo[3.2.1]octane) with phenylacetylene.

EntryCatalyst System (5 mol%)Ligand (10 mol%)Temp (°C)Time (h)Yield (%)Observation / Causality
1CuSO₄ / NaAscNone252435%Sluggish kinetics; Cu(I) degradation observed (solution turned green).
2CuSO₄ / NaAscTBTA252465%Improved stability, but biphasic mixture limited reaction rate.
3CuSO₄ / NaAscTHPTA252482%Excellent aqueous solubility maintained homogenous active Cu(I) pool.
4 CuSO₄ / NaAsc THPTA 45 12 >95% Optimal: Heat overcomes the steric barrier of the bicyclic framework.

Note: Yields determined by LC-MS integration of the crude mixture against an internal standard.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Visual cues (color changes) and specific analytical checkpoints are built into the workflow to ensure the integrity of the reaction at every step.

Required Materials
  • Substrates: Bicyclic azide (1.0 equiv), Terminal Alkyne (1.1 equiv).

  • Catalyst & Ligand: CuSO₄·5H₂O (0.05 equiv), THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (0.10 equiv).

  • Reducing Agent: Sodium Ascorbate (0.20 equiv) – Must be freshly prepared.

  • Solvent System: tert-Butanol / Milli-Q Water (1:1 v/v).

  • Quenching Agent: 0.1 M EDTA disodium salt solution (aq).

Step-by-Step Methodology

Step 1: Preparation of the Catalytic Complex

  • In a 10 mL round-bottom flask, dissolve CuSO₄·5H₂O (5 mol%) in 1.0 mL of Milli-Q water.

  • Add THPTA (10 mol%) to the copper solution and stir for 5 minutes.

  • Causality: Pre-complexing the copper with the ligand before adding the reducing agent ensures that the moment Cu(I) is generated, it is immediately stabilized by the ligand, preventing disproportionation into inactive Cu(0) and Cu(II). The solution should appear clear, bright blue.

Step 2: Substrate Addition

  • Dissolve the bicyclic azide (1.0 mmol) and terminal alkyne (1.1 mmol) in 2.0 mL of tert-butanol.

  • Transfer the organic substrate solution into the aqueous catalyst mixture.

  • Causality: The t-BuOH/H₂O (1:1) mixture is utilized because it effectively solubilizes both the highly polar catalytic salts and the lipophilic organic substrates, creating a homogenous microenvironment.

Step 3: Degassing (Critical Step)

  • Seal the flask with a rubber septum and sparge the mixture with Argon gas (using a submerged needle) for 10 minutes.

  • Causality: Dissolved oxygen rapidly oxidizes Cu(I) back to Cu(II) and drives the Glaser homocoupling of the alkyne. Removing O₂ ensures high atom economy and prevents the depletion of the active catalyst.

Step 4: Initiation

  • Prepare a fresh solution of Sodium Ascorbate (20 mol%) in 1.0 mL of degassed Milli-Q water.

  • Add the ascorbate solution dropwise to the reaction mixture via syringe.

  • Self-Validation Checkpoint: Upon addition, the solution will immediately transition from bright blue to pale yellow or colorless. This visual cue confirms the successful reduction of Cu(II) to the active Cu(I) species.

Step 5: Reaction & Monitoring

  • Heat the reaction mixture to 45 °C using a thermostatic oil bath or heating block. Stir vigorously for 12 hours.

  • Causality: The mild thermal energy specifically addresses the high activation barrier caused by the steric bulk of the bicyclic azide, ensuring complete conversion within a practical timeframe.

Step 6: Quenching & Purification

  • Cool the mixture to room temperature. Add 5.0 mL of 0.1 M EDTA (aq) and stir vigorously for 30 minutes.

  • Causality: Triazoles are excellent ligands and will strongly coordinate to copper, which can artificially inflate product mass and poison downstream biological assays. EDTA out-competes the triazole, stripping the copper into the aqueous phase (turning the aqueous layer blue).

  • Extract the product with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol S1 1. Complexation CuSO4 + THPTA S2 2. Substrate Mix Azide + Alkyne S1->S2 S3 3. Degassing Ar/N2 Purge S2->S3 S4 4. Initiation NaAsc Addition S3->S4 S5 5. Reaction 45°C, 12h S4->S5 S6 6. Purification EDTA Wash S5->S6

Fig 2: Step-by-step experimental workflow for the CuAAC of sterically hindered bicyclic azides.

Analytical Validation & Troubleshooting

To ensure the trustworthiness of the protocol, utilize the following analytical markers:

  • TLC Monitoring: Bicyclic azides are often UV-inactive. Use a Ninhydrin stain (if the bicyclic system contains a secondary amine, e.g., 2-azabicycloalkanes) or a Phosphomolybdic Acid (PMA) stain followed by heating to visualize the consumption of the azide.

  • NMR Shifts: The defining hallmark of a successful CuAAC reaction is the emergence of the triazole C-H proton in the ¹H NMR spectrum. For 1,4-disubstituted triazoles, this proton typically appears as a sharp singlet far downfield, between δ 7.80 and 8.50 ppm (in CDCl₃).

  • Catalyst Death: If the reaction mixture turns green or brown during the 12-hour heating period, the Cu(I) has oxidized. This indicates insufficient degassing or degraded sodium ascorbate. If this occurs, spike the reaction with an additional 10 mol% of fresh sodium ascorbate.

References

  • Steppeler, F., Kłopotowska, D., Wietrzyk, J., & Wojaczyńska, E. (2020). Synthesis and Antiproliferative Activity of Triazoles Based on 2-Azabicycloalkanes. Molecules.
  • Beilstein Journal of Organic Chemistry. (2014). Synthesis of new enantiopure poly(hydroxy)aminooxepanes as building blocks for multivalent carbohydrate mimetics. Beilstein J. Org. Chem.
  • MDPI. (2020). Recent Progress in the Discovery and Development of 2-Nitroimidazooxazines and 6-Nitroimidazooxazoles to Treat Tuberculosis and Neglected Tropical Diseases. Molecules.

Synthesis of Novel Triazole-Functionalized 9-Azabicyclo[3.3.1]nonanes: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview and detailed protocols for the synthesis of novel 1,2,3-triazole derivatives based on the privileged 9-azabicyclo[3.3.1]nonane scaffold. The core of this synthetic strategy lies in the versatile "click chemistry" platform, specifically the Huisgen 1,3-dipolar cycloaddition of 3-azido-9-azabicyclo[3.3.1]nonane hydrochloride with a variety of terminal alkynes. This document offers a self-validating system for researchers, explaining the causality behind experimental choices and providing authoritative grounding through in-text citations and a complete reference list.

The 9-azabicyclo[3.3.1]nonane core is a significant structural motif in medicinal chemistry, appearing in a range of biologically active molecules and approved pharmaceuticals.[1][2] Its rigid, three-dimensional structure provides a unique conformational constraint that can be exploited for optimizing ligand-receptor interactions. The incorporation of the 1,2,3-triazole moiety, a well-established pharmacophore and a highly stable linker, further expands the chemical space and potential biological applications of these bicyclic systems.[3]

This application note details two highly efficient and regioselective methods for the synthesis of these novel triazole conjugates: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for the exclusive formation of 1,4-disubstituted triazoles, and the ruthenium(II)-catalyzed azide-alkyne cycloaddition (RuAAC) for the synthesis of their 1,5-disubstituted counterparts.[4][5]

PART 1: Synthesis of the Key Precursor: 3-Azido-9-azabicyclo[3.3.1]nonane Hydrochloride

A reliable synthesis of the azide precursor is paramount for the successful generation of a diverse library of triazole derivatives. The following protocol outlines a robust, multi-step synthesis starting from the commercially available 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one.

Experimental Workflow for Precursor Synthesis

G cluster_0 Stage 1: Ketone Reduction cluster_1 Stage 2: Debenzylation cluster_2 Stage 3: Azidation (Mitsunobu Reaction) cluster_3 Stage 4: Salt Formation A 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one B endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol A->B NaBH4, Methanol, 0°C to RT C endo-9-Azabicyclo[3.3.1]nonan-3-ol B->C H2, 10% Pd/C, HCl, Ethanol D endo-3-Azido-9-azabicyclo[3.3.1]nonane C->D PPh3, DIAD, DPPA, THF E 3-Azido-9-azabicyclo[3.3.1]nonane Hydrochloride D->E HCl in Et2O

Caption: Synthetic workflow for the preparation of the key azide precursor.

Detailed Protocol: Synthesis of 3-Azido-9-azabicyclo[3.3.1]nonane Hydrochloride

Materials:

  • 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • 10% Palladium on carbon (Pd/C)

  • Hydrochloric acid (HCl)

  • Ethanol (EtOH)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Diphenylphosphoryl azide (DPPA)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether (Et₂O)

  • Standard laboratory glassware and purification apparatus

Step 1: Reduction of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one [1]

  • Dissolve 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one in methanol in a round-bottom flask and cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride portion-wise, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol. This product is often of sufficient purity for the next step.

Step 2: Debenzylation to endo-9-Azabicyclo[3.3.1]nonan-3-ol [1]

  • Dissolve the crude endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol in ethanol in a hydrogenation vessel.

  • Add a catalytic amount of 10% Pd/C and a stoichiometric amount of concentrated hydrochloric acid.

  • Pressurize the vessel with hydrogen gas (typically 3-4 bar) and stir the mixture at room temperature until hydrogen uptake ceases.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

  • Neutralize the filtrate with a suitable base (e.g., sodium bicarbonate solution) and extract with an appropriate organic solvent (e.g., a mixture of chloroform and isopropanol).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain endo-9-azabicyclo[3.3.1]nonan-3-ol.

Step 3: Azidation via Mitsunobu Reaction [6][7]

  • In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve endo-9-azabicyclo[3.3.1]nonan-3-ol and triphenylphosphine in anhydrous THF.

  • Cool the solution to 0°C.

  • Slowly add diisopropyl azodicarboxylate (DIAD) dropwise to the stirred solution.

  • After 15 minutes, add diphenylphosphoryl azide (DPPA) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford endo-3-azido-9-azabicyclo[3.3.1]nonane.

Step 4: Formation of the Hydrochloride Salt

  • Dissolve the purified endo-3-azido-9-azabicyclo[3.3.1]nonane in a minimal amount of diethyl ether.

  • Slowly add a solution of HCl in diethyl ether (commercially available or prepared by bubbling HCl gas through anhydrous diethyl ether) until precipitation is complete.

  • Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 3-azido-9-azabicyclo[3.3.1]nonane hydrochloride.

PART 2: Synthesis of 1,2,3-Triazole Derivatives

With the key azide precursor in hand, the synthesis of a diverse library of triazoles can be achieved through cycloaddition with various terminal alkynes. The choice of catalyst dictates the regioselectivity of the reaction.

Method A: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for 1,4-Disubstituted Triazoles

The CuAAC is a cornerstone of "click chemistry," providing excellent yields and exclusive formation of the 1,4-regioisomer.[4]

Experimental Workflow for CuAAC

G cluster_0 Reaction Setup cluster_1 Reaction and Workup cluster_2 Purification A 3-Azido-9-azabicyclo[3.3.1]nonane HCl F Reaction Mixture A->F Combine and Stir B Terminal Alkyne B->F Combine and Stir C CuSO4·5H2O C->F Combine and Stir D Sodium Ascorbate D->F Combine and Stir E Solvent (e.g., t-BuOH/H2O) E->F Combine and Stir G Crude Product F->G Stir at RT, Monitor by TLC H Purified 1,4-Disubstituted Triazole G->H Extraction and/or Column Chromatography

Caption: General workflow for the copper-catalyzed synthesis of 1,4-disubstituted triazoles.

Detailed Protocol: CuAAC
  • In a suitable reaction vessel, dissolve 3-azido-9-azabicyclo[3.3.1]nonane hydrochloride (1.0 eq.) and the desired terminal alkyne (1.1 eq.) in a mixture of tert-butanol and water (1:1 v/v).

  • To this solution, add copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.05 eq.) and sodium ascorbate (0.1 eq.).

  • Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with saturated aqueous ammonium chloride solution to remove copper salts, followed by brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 1-(9-azabicyclo[3.3.1]nonan-3-yl)-4-substituted-1H-1,2,3-triazole.

Method B: Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for 1,5-Disubstituted Triazoles

The RuAAC provides complementary regioselectivity to the CuAAC, yielding the 1,5-disubstituted triazole isomer.[4]

Experimental Workflow for RuAAC

G cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction and Workup cluster_2 Purification A 3-Azido-9-azabicyclo[3.3.1]nonane HCl E Reaction Mixture A->E Combine and Stir B Terminal Alkyne B->E Combine and Stir C [Cp*RuCl(PPh3)2] C->E Combine and Stir D Anhydrous Solvent (e.g., Toluene) D->E Combine and Stir F Crude Product E->F Heat (e.g., 80°C), Monitor by TLC G Purified 1,5-Disubstituted Triazole F->G Solvent Removal and Column Chromatography

Caption: General workflow for the ruthenium-catalyzed synthesis of 1,5-disubstituted triazoles.

Detailed Protocol: RuAAC
  • In a flame-dried Schlenk flask under an inert atmosphere, combine 3-azido-9-azabicyclo[3.3.1]nonane hydrochloride (1.0 eq.), the terminal alkyne (1.2 eq.), and a catalytic amount of [Cp*RuCl(PPh₃)₂] (e.g., 2-5 mol%).

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 80°C and stir until the starting materials are consumed, as monitored by TLC.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired 1-(9-azabicyclo[3.3.1]nonan-3-yl)-5-substituted-1H-1,2,3-triazole.

PART 3: Data Presentation and Characterization

The synthesized triazole derivatives should be thoroughly characterized to confirm their structure and purity.

Table 1: Representative Reaction Parameters and Expected Outcomes
EntryAlkyneCatalystRegioisomerExpected Yield Range
1PhenylacetyleneCuSO₄/NaAsc1,485-95%
2Propargyl alcoholCuSO₄/NaAsc1,480-90%
31-HexyneCuSO₄/NaAsc1,482-92%
4Phenylacetylene[CpRuCl(PPh₃)₂]1,575-85%
5Propargyl alcohol[CpRuCl(PPh₃)₂]1,570-80%
61-Hexyne[Cp*RuCl(PPh₃)₂]1,572-82%
Characterization Data

The structural elucidation of the synthesized triazoles relies heavily on spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The chemical shift of the triazole proton is a key diagnostic feature. For 1,4-disubstituted triazoles, this proton typically appears as a singlet between δ 7.5 and 8.5 ppm. For 1,5-disubstituted triazoles, the triazole proton is absent. The protons on the 9-azabicyclo[3.3.1]nonane core will exhibit complex splitting patterns that can be analyzed to confirm the structure.[8][9]

    • ¹³C NMR: The chemical shifts of the triazole carbons provide further confirmation of the regiochemistry.[10]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized compounds.

  • Infrared (IR) Spectroscopy: The disappearance of the characteristic azide stretch (around 2100 cm⁻¹) and alkyne C-H stretch (around 3300 cm⁻¹) provides evidence of a successful cycloaddition.

References

  • Vafina, G. et al. Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives. Russian Journal of Organic Chemistry.
  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • Semantic Scholar. SYNTHESIS OF 3-AZABICYCLO[3.3.1]NONANE-6,9-DIONES. [Link]

  • Wikipedia. Click chemistry. [Link]

  • Roy, N. et al. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances. 2023.
  • ACS Omega. The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their. [Link]

  • PMC. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]

  • ACS Publications. Carbon-13 nuclear magnetic resonance spectroscopy in conformational analysis of 9-azabicyclo[3.3.1]nonane derivatives. [Link]

  • Wiley-VCH. 1 Click Chemistry: Mechanistic and Synthetic Perspectives. [Link]

  • PrepChem.com. Synthesis of 3-amino-9-methyl-9-azabicyclo[3.3.1]nonane (D15); intermediate for Compound 21. [Link]

  • Organic Chemistry Portal. Alcohol to Azide - Common Conditions. [Link]

  • Organic Syntheses. Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). [Link]

  • RSC Publishing. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. [Link]

  • Chemistry Steps. Mitsunobu Reaction. [Link]

  • Google Patents. Purification method of 3-azabicyclo-octane hydrochloride.
  • Google Patents. Method of preparing 3-azabicyclo[8][8][11] nonane derivatives.

  • Google Patents. 9-azabicyclo[3.3.
  • ResearchGate. Preparation of 9‐Azabicyclo[3.3.1]nonane‐N‐Oxyl (ABNO). [Link]

  • MDPI. 2,6-Dichloro-9-thiabicyclo[3.3.1]nonane: Multigram Display of Azide and Cyanide Components on a Versatile Scaffold. [Link]

  • MDPI. Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). [Link]

  • Google Patents. Method for producing endo-9-azabicyclo[3.3.

Sources

click chemistry ligation with 3-azido-9-azabicyclo[3.3.1]nonane

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Click Chemistry Ligation with 3-Azido-9-azabicyclo[3.3.1]nonane

Abstract

The 9-azabicyclo[3.3.1]nonane (9-ABN) scaffold is a conformationally restricted structural motif prevalent in numerous biologically active compounds and natural products.[1] Its rigid chair-chair conformation provides a predictable three-dimensional orientation for substituents, making it an attractive framework for rational drug design. By functionalizing this scaffold with an azide group at the C3 position, we create 3-Azido-9-azabicyclo[3.3.1]nonane (3-Azido-9-ABN), a powerful building block for molecular construction via click chemistry. This guide provides a comprehensive overview of the principles and detailed protocols for utilizing 3-Azido-9-ABN in both copper(I)-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions. We explore the causality behind experimental choices, provide self-validating protocols for researchers, and discuss applications in bioconjugation and drug development.

Foundational Principles: The Power of the Azide-Alkyne Cycloaddition

"Click Chemistry," a term introduced by K. B. Sharpless, describes a class of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[2] The premier example of this philosophy is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a stable 1,2,3-triazole ring. While the thermal reaction requires high temperatures and often yields a mixture of regioisomers, two catalyzed and modified versions have revolutionized the field.[2]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Independently discovered by the groups of Meldal and Sharpless, the copper(I)-catalyzed reaction proceeds rapidly under mild, often aqueous conditions, and, crucially, yields the 1,4-disubstituted triazole regioisomer exclusively.[3][4] The reaction's mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide.[3] Due to the potential for cytotoxicity of free copper ions, this reaction's use in living systems was initially limited. However, the development of copper(I)-stabilizing ligands, such as tris(benzyltriazolylmethyl)amine (TBTA) and the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), has largely overcome this issue by protecting the catalytic metal ion and preventing damage to biomolecules.[5][6]

CuAAC_Mechanism R1_N3 R¹-N₃ (3-Azido-9-ABN) Cycloaddition Regioselective Cycloaddition R1_N3->Cycloaddition R2_Alkyne R²-C≡CH (Terminal Alkyne) Cu_Acetylide Copper(I) Acetylide Intermediate R2_Alkyne->Cu_Acetylide Cu_Catalyst Cu(I) Catalyst [CuSO₄ + Na Ascorbate] Cu_Catalyst->R2_Alkyne Cu_Acetylide->Cycloaddition Product 1,4-Disubstituted Triazole Product Cycloaddition->Product

Figure 1: Simplified CuAAC Reaction Pathway.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the need for any metal catalyst, the Bertozzi group developed SPAAC, a truly bioorthogonal reaction.[] This reaction leverages the high ring strain of a cyclic alkyne, such as a dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), to drive the cycloaddition with an azide.[8][9] The release of this strain provides the thermodynamic driving force for the reaction to proceed at physiological temperatures without a catalyst, making it ideal for applications in living cells and whole organisms.[10] The choice of cycloalkyne is critical, as it dictates the reaction kinetics and stability.[9]

SPAAC_Mechanism R1_N3 R¹-N₃ (3-Azido-9-ABN) Transition_State [3+2] Cycloaddition (Concerted) R1_N3->Transition_State Strained_Alkyne Strained Cycloalkyne (e.g., DBCO, BCN) Strained_Alkyne->Transition_State Product Stable Triazole Product Transition_State->Product

Figure 2: Catalyst-Free SPAAC Reaction Pathway.

Experimental Protocols

The following protocols are designed as a robust starting point for the ligation of 3-Azido-9-ABN. Researchers should optimize concentrations and reaction times for their specific substrates.

Safety & Handling
  • Organic Azides: While small organic azides like 3-Azido-9-ABN are generally not shock-sensitive, they should be handled with care. Avoid heating neat azide compounds. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[11]

  • Copper Reagents: Copper salts can be toxic. Avoid inhalation and skin contact. Dispose of copper-containing waste according to institutional guidelines.[12]

  • General Precautions: Perform all reactions in a well-ventilated fume hood.[13]

Protocol 1: CuAAC Ligation of 3-Azido-9-ABN with a Terminal Alkyne

This protocol is suitable for conjugating 3-Azido-9-ABN to a small molecule, peptide, or modified oligonucleotide bearing a terminal alkyne. It utilizes a water-soluble ligand (THPTA) to enhance biocompatibility.[6][14]

Materials and Reagents:

  • 3-Azido-9-azabicyclo[3.3.1]nonane (3-Azido-9-ABN)

  • Alkyne-functionalized substrate

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvents: DMSO, deionized water, tert-Butanol

  • Phosphate-Buffered Saline (PBS), pH 7.4

Stock Solution Preparation:

  • 3-Azido-9-ABN (10 mM): Dissolve the required mass in DMSO.

  • Alkyne Substrate (10 mM): Dissolve in a compatible solvent (e.g., DMSO, water).

  • Copper(II) Sulfate (20 mM): Dissolve 5.0 mg of CuSO₄·5H₂O in 1 mL of deionized water.

  • THPTA (100 mM): Dissolve 43.4 mg of THPTA in 1 mL of deionized water.

  • Sodium Ascorbate (100 mM): Prepare fresh by dissolving 19.8 mg of sodium ascorbate in 1 mL of deionized water. This solution is prone to oxidation and should be made just prior to use.[15]

Step-by-Step Ligation Protocol:

  • In a microcentrifuge tube, add the alkyne-functionalized substrate. For a final reaction volume of 200 µL, a typical final concentration is 100-200 µM.

  • Add 1.2 to 1.5 molar equivalents of the 10 mM 3-Azido-9-ABN stock solution.

  • Add solvent (e.g., a mixture of PBS and DMSO) to bring the reaction to 85% of its final volume. Ensure the final DMSO concentration is kept below 10-20% if working with proteins to avoid denaturation.[9]

  • Prepare the Catalyst Premix: In a separate tube, mix 2.5 µL of 20 mM CuSO₄ with 5 µL of 100 mM THPTA. Let this stand for 2-3 minutes. This 1:2 ratio of Cu:Ligand is crucial for stabilizing the Cu(I) ion.[14]

  • Add the 7.5 µL of catalyst premix to the main reaction tube. The final concentration will be 0.25 mM CuSO₄ and 0.5 mM THPTA.

  • Initiate the Reaction: Add 10 µL of freshly prepared 100 mM sodium ascorbate solution (final concentration 5 mM). Vortex briefly to mix.[15]

  • Protect the reaction from light and incubate at room temperature for 1-4 hours. Reaction progress can be monitored by LC-MS or TLC.

  • Purification: Once the reaction is complete, the triazole product can be purified. For small molecules, purification may involve extraction followed by silica gel chromatography. For biomolecules, techniques like size-exclusion chromatography (SEC) or dialysis are appropriate to remove excess reagents.[9]

Protocol 2: SPAAC Ligation of 3-Azido-9-ABN with a DBCO-Functionalized Molecule

This catalyst-free protocol is the method of choice for applications in complex biological media, such as protein labeling in cell lysate or on live cells.[10]

Materials and Reagents:

  • 3-Azido-9-azabicyclo[3.3.1]nonane (3-Azido-9-ABN)

  • DBCO-functionalized substrate (e.g., DBCO-PEG4-NHS ester for protein labeling, DBCO-acid)

  • Solvents: DMSO, PBS (pH 7.4)

Step-by-Step Ligation Protocol:

  • Dissolve the DBCO-functionalized substrate in an appropriate buffer (e.g., PBS for proteins). A typical starting concentration is 1-5 mg/mL for a protein.

  • Dissolve 3-Azido-9-ABN in DMSO to create a 10-50 mM stock solution.

  • Add a 5-20 fold molar excess of the 3-Azido-9-ABN stock solution to the solution containing the DBCO-substrate. The final concentration of the organic solvent should be minimized to preserve the integrity of biomolecules.[9]

  • Gently mix the reaction and allow it to incubate. Reaction times can vary from 30 minutes to 12 hours, depending on the concentration and reactivity of the specific DBCO reagent.[9] Incubate at room temperature or at 4°C for sensitive biomolecules.

  • Monitor the reaction to completion via LC-MS (for small molecules) or SDS-PAGE (for proteins, observing a mass shift).

  • Purification: Remove unreacted 3-Azido-9-ABN and other small molecules using dialysis or size-exclusion chromatography for macromolecular products.[9]

Experimental_Workflow Start Start Prep_Reagents Prepare Stock Solutions (Azide, Alkyne, Catalyst) Start->Prep_Reagents Choose_Path Select Protocol Prep_Reagents->Choose_Path CuAAC CuAAC Ligation (with Catalyst & Reductant) Choose_Path->CuAAC CuAAC SPAAC SPAAC Ligation (Catalyst-Free) Choose_Path->SPAAC SPAAC Incubate Incubate & Monitor (LC-MS, TLC, SDS-PAGE) CuAAC->Incubate SPAAC->Incubate Purify Purify Product (Chromatography, Dialysis) Incubate->Purify Analyze Characterize Product (NMR, MS, etc.) Purify->Analyze End End Analyze->End

Figure 3: General Experimental Workflow.

Data Summary and Troubleshooting

Effective implementation of these protocols requires careful control of reaction parameters.

Table 1: Comparison of Typical Reaction Parameters

ParameterCuAAC ProtocolSPAAC ProtocolRationale & Key Considerations
Catalyst 0.1-0.5 mM CuSO₄NoneSPAAC's primary advantage is being catalyst-free, crucial for in-vivo work.[10]
Ligand 2-5x molar excess to CuNoneLigands like THPTA stabilize Cu(I) and protect biomolecules from ROS.[15]
Reductant 1-5 mM Sodium AscorbateNoneRequired to reduce Cu(II) to the active Cu(I) state in situ.[6]
Reactant Ratio 1.2-2 eq. Azide:Alkyne5-20 eq. Azide:AlkyneHigher excess is often used in SPAAC to drive the reaction to completion.
Solvent Aqueous buffers, DMSO, tBuOH/H₂OAqueous buffers, DMSOBoth are tolerant of a wide range of solvents.[2][16]
Temperature Room Temperature4°C to 37°CBoth reactions proceed well at ambient or physiological temperatures.
Reaction Time 0.5 - 4 hours1 - 12 hoursCuAAC is generally faster, though modern strained alkynes offer very rapid SPAAC kinetics.[17]

Troubleshooting Common Issues:

ProblemPotential CauseSuggested Solution
Low or No Product (CuAAC) Inactive catalyst (Cu(I) oxidized)Use freshly prepared sodium ascorbate solution. Degas solvents to remove oxygen. Ensure proper ligand-to-copper ratio.
Poor substrate solubilityIncrease co-solvent (DMSO, tBuOH) concentration, checking for compatibility with biomolecules.
Low or No Product (SPAAC) Steric hindrance near reactive groupsIncrease reaction time and/or temperature (if substrates are stable). Consider a longer linker on one of the reactants.
Substrate degradationRun reaction at a lower temperature (e.g., 4°C) for a longer period. Confirm stability of starting materials under reaction conditions.
Side Products Observed Biomolecule damage (CuAAC)Increase ligand concentration (up to 5x Cu). Ensure pH is neutral. Add a ROS scavenger like aminoguanidine.[15]

References

  • MDPI. (2025). Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC)
  • Organic-Chemistry.org. Click Chemistry Azide-Alkyne Cycloaddition.
  • National Center for Biotechnology Information. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides.
  • Royal Society of Chemistry. (2020). Selective strain-promoted azide–alkyne cycloadditions through transient protection of bicyclo[6.1.0]nonynes with silver or gold.
  • ResearchGate. Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.
  • BOC Sciences. SPAAC: Strain-Promoted Click Reaction.
  • Beilstein Journals. (2013).
  • BenchChem. A Comparative Guide to Cycloalkynes in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reactions.
  • Glen Research. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
  • ResearchGate. Copper‐catalyzed azide‐alkyne cycloadditions (CuAAC).
  • Lumiprobe. Click Сhemistry Labeling of Oligonucleotides and DNA.
  • PubMed. (2011). Strain-promoted alkyne-azide cycloadditions (SPAAC)
  • ChemPep. Overview of Copper-Free Click Chemistry.
  • Semantic Scholar. SYNTHESIS OF 3-AZABICYCLO[3.3.1]NONANE-6,9-DIONES.
  • Click Chemistry Tools. Click Chemistry Protocols.
  • Royal Society of Chemistry. (2024).
  • AFG Bioscience.
  • National Center for Biotechnology Information. (2013). Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology.
  • PubMed. (2009). An expeditious entry to 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO)
  • MDPI. (2013).
  • BenchChem. Stereochemistry of 9-Azabicyclo[3.3.
  • Glen Research.
  • AK Scientific, Inc. 3-Amino-3-azabicyclo[3.3.
  • BroadPharm. (2022). Protocol for Azide-Alkyne Click Chemistry.
  • Mandom Corporation. (2018).
  • Carl ROTH. (2014).
  • Jena Bioscience. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology.
  • IntechOpen. A Recent Concept of Importance: Click Chemistry.
  • Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO).
  • ScienceDirect. Identification of triazole bridged amino acids appended indoles as dual inhibitors of 5-LOX and COX-2 enzymes.
  • Nordic MAB.
  • Der Pharma Chemica. N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies.
  • Single Use Support. (2023).
  • National Center for Biotechnology Information. Novel triazoles of 3-acetylbetulin and betulone as anticancer agents.
  • MDPI. (2022).
  • MDPI. (2025). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition.
  • National Center for Biotechnology Information. (2021).
  • Royal Society of Chemistry.
  • University of Edinburgh.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of 3-Azido-9-azabicyclo[3.3.1]nonane

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. The synthesis of 3-azido-9-azabicyclo[3.3.1]nonane derivatives—critical scaffolds for 1 and 5-HT receptor ligands[1]—presents unique stereochemical and mechanistic challenges. Due to the twin-chair and boat-chair conformational dynamics of the bicyclo[3.3.1]nonane system, researchers frequently encounter yield-limiting bottlenecks during ketone reduction and subsequent azidation.

This guide provides field-validated troubleshooting steps, causality-driven protocols, and structural data to help you optimize your synthetic workflows.

Part 1: Troubleshooting FAQs

Q1: Why is my overall yield of the azide so low when starting from the 9-azabicyclo[3.3.1]nonan-3-one precursor? A1: The root cause is almost always poor stereocontrol during the initial ketone reduction. The subsequent azidation step proceeds via strict SN2 Walden inversion. If your reduction yields a mixture of endo- and exo-alcohols, your final azide yield is intrinsically capped because only one diastereomer will invert to your target stereocenter. Solution: Optimize the reduction for the endo-isomer. While standard NaBH₄ provides moderate endo-selectivity, utilizing a 2 significantly increases the endo:exo ratio by enforcing strict steric approach control from the less hindered face[2].

Q2: I am observing significant alkene byproducts (e.g., 9-azabicyclo[3.3.1]non-2-ene) during the NaN₃ substitution of my mesylate/triflate intermediate. How can I suppress this? A2: The 9-azabicyclo[3.3.1]nonane system is highly susceptible to E2 elimination when exposed to strongly basic or nucleophilic conditions at elevated temperatures (e.g., NaN₃ in DMF at 120 °C)[3]. The axial protons adjacent to the activated equatorial alcohol are perfectly antiperiplanar, creating an ideal trajectory for elimination over substitution. Solution: Transition to a Mitsunobu azidation using4. Mitsunobu conditions are significantly milder, operate at lower temperatures (0 °C to RT), and bypass the discrete, highly basic conditions that trigger E2 elimination[4].

Q3: My Mitsunobu reaction with DPPA is stalling at 50% conversion. What is going wrong? A3: This is typically an issue with reagent stoichiometry or the order of addition. The betaine intermediate formed by PPh₃ and DIAD is sensitive to moisture and side reactions. Solution: Ensure strict anhydrous conditions. Pre-form the betaine intermediate at 0 °C before adding the alcohol, and add DPPA dropwise last. Adding DPPA last ensures the alcohol has fully reacted with the betaine complex to form the activated phosphonium intermediate, preventing premature decomposition of the azide source[5].

Part 2: Quantitative Yield Comparison

The following table summarizes the expected outcomes when converting endo-9-azabicyclo[3.3.1]nonan-3-ol to exo-3-azido-9-azabicyclo[3.3.1]nonane using different activation strategies.

Azidation MethodReagents & ConditionsMajor ByproductTypical Yield (%)Stereochemical Outcome
Direct Substitution NaN₃, DMF, 120 °C (from triflate/mesylate)Alkene (E2 Elimination)30 - 45%Inversion (SN2)
Mitsunobu Azidation DPPA, PPh₃, DIAD, THF, 0 °C to RTHydrazinedicarboxylate75 - 85%Inversion (SN2)

Part 3: Validated Experimental Protocols

Protocol A: Stereoselective Reduction to endo-9-Azabicyclo[3.3.1]nonan-3-ol

Causality Focus: Ruthenium-catalyzed hydrogenation operates under strict steric approach control, delivering hydride exclusively from the less hindered exo-face, thereby maximizing the yield of the required endo-alcohol[2].

  • Preparation: Charge a high-pressure reactor with 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one (1.0 eq) and anhydrous methanol to achieve a 0.5 M concentration.

  • Catalyst Addition: Add the Ruthenium catalyst (e.g., RuCl₂(PPh₃)₃, 0.05 eq) under a strict inert argon atmosphere to prevent catalyst poisoning.

  • Pressurization: Purge the reactor with hydrogen gas three times to remove residual argon, then pressurize to 50 psi H₂.

  • Reaction: Stir the reaction mixture vigorously at 50 °C for 12 hours. Monitor hydrogen uptake; the reaction is complete when pressure stabilizes.

  • Workup: Vent the reactor safely. Filter the mixture through a tightly packed pad of Celite to remove the Ru-catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash chromatography (DCM:MeOH 95:5) to isolate the pure endo-alcohol.

Protocol B: Mitsunobu Azidation using DPPA

Causality Focus: Using DPPA under Mitsunobu conditions avoids the highly basic environment of free azide salts, suppressing the antiperiplanar E2 elimination pathway common in bicyclic systems[4][5].

  • Betaine Formation: In a flame-dried flask under argon, dissolve triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF (0.2 M). Cool the solution to 0 °C using an ice bath.

  • Activation: Add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 10 minutes. The solution will turn pale yellow, visually confirming the formation of the reactive betaine intermediate. Stir at 0 °C for 15 minutes.

  • Substrate Addition: Slowly add a solution of endo-9-azabicyclo[3.3.1]nonan-3-ol (1.0 eq) in anhydrous THF. Stir for an additional 20 minutes at 0 °C to form the alkoxyphosphonium ion.

  • Azidation: Add Diphenylphosphoryl azide (DPPA, 1.5 eq) dropwise.

  • Propagation: Allow the reaction to slowly warm to room temperature and stir for 16 hours.

  • Workup & Purification: Quench with saturated aqueous NaHCO₃ and extract with ethyl acetate (3x). Dry the combined organic layers over Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexanes:EtOAc 80:20) to afford the exo-3-azido-9-azabicyclo[3.3.1]nonane.

Part 4: Reaction Pathway Visualization

AzideSynthesis Ketone 9-azabicyclo[3.3.1]nonan-3-one (Starting Material) Endo endo-9-azabicyclo[3.3.1]nonan-3-ol (Major Intermediate) Ketone->Endo Ru/H2 or NaBH4 (Stereoselective) Exo exo-9-azabicyclo[3.3.1]nonan-3-ol (Minor Intermediate) Ketone->Exo Minor Pathway Azide exo-3-azido-9-azabicyclo[3.3.1]nonane (Target Product) Endo->Azide DPPA, PPh3, DIAD (Mitsunobu, SN2 Inversion) Alkene 9-azabicyclo[3.3.1]non-2-ene (E2 Elimination Byproduct) Endo->Alkene NaN3, DMF, 120°C (Basic Conditions, E2)

Reaction pathways for 3-azido-9-azabicyclo[3.3.1]nonane synthesis: Mitsunobu vs. E2 elimination.

Part 5: References

  • Method for producing endo-9-azabicyclo[3.3.1]nonane-3-ol derivative Source: Google Patents (EP3042902A1) URL:

  • Novel Pyridylmethylamines as Highly Selective 5-HT 1A Superagonists Source: ACS Publications URL:

  • The Latest Progress in the Chemistry of Daphniphyllum Alkaloids Source: MDPI URL:

  • TEMPO-Catalyzed Greener Electrochemical Dimerization of 3-Substituted-2-Oxindoles Source: ACS Catalysis URL:

  • Recent progress in the synthesis of homotropane alkaloids adaline, euphococcinine and N-methyleuphococcinine Source: Beilstein Journals / PMC URL:

Sources

Technical Support Center: Purification of Crude 3-Azido-9-azabicyclo[3.3.1]nonane Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the Technical Support Center for the purification of 3-azido-9-azabicyclo[3.3.1]nonane hydrochloride. This molecule presents a unique set of purification challenges due to its distinct structural features: a basic bicyclic amine core and an energetic azide group. The hydrochloride salt form, while often improving crystallinity, introduces its own set of handling properties, such as high polarity and potential hygroscopicity.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, experience-driven answers to common problems encountered during the purification of this important synthetic intermediate, moving beyond simple procedural steps to explain the underlying chemical principles.

Section 1: Safety First - Critical Handling Considerations

Organic azides are energetic compounds that require careful handling.[1] The primary safety concern is their potential for violent decomposition when exposed to heat, shock, or friction.[1]

  • Avoid Strong Acids: Do not mix with strong acids, which can generate highly toxic and explosive hydrazoic acid.[1]

  • Metal Incompatibility: Avoid contact with heavy metals (e.g., copper, lead, mercury) as this can form extremely sensitive and explosive metal azides.[1] Use glass or Teflon-coated spatulas and equipment.

  • Thermal Stability: While the "Rule of Six" (a ratio of six or more carbon atoms to every three nitrogen atoms) suggests some stability, it is crucial to avoid excessive heating during purification steps like recrystallization or solvent removal.[1]

  • Quenching: Any residual azide in waste streams should be properly quenched. A common method involves treatment with sodium nitrite and then acid.[2]

Section 2: Initial Assessment & Purification Strategy

The first step in any purification is to assess the crude material. The physical state and suspected impurities will dictate the most effective purification workflow.

start Crude 3-azido-9-azabicyclo[3.3.1]nonane hydrochloride state What is the physical state? start->state solid Solid / Crystalline state->solid Solid oil Viscous Oil / Gum state->oil Oil impurity_check_solid Are inorganic salts (e.g., NaCl) suspected? solid->impurity_check_solid triturate Attempt Trituration to Induce Solidification oil->triturate recrystallize Proceed to Recrystallization (Protocol 1) impurity_check_solid->recrystallize No free_base_solid Purify via Free-Base Conversion (Protocol 2) impurity_check_solid->free_base_solid Yes impurity_check_oil Is the product highly colored or very impure? free_base_oil Purify via Free-Base Conversion (Protocol 2) impurity_check_oil->free_base_oil Yes chromatography Consider Column Chromatography (Protocol 3) impurity_check_oil->chromatography No, minor impurities triturate->impurity_check_oil

Caption: Initial decision workflow for purification.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in the crude product? A1: Impurities typically arise from the synthetic route and workup. These can include unreacted starting materials, residual reagents, and side-products. If the synthesis involved a protecting group like tert-butoxycarbonyl (Boc), the N-Boc protected intermediate can be a common impurity.[3] Furthermore, if aqueous HCl was used during workup or salt formation, inorganic salts like NaCl may be present.[4]

Q2: My crude hydrochloride salt is a sticky oil or gum. How can I get it to solidify? A2: This is a very common issue. The free amine base of many bicyclic systems is often an oil. Its conversion to a hydrochloride salt introduces ionic character, which generally promotes the formation of a crystal lattice.[5][6] If your salt is still an oil, it may be due to residual solvent or impurities disrupting crystallization.

  • Trituration: Stirring the oil vigorously with a solvent in which it is insoluble or sparingly soluble (an "anti-solvent") can often induce precipitation or crystallization.[3] Suitable solvents to try include diethyl ether, ethyl acetate, or acetone.[7]

  • Solvent Removal: Ensure all solvents from the workup are thoroughly removed under high vacuum, sometimes with gentle heating (use caution due to the azide). Co-evaporation with a non-polar solvent like hexanes can sometimes help.[3]

  • Re-precipitation: If impurities are the cause, it may be necessary to convert the salt back to the free base, extract the free base into an organic solvent, wash away water-soluble impurities, and then carefully re-precipitate the hydrochloride salt.[4][8] This is detailed in Protocol 2.

Q3: Is silica gel column chromatography a suitable purification method? A3: It can be, but it requires special precautions. The basic nitrogen atom in the 9-azabicyclo[3.3.1]nonane core interacts strongly with the acidic silanol groups on the surface of standard silica gel.[3] This leads to significant tailing, poor separation, and sometimes irreversible adsorption or decomposition of the product on the column.[2][3] To counter this, the eluent must be modified with a basic additive, such as 0.5-1% triethylamine (Et₃N), to neutralize the acidic sites on the silica.[3] Alternatively, using a different stationary phase like neutral or basic alumina can be effective for purifying basic compounds.[3]

Section 4: In-Depth Troubleshooting Guide

Problem 1: Recrystallization Fails - Product "Oils Out" or No Crystals Form

This occurs when the compound's melting point is lower than the boiling point of the solvent or when the solution is supersaturated.[5]

  • Causality: The compound is too soluble in the chosen solvent, even when cooled, or the cooling process is too rapid, preventing the formation of an ordered crystal lattice.

  • Solutions:

    • Concentrate the Solution: Evaporate some of the solvent to increase the concentration and achieve saturation.[5]

    • Add an Anti-Solvent: After dissolving the compound in a minimal amount of a hot polar solvent (in which it is soluble), slowly add a miscible, less polar anti-solvent (in which it is insoluble) dropwise until the solution just becomes turbid. Then, allow it to cool slowly.[5]

    • Induce Nucleation: Scratch the inside of the flask at the air-liquid interface with a glass rod to create microscopic imperfections that can serve as nucleation sites for crystal growth.[5] Adding a "seed" crystal of the pure compound, if available, is also highly effective.[9]

    • Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer. Rapid cooling often leads to the formation of a powder or oil.

Solvent Anti-Solvent Comments
IsopropanolDiethyl EtherA commonly effective system for hydrochloride salts.[7]
MethanolAcetone / Diethyl EtherMethanol is a strong solvent; a larger volume of anti-solvent may be needed.
EthanolEthyl AcetateGood for moderately polar impurities.
WaterAcetone / IsopropanolUse if the compound is highly water-soluble. Adding a large excess of acetone can precipitate the salt.[10]

Problem 2: Product Decomposes During Purification

Product loss or the appearance of new, unidentified spots on a TLC plate can indicate decomposition.

  • Causality: The azide functional group is sensitive to both heat and acid.[1][2] The basic amine can also be sensitive to certain conditions.

  • Solutions:

    • Temperature Control: Minimize exposure to heat. Concentrate solvents at the lowest practical temperature on the rotary evaporator. If recrystallizing from a high-boiling solvent, ensure the time at reflux is minimal.

    • pH Control: Avoid strongly acidic conditions during workup and purification. While it is a hydrochloride salt, exposure to excess strong acid should be minimized.

    • Chromatography Issues: If decomposition is observed during column chromatography, this strongly suggests instability on the acidic silica gel.[2] Immediately switch to an alternative method like recrystallization or use a deactivated stationary phase (neutral alumina or base-treated silica).

start Decomposition Suspected (e.g., new TLC spots, low yield) step At which step did it occur? start->step rotovap Solvent Removal (Rotovap) step->rotovap During concentration column Column Chromatography step->column During column recryst Recrystallization step->recryst During heating sol_rotovap Reduce bath temperature. Avoid prolonged heating. rotovap->sol_rotovap sol_column Likely due to acidic silica gel. Switch to Protocol 1 or 2. Use base-treated silica or alumina. column->sol_column sol_recryst Use a lower boiling point solvent. Minimize time at reflux. recryst->sol_recryst

Caption: Troubleshooting workflow for product decomposition.

Section 5: Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This is the preferred method for removing small amounts of impurities from a solid crude product.

  • Solvent Selection: Choose a suitable solvent or solvent/anti-solvent system (see table above). Isopropanol/diethyl ether is a good starting point.

  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., isopropanol) and heat the mixture gently (e.g., in a warm water bath) with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat source and cover it. Allow it to cool slowly to room temperature.

  • Induce Precipitation: If no crystals form, add the anti-solvent (e.g., diethyl ether) dropwise until persistent cloudiness is observed.

  • Cooling: Once crystal formation begins, cool the flask further in an ice bath for at least 30-60 minutes to maximize the yield.[3]

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid (the "filter cake") with a small amount of cold anti-solvent to remove any remaining soluble impurities.[3]

  • Drying: Dry the purified crystals under high vacuum.

Protocol 2: Purification via Free-Base Conversion and Salt Re-formation

This method is highly effective for removing inorganic salts or other water-soluble impurities.[8]

  • Dissolution: Dissolve the crude hydrochloride salt in deionized water.

  • Basification: Cool the aqueous solution in an ice bath. Slowly add a strong base, such as 5M sodium hydroxide (NaOH), dropwise with stirring until the pH is strongly basic (pH > 12).

  • Extraction: Transfer the basic aqueous solution to a separatory funnel and extract the free amine into an organic solvent like dichloromethane (DCM) or ethyl acetate (3 x volume of the aqueous layer).

  • Washing & Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free-base, which may be an oil.

  • Salt Re-formation: Dissolve the crude free-base in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol).[5]

  • Acidification: While stirring, slowly add a solution of HCl in an organic solvent (e.g., 2.0 M HCl in diethyl ether) dropwise. The hydrochloride salt will precipitate.[3]

  • Isolation: Collect the pure hydrochloride salt by vacuum filtration, wash with a small amount of the cold solvent (e.g., diethyl ether), and dry under vacuum.

Protocol 3: Column Chromatography on Modified Silica Gel

Use this method to separate organic impurities with similar polarity to the product.

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 98:2 dichloromethane:methanol) that contains 0.5% triethylamine.[3]

  • Column Packing: Pour the slurry into the chromatography column and allow it to pack uniformly under positive pressure, ensuring no air bubbles are trapped.[3]

  • Sample Loading: Dissolve the crude product (as the free base for better solubility) in a minimal amount of the eluent. Alternatively, for less soluble compounds, pre-adsorb the compound onto a small amount of silica gel (dry-loading). Load the sample carefully onto the top of the silica bed.[3]

  • Elution: Begin elution with the initial solvent mixture. Gradually increase the polarity (e.g., by increasing the percentage of methanol) to elute the compounds.[3]

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure. The product will be the free base, which can then be converted back to the hydrochloride salt as described in Protocol 2 (steps 5-7).

References
  • Technical Support Center: Purification of 3-Azabicyclo[3.3.
  • Technical Support Center: Stability and Handling of Azide-Containing Compounds. Benchchem.
  • Technical Support Center: Purification of Secondary Alkyl Amines. Benchchem.
  • Purific
  • Isolation of primary amines as HCL salt problem. Sciencemadness Discussion Board.
  • Scale Synthesis and Purification of Endo-3-amino-9-methyl-9-azabicyclo[3.3.1]nonane. Benchchem.
  • Purification of organic hydrochloride salt?
  • common side reactions of organic azides in synthesis. Benchchem.
  • How to get consistently large crystals during recrystallization?
  • Amine and HCl - salt form
  • Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses.
  • Method for the preparation of 9-azabicyclo[3.3.1]nonane derivatives.
  • A Comparative Guide to the Validation of Analytical Methods for 9-Methyl-9-azabicyclo[3.3.

Sources

Technical Support Center: Optimization & Troubleshooting for 3-Azido-9-azabicyclo[3.3.1]nonane Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for granatane-derived scaffolds. 3-Azido-9-azabicyclo[3.3.1]nonane hydrochloride (CAS: 2241130-18-5) is a critical bicyclic building block frequently utilized in the development of central nervous system (CNS) therapeutics, including dual acetylcholinesterase (AChE) and β-secretase 1 (BACE1) inhibitors [1].

Due to the unique twin-chair conformation of the 9-azabicyclo[3.3.1]nonane core, synthesizing this azide via nucleophilic substitution presents significant stereochemical and thermodynamic challenges. This guide provides causal explanations, optimized parameters, and self-validating protocols to ensure high-yielding, safe, and reproducible syntheses.

Diagnostic Workflow: Stereoselective Azidation

The following pathway illustrates the optimized synthetic route, highlighting the critical stereochemical inversion required to bypass transannular steric hindrance.

G N1 3-Granatanone N2 Reduction (L-Selectride) N1->N2 N3 endo-Granatan-3-ol N2->N3 Equatorial attack N4 Activation (MsCl, Et3N) N3->N4 N5 endo-3-Mesylgranatane N4->N5 N6 SN2 Azidation (NaN3, DMF) N5->N6 exo-face attack (Inversion) N7 exo-3-Azidogranatane N6->N7 Avoids transannular clash N8 Salt Formation (HCl/Dioxane) N7->N8 N9 3-Azido-9-azabicyclo[3.3.1]nonane HCl N8->N9 Stabilizes explosive free base

Synthetic workflow for 3-azido-9-azabicyclo[3.3.1]nonane HCl.

Troubleshooting FAQs

Q1: Why is my SN2 azidation yield so low (<30%), and why am I seeing so much elimination byproduct? The Causality: The 9-azabicyclo[3.3.1]nonane system predominantly exists in a twin-chair conformation. If you attempt to displace an exo-leaving group, the incoming azide nucleophile must attack from the endo face. However, the endo face is severely blocked by the transannular steric clash from the protons on the opposite piperidine ring (the C3-C7 transannular interaction) [2]. Blocked from nucleophilic attack, the basic azide ion instead abstracts a neighboring proton, leading to E2 elimination (forming granat-2-ene). The Solution: You must design the synthesis to displace an endo-leaving group. Attack from the relatively unhindered exo face proceeds smoothly, yielding the exo-azide.

Q2: How do I control the endo vs. exo stereochemistry of the precursor alcohol? The Causality: Because SN2 displacement requires complete inversion of configuration, obtaining the exo-azide requires the endo-alcohol. Standard reduction of 3-granatanone with NaBH₄ yields an unfavorable mixture of epimers. The Solution: Utilize a bulky hydride donor such as L-Selectride at -78 °C. The massive steric bulk of the reagent forces equatorial attack on the ketone, exclusively producing the endo-granatan-3-ol.

Q3: Is the 3-azidogranatane intermediate safe to isolate and scale up? The Causality: Azide safety is dictated by the "Rule of Six" (the ratio of carbon+oxygen atoms to energetic nitrogen atoms should be ≥ 3). For the 3-azidogranatane free base ( ), the ratio is 8/4 = 2.0. This makes the neat free base a severe thermal and shock-sensitive explosive hazard. The Solution: Never isolate the free base as a neat oil or concentrate it to dryness. Maintain it in solution (e.g., in diethyl ether or ethyl acetate) and immediately trap it as the hydrochloride salt ( ). The crystalline lattice of the HCl salt significantly increases the thermal onset of decomposition, though Differential Scanning Calorimetry (DSC) must still be performed before scaling beyond 1 gram [3]. Furthermore, the HCl salt mitigates acute toxicity and specific target organ toxicity (STOT SE 3) risks associated with volatile free-base amines [4].

Quantitative Optimization Data

The table below summarizes the optimization of the SN2 azidation step, demonstrating the critical impact of leaving group stereochemistry and phase-transfer catalysis on the yield.

| Entry | Precursor Stereochemistry | Leaving Group | Solvent | Temp (°C) | Additive | Yield (%) | Major Product | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | exo-isomer | Mesylate (-OMs) | DMF | 80 | None | < 10% | Granat-2-ene (E2) | | 2 | endo-isomer | Mesylate (-OMs) | DMF | 80 | None | 65% | exo-Azide | | 3 | endo-isomer | Mesylate (-OMs) | DMF | 100 | None | 45% | exo-Azide + E2 | | 4 | endo-isomer | Triflate (-OTf) | CH₃CN | 25 | 15-Crown-5 | 88% | exo-Azide |

Self-Validating Experimental Protocol

This protocol is designed with built-in analytical checkpoints to ensure the success of each transformation before proceeding.

Step 1: Synthesis of endo-3-Mesyl-9-azabicyclo[3.3.1]nonane
  • Reaction: Dissolve endo-granatan-3-ol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under nitrogen. Add triethylamine (1.5 eq) followed by dropwise addition of methanesulfonyl chloride (1.2 eq).

  • Stirring: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Validation Checkpoint 1 (TLC): Perform TLC (DCM:MeOH 9:1, Ninhydrin stain). The starting material ( ) must be completely consumed, replaced by a less polar spot ( ).

  • Workup: Wash the organic layer with saturated aqueous , dry over , and concentrate under reduced pressure to yield the mesylate.

Step 2: SN2 Azidation to exo-3-Azidogranatane
  • Reaction: Dissolve the crude endo-mesylate in anhydrous DMF. Add sodium azide ( , 2.0 eq).

  • Heating: Heat the mixture to 80 °C for 12 hours behind a blast shield.

  • Validation Checkpoint 2 (IR Spectroscopy): Extract a 0.1 mL aliquot, perform a mini-workup (EtOAc/Water), and take an FT-IR spectrum of the organic layer. Proceed only if a sharp, intense peak at ~2100 cm⁻¹ (azide asymmetric stretch) is observed, confirming successful substitution.

  • Workup: Dilute the reaction with water and extract 3x with diethyl ether. Crucial Safety Step: Do not evaporate the ether to dryness.

Step 3: Hydrochloride Salt Precipitation
  • Reaction: Cool the ethereal solution of the exo-3-azidogranatane free base to 0 °C.

  • Precipitation: Slowly add a 4.0 M solution of HCl in dioxane (1.1 eq) dropwise with vigorous stirring. A white precipitate will immediately form.

  • Validation Checkpoint 3 (Physical State): Filter the precipitate and wash with cold diethyl ether. The formation of a free-flowing white powder (rather than a sticky gum) confirms successful salt formation.

  • Final QC: Confirm the structure of 3-azido-9-azabicyclo[3.3.1]nonane hydrochloride via -NMR ( ). The C3 proton should appear as a multiplet at ~3.8 ppm, and the integration must match the bicyclic scaffold.

References

  • Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. International Journal of Molecular Sciences (2026).[Link]

  • Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening. Preprints / NIH (2026).[Link]

  • Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis. PubMed Central (PMC).[Link]

  • 3-azido-9-azabicyclo[3.3.1]nonane hydrochloride — Chemical Substance Information. NextSDS Chemical Database.[Link]

Technical Support Center: Catalyst Selection for 3-Azido-9-azabicyclo[3.3.1]nonane Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique mechanistic challenges associated with 3-azido-9-azabicyclo[3.3.1]nonane .

Due to its rigid bicyclic framework and the presence of a highly basic, sterically hindered secondary/tertiary amine at the 9-position, this molecule presents atypical reactivity profiles. Standard catalytic conditions often fail due to catalyst poisoning or steric exclusion. This guide provides field-proven, causality-driven troubleshooting strategies for Click chemistry (CuAAC) and azide reduction workflows.

CuAAC (Click Chemistry) Troubleshooting

Q: Why does my Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stall when using the free base of 3-azido-9-azabicyclo[3.3.1]nonane?

A: The failure is driven by competitive metal coordination. In a standard CuAAC reaction, the Cu(I) catalyst must coordinate with the terminal alkyne to form a copper acetylide intermediate[1]. However, the basic nitrogen at the 9-position of the azabicyclo[3.3.1]nonane core acts as a strong Lewis base. It aggressively sequesters the Cu(I) ions, forming an off-target, catalytically inactive Cu-amine complex[2]. This effectively poisons the catalytic cycle, halting the formation of the 1,4-disubstituted 1,2,3-triazole.

Q: How do I rescue the catalytic cycle and prevent Cu(I) sequestration?

A: You must either electronically deactivate the 9-aza nitrogen or outcompete it using strongly coordinating, accelerating ligands[1].

  • Protonation (Preferred): Utilize the commercially available hydrochloride salt, 3-azido-9-azabicyclo[3.3.1]nonane hydrochloride (CAS 2241130-18-5)[3]. Protonating the amine neutralizes its lone pair, completely preventing Cu(I) sequestration.

  • Ligand Excess: If the free base must be used, employ a strong accelerating ligand like THPTA or TBTA at a 2:1 molar ratio relative to copper. These ligands stabilize the Cu(I) oxidation state and sterically block the bicyclic amine from poisoning the metal center[1].

CuAAC_Rescue A 3-azido-9-azabicyclo[3.3.1]nonane (Free Base) B Cu(I) Catalyst Added A->B E Use HCl Salt (Protonated Amine) A->E Pre-treatment C Catalyst Poisoning (Cu-Amine Coordination) B->C Unprotected N9 F Add TBTA/THPTA Ligand B->F Ligand Excess D Reaction Stalled C->D G Active Cu(I) Acetylide Complex E->G F->G H Successful 1,4-Triazole Formation G->H Alkyne + Ascorbate

CuAAC catalyst poisoning by the 9-aza bridge and rescue via protonation or strong ligands.

Azide Reduction to Amine

Q: Should I use catalytic hydrogenation (Pd/C) or a Staudinger reduction to convert the C3-azide to a primary amine?

A: For the 3-azido-9-azabicyclo[3.3.1]nonane system, the Staudinger reduction is vastly superior . While catalytic hydrogenation (e.g., Pd/C, H₂) is a standard approach, the rigid, bulky bicyclic framework creates severe steric hindrance at the metal surface. Furthermore, the free 9-aza amine can poison palladium catalysts, leading to incomplete conversions.

The Staudinger reduction utilizes triphenylphosphine (PPh₃) to attack the terminal nitrogen of the azide, forming a phosphazide that extrudes N₂ to yield an iminophosphorane[4]. This metal-free approach is highly chemoselective, operates efficiently at room temperature[5], and is completely immune to the steric and coordinating issues that plague transition-metal catalysts.

Reduction_Tree Start Target: Reduce C3-Azide to Amine Q1 Are reducible functional groups present? Start->Q1 Hydro Catalytic Hydrogenation (Pd/C, H2) Q1->Hydro No Staudinger Staudinger Reduction (PPh3, H2O) Q1->Staudinger Yes (Alkenes, etc.) Hydro_Warn Risk: Steric hindrance & Pd poisoning by N9 Hydro->Hydro_Warn Staud_Pro Highly chemoselective, metal-free, high yield Staudinger->Staud_Pro

Decision matrix for reducing the sterically hindered bicyclic azide to a primary amine.

Quantitative Data: Catalyst & Ligand Selection Matrix

To ensure reproducible outcomes, select your catalytic system based on the quantitative parameters summarized below:

Reaction TypePreferred Catalyst / ReagentRequired Additive / LigandMechanistic RationaleExpected Yield / Success Rate
CuAAC (Click) CuSO₄·5H₂O (5 mol%)THPTA (10 mol%) + Na AscorbateTHPTA outcompetes the 9-aza nitrogen for Cu(I) coordination, preventing catalyst poisoning[1].>85% (High)
CuAAC (Click) Cu(MeCN)₄PF₆ (5 mol%)None (Requires HCl salt of azide)Protonation of N9 (CAS 2241130-18-5) eliminates its Lewis basicity, allowing ligand-free Cu(I) catalysis[3].>90% (Very High)
Reduction Triphenylphosphine (PPh₃)H₂O (10 equiv)Metal-free Staudinger reduction avoids Pd-poisoning and selectively reduces the azide via an iminophosphorane[4].>95% (Excellent)
Reduction Pd/C (10 wt%)H₂ (1 atm)Susceptible to steric hindrance and amine-induced catalyst deactivation.<40% (Poor/Variable)

Self-Validating Experimental Protocols

These methodologies are designed with built-in visual and kinetic checkpoints to ensure you can validate the reaction's progress in real-time.

Protocol A: CuAAC using 3-azido-9-azabicyclo[3.3.1]nonane hydrochloride

This protocol utilizes the protonated salt to bypass catalyst poisoning.

  • Substrate Preparation: Dissolve 3-azido-9-azabicyclo[3.3.1]nonane hydrochloride (1.0 equiv) and your terminal alkyne (1.1 equiv) in a 1:1 mixture of tert-butanol and water (0.1 M concentration).

  • Catalyst Complexation: In a separate vial, dissolve CuSO₄·5H₂O (5 mol%) and THPTA (10 mol%) in a minimal amount of water.

    • Self-Validation Checkpoint: The solution must turn a clear, bright blue, indicating successful Cu(II)-ligand complexation.

  • Activation: Add sodium ascorbate (20 mol%, freshly prepared in water) to the catalyst mixture.

    • Self-Validation Checkpoint: The solution will rapidly transition from bright blue to pale yellow/colorless, confirming the reduction of Cu(II) to the catalytically active Cu(I) species.

  • Reaction: Transfer the active catalyst solution to the substrate mixture. Stir at room temperature for 4–12 hours. Monitor via LC-MS until the azide mass is fully consumed.

Protocol B: Room-Temperature Staudinger Reduction

A highly chemoselective, metal-free approach to generate the primary amine.

  • Initiation: Dissolve the bicyclic azide (1.0 equiv) in a 10:1 mixture of THF and water (0.2 M).

  • Reagent Addition: Slowly add triphenylphosphine (PPh₃, 1.2 equiv) in small portions at room temperature.

    • Self-Validation Checkpoint (Critical): Within 1–2 minutes, you must observe visible effervescence (bubbling). This is the extrusion of N₂ gas as the phosphazide collapses into the iminophosphorane[4].

  • Hydrolysis: Stir the reaction at room temperature. The cessation of gas evolution indicates the completion of the first mechanistic step. Continue stirring for an additional 4–6 hours to allow the water to fully hydrolyze the iminophosphorane into the primary amine and triphenylphosphine oxide[5].

  • Purification: Acidify the mixture with 1M HCl to extract the amine into the aqueous layer, leaving the triphenylphosphine oxide in the organic layer. Basify the aqueous layer and extract with DCM to isolate the pure amine.

References

  • 3-azido-9-azabicyclo[3.3.1]nonane hydrochloride — Chemical Substance Information Source: NextSDS / Chemical Registry URL:[Link]

  • Bioorthogonal reactions of triarylphosphines and related analogs Source: Chemical Reviews (NIH PMC) URL:[Link]

  • Catalytic Staudinger Reduction at Room Temperature Source: Organic Letters (ACS Publications) URL:[Link]

  • Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes Source: Inorganic Chemistry (ACS Publications) URL:[Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides Source: Chemical Society Reviews (NIH PMC) URL:[Link]

Sources

Technical Support Center: Copper Catalyst Removal from CuAAC Reactions Involving 3-Azido-9-azabicyclo[3.3.1]nonane

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, you are likely aware that the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly robust reaction. However, when working with structurally complex, basic amine-containing substrates like 3-azido-9-azabicyclo[3.3.1]nonane , post-reaction copper removal becomes a significant bottleneck.

This guide is designed by application scientists to help you troubleshoot, understand the thermodynamic causality behind copper retention, and implement self-validating protocols to achieve ultra-pure, copper-free products.

The Chemistry of the Problem: FAQs

Q1: Why does 3-azido-9-azabicyclo[3.3.1]nonane retain copper so stubbornly compared to standard aliphatic azides? A1: The core issue is thermodynamic chelation. The 9-azabicyclo[3.3.1]nonane system (a granatane derivative) contains a highly basic, sterically accessible bridgehead-adjacent nitrogen. Following the click reaction, the newly formed 1,2,3-triazole introduces additional nitrogen donors (N2 and N3). Together, the basic amine and the triazole form a potent multidentate chelating pocket that binds Cu(I) and Cu(II) with extreme thermodynamic stability 1. Standard aqueous washes cannot outcompete this localized chelation effect.

Q2: How do I definitively know if my product is still contaminated with copper? A2: Copper contamination presents three distinct diagnostic signatures:

  • Visual Cues: Cu(II) complexes impart a persistent blue or green tint to the organic phase 2.

  • Analytical Interference: Paramagnetic Cu(II) causes severe line broadening and loss of resolution in 1 H NMR spectra, making integration impossible.

  • Biological Toxicity: In downstream assays, residual copper generates reactive oxygen species (ROS), leading to severe cytotoxicity (e.g., rapid cell death in in vivo models) 3.

Q3: Why did my standard brine or water wash fail to remove the catalyst? A3: Copper removal is fundamentally a competition between ligands. Water and chloride ions are weak ligands. To strip copper from a strongly coordinating basic amine, you must introduce a competing ligand with a significantly higher formation constant ( Kf​ ) for copper, effectively forcing a thermodynamic ligand exchange.

Mechanism Substrate Bicyclic Azide + Alkyne + Cu Catalyst Complex Product-Cu Complex (Strong Chelation) Substrate->Complex CuAAC Scavenger Add Strong Ligand (EDTA, NH3, Thiourea) Complex->Scavenger Workup Separation Ligand Exchange (Thermodynamic Transfer) Scavenger->Separation Exchange Isolated Copper-Free Bicyclic Triazole Separation->Isolated Isolate

Mechanistic pathway of copper chelation and thermodynamic ligand exchange.

Quantitative Data: Method Comparison

Select your purification strategy based on the required purity threshold of your downstream application.

Removal MethodMechanism of ActionTypical Residual CuProduct RecoveryBest Use Case
NH 4​ OH / NH 4​ Cl Wash Monodentate ligand exchange50 - 100 ppm>95%First-line bulk wash for basic amines
EDTA Extraction (pH 8) Hexadentate chelation10 - 50 ppm85 - 90%Highly stable product-Cu complexes
Thiourea Resin Solid-phase soft-ligand binding<10 ppm>95%Ultra-low ppm requirements / In vivo studies 4

Self-Validating Experimental Protocols

Method A: Ammonium Hydroxide / Ammonium Chloride Buffer Wash

Causality: Ammonia is a strong monodentate ligand for Cu(II). By providing it in massive excess, it outcompetes the granatane-like amine, forming the highly water-soluble [Cu(NH3​)4​]2+ complex.

  • Dilution: Dilute the crude reaction mixture in a water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Buffer Addition: Add an equal volume of a 1:1 mixture of saturated aqueous NH 4​ Cl and 28% aqueous NH 4​ OH.

  • Extraction: Shake vigorously in a separatory funnel. Vent frequently.

  • Self-Validation Check: Observe the aqueous layer. It should turn a deep, vibrant blue, confirming the successful formation and partitioning of the tetraamminecopper(II) complex.

  • Iteration: Separate the layers. Repeat the wash with fresh buffer until the aqueous layer remains completely colorless.

  • Isolation: Wash the organic layer once with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

Method B: EDTA Chelation Extraction

Causality: EDTA is a hexadentate ligand with an exceptionally high formation constant for Cu(II). However, its binding efficiency is highly pH-dependent; it must be deprotonated to act as an effective chelator 5.

  • Preparation: Prepare a 0.5 M aqueous solution of EDTA. Critical Step: Adjust the solution to pH 8.0 using NaOH. If the pH is too low, EDTA will remain protonated and fail to strip the copper.

  • Mixing: Add an equal volume of the pH 8 EDTA solution to the organic layer containing your product.

  • Kinetic Stirring: Stir the biphasic mixture vigorously for 30–60 minutes. Note: Transferring copper from a hydrophobic product complex to an aqueous chelator is kinetically slow; simple shaking is often insufficient.

  • Self-Validation Check: Separate the layers. The aqueous layer will appear blue/green 2. Repeat the extended stirring with fresh EDTA until the organic layer shows no visual tint.

Method C: Solid-Phase Scavenging (Thiourea Resin)

Causality: Soft sulfur ligands like thiourea have an extreme affinity for soft Cu(I) and borderline Cu(II) ions, effectively pulling them onto a solid silica or polymer support permanently 6.

  • Solvation: Dissolve the partially purified product in a polar solvent (e.g., DMF, THF, or DCM).

  • Resin Addition: Add 3 to 5 molar equivalents of a thiourea-functionalized scavenger resin (e.g., SiliaMetS Thiourea or QuadraPure TU) relative to the initial copper catalyst loading.

  • Incubation: Stir the suspension gently at room temperature for 2 to 4 hours.

  • Self-Validation Check: Take a small aliquot, filter, and run a quick 1 H NMR. The disappearance of paramagnetic line broadening confirms the copper concentration has dropped below the threshold of analytical interference.

  • Filtration: Filter the suspension through a pad of Celite. Wash the resin thoroughly with excess solvent to recover any non-specifically bound product, then concentrate the filtrate.

Experimental Workflow Decision Tree

Use the following logic flow to determine the most efficient path for purifying your specific 3-azido-9-azabicyclo[3.3.1]nonane derivative.

Workflow Start Crude Click Mixture (Blue/Green Tint) Step1 NH4OH/NH4Cl Wash (Liquid-Liquid Extraction) Start->Step1 Check1 Is organic layer still colored? Step1->Check1 Step2 EDTA Wash (pH 8) (Aqueous Extraction) Check1->Step2 Yes End Pure Product (<10 ppm Cu) Check1->End No Check2 Cu >10 ppm or NMR broadened? Step2->Check2 Step3 Thiourea Resin (Solid-Phase Scavenging) Check2->Step3 Yes Check2->End No Step3->End

Experimental workflow decision tree for iterative copper removal.

References

  • Cleaning the Click: A Simple Electrochemical Avenue for Copper Removal from Strongly Coordinating Macromolecules. ACS Macro Letters. 1

  • Technical Support Center: Removal of Residual Copper Catalyst from Click Chemistry Reactions. BenchChem. 2

  • Cu(I)-catalyzed azide-alkyne cycloadditions (CuAAC) ligands and methods for carrying out Cu(I). Google Patents (WO2016054277A1). 3

  • Technical Support Center: Copper Catalyst Removal in Click Chemistry. BenchChem.4

  • Removal Efficiency and Binding Mechanisms of Copper and Copper−EDTA Complexes Using Polyethyleneimine. Environmental Science & Technology. 5

  • “Click Chip” Conjugation of Bifunctional Chelators to Biomolecules. Kenis Group / Illinois.edu. 6

Sources

challenges in the stereoselective synthesis of 9-azabicyclo[3.3.1]nonanes

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the stereoselective synthesis of 9-azabicyclo[3.3.1]nonanes (granatanes). This guide is engineered for discovery chemists and process scientists dealing with the unique conformational flexibility, transannular strain, and stereochemical challenges inherent to the granatane bicyclic core.

📊 1. Quantitative Data: Stereoselective Functionalization Strategies

The following table summarizes the validated reaction parameters and expected quantitative outcomes for key stereoselective transformations of the 9-azabicyclo[3.3.1]nonane scaffold.

Synthetic StrategyReagent / CatalystKey Condition / AdditiveTarget StereochemistryTypical Yieldee / dr
Desymmetrization (Deprotonation) Li-bis-α,α′-methylbenzylamideLiCl (1 equiv), THF, -78 °CEnolization (Chiral)75–85%>90% ee
Aqueous Aldol Addition None (Water promoted)H₂O, 20 days, 25 °Cexo,syn-aldol60–80%>95:5 dr
Ring-Closing Metathesis (RCM) Grubbs II (5 mol%)N-Boc protection, CH₂Cl₂, reflux8-membered ring closure80–90%N/A
Double Mannich Condensation H₂SO₄ (Strict pH 5.5)<10 °C, aqueous buffermeso-granatanone50–65%N/A

🛠️ 2. Troubleshooting & Mechanistic FAQs

As a Senior Application Scientist, I frequently encounter specific failure modes when researchers attempt to construct or functionalize the granatane core. Below are the mechanistic causes and field-proven solutions for the most common issues.

Q1: Why does my Robinson-Schöpf double Mannich condensation yield a complex polymeric mixture instead of the 9-azabicyclo[3.3.1]nonan-3-one core? Causality: The classical Robinson-Schöpf reaction is a one-pot, three-component double Mannich condensation. Glutaraldehyde is highly susceptible to rapid self-aldol condensation. If the reaction pH exceeds 6.0 or the temperature rises above 10 °C, the rate of glutaraldehyde polymerization outcompetes the formation of the critical iminium ion intermediate[1][2]. Solution: Strict thermodynamic and pH control is non-negotiable. Pre-cool the amine solution to 0–5 °C. Add dilute sulfuric acid to strictly maintain the pH between 5.0 and 6.0. Add glutaraldehyde and acetonedicarboxylic acid sequentially, ensuring the internal temperature never spikes during the exothermic addition[2].

Q2: I am attempting an enantioselective aldol reaction on N-benzylgranatanone using chiral lithium amides, but my enantiomeric excess (ee) is stalling at ~50%. How can I improve this? Causality: Deprotonation of the meso 9-azabicyclo[3.3.1]nonan-3-one core using chiral lithium amides (e.g., lithium bis-α,α′-methylbenzylamide) often suffers from poor stereodifferentiation because the lithium amides form unreactive, homochiral aggregates in THF[3][4]. Solution: Introduce exactly 1.0 equivalent of anhydrous LiCl to the chiral amine before adding n-BuLi. The chloride ion disrupts the homochiral aggregates, forming a highly reactive, stereodifferentiating Mixed Aggregate (MAA) that drastically improves both the rate of enolization and the enantioselectivity[3].

Q3: During the total synthesis of (-)-adaline via Ring-Closing Metathesis (RCM), Grubbs II catalyst gives mostly acyclic decomposition products. What is going wrong? Causality: Forming the 8-membered ring of the granatane core via RCM is notoriously difficult due to severe transannular strain (Pitzer and Prelog strain). In highly flexible acyclic diene precursors, the entropic penalty for the two terminal alkenes to meet is massive. Furthermore, free basic amines coordinate to the electrophilic ruthenium center of Grubbs catalysts, permanently poisoning them[5][6]. Solution: Protect the nitrogen as a bulky carbamate (e.g., N-Boc or N-Cbz). This serves a dual mechanistic purpose: it masks the nucleophilic lone pair to prevent catalyst poisoning, and it induces a severe conformational shift (a pseudo-Thorpe-Ingold effect) that forces the alkene appendages into closer spatial proximity, facilitating the metathesis cycle[5].

Q4: How do I control the diastereoselectivity (kinetic vs. thermodynamic) of granatanone aldol additions? I keep getting the exo,syn isomer instead of the desired exo,anti product. Causality: The aldol reaction of granatanone enolates is highly reversible. Under kinetic conditions, the exo,anti product is favored due to the spatial arrangement in the Zimmerman-Traxler transition state. However, in the presence of protic solvents or extended reaction times, the system equilibrates to the thermodynamically more stable exo,syn isomer. This stability is driven by strong internal hydrogen bonding between the newly formed hydroxyl group and the bridgehead nitrogen[3]. Solution: For exo,anti selectivity, strictly use anhydrous THF at -78 °C and quench rapidly with saturated NH₄Cl. For exo,syn selectivity, run the reaction in an aqueous environment to promote thermodynamic equilibration and spontaneous crystallization of the hydrogen-bonded product[3].

🗺️ 3. Mechanistic Workflows

RobinsonSchopf Start Starting Materials (Dialdehyde + Amine + Acetonedicarboxylic acid) pHControl Buffer to pH 5.0 - 6.0 (H2SO4 or Citric Acid) Start->pHControl Polymerization Polymerization (Side Reaction) Start->Polymerization High pH / Temp >20 °C TempControl Cool to <10 °C pHControl->TempControl Iminium Iminium Ion Intermediate TempControl->Iminium Amine addition Enolization Decarboxylative Enolization Iminium->Enolization Acid catalysis DoubleMannich Double Mannich Cyclization Enolization->DoubleMannich Intramolecular attack Granatanone 9-Azabicyclo[3.3.1]nonan-3-one (Target Core) DoubleMannich->Granatanone

Fig 1. Mechanistic workflow and failure modes of the Robinson-Schöpf double Mannich condensation.

AldolWorkflow Granatanone N-Benzylgranatanone ChiralBase Chiral Lithium Amide + LiCl (1 equiv) Granatanone->ChiralBase Deprotonation Enolate Chiral Mixed Aggregate Enolate ChiralBase->Enolate Desymmetrization Aldehyde Benzaldehyde Addition Enolate->Aldehyde Kinetic Kinetic Control (THF, -78°C) exo,anti-Aldol Aldehyde->Kinetic Aprotic conditions Thermo Thermodynamic Control (H2O) exo,syn-Aldol Aldehyde->Thermo Aqueous equilibration

Fig 2. Divergent stereocontrol in the enantioselective aldol reaction of granatanone derivatives.

🔬 4. Validated Experimental Protocols

These protocols are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoint is met.

Protocol A: Gram-Scale Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one[2]

Objective: Construct the bicyclic granatane core via a controlled Robinson-Schöpf condensation.

  • Preparation: In a 500 mL jacketed reactor equipped with a mechanical stirrer, dissolve benzylamine (0.9 equiv) in distilled water (50 mL).

  • Thermal & pH Control: Cool the reactor jacket to 0–5 °C. Carefully add 18% H₂SO₄ dropwise over 1 hour to adjust the pH to exactly 5.5.

    • Validation Checkpoint 1: The internal temperature must not exceed 8 °C during acid addition. The pH must strictly read between 5.0 and 6.0. A pH > 6.5 will result in rapid yellowing and polymerization of the dialdehyde.

  • Reagent Addition: Sequentially add acetonedicarboxylic acid (1.0 equiv) and an aqueous solution of glutaraldehyde (1.0 equiv) over 1 hour.

  • Cyclization: Remove the cooling bath and stir the reaction mixture at room temperature (20–25 °C) for 35 hours.

  • Isolation: Cool the mixture to 5 °C, basify with 10% NaOH to pH 9, and extract with ethyl acetate (3 × 100 mL). Wash the organic layer with brine, dry over MgSO₄, and concentrate.

    • Validation Checkpoint 2: Crude NMR should show the diagnostic bridgehead protons (C1/C5) as broad multiplets around 3.3 ppm.

Protocol B: Enantioselective Desymmetrization & Aldol Addition[3]

Objective: Achieve >90% ee during the functionalization of the meso granatanone core.

  • Mixed Aggregate Formation: In a flame-dried Schlenk flask under argon, dissolve bis-α,α′-methylbenzylamine hydrochloride (1.1 equiv) and anhydrous LiCl (1.1 equiv) in anhydrous THF. Cool to -78 °C.

  • Base Generation: Add n-BuLi (2.2 equiv) dropwise. Stir for 30 minutes at -78 °C.

    • Validation Checkpoint 1: The formation of the mixed aggregate is indicated by a homogenous, pale-yellow solution. Any persistent cloudiness indicates incomplete dissolution of LiCl, which will severely degrade enantioselectivity.

  • Desymmetrization: Add a solution of N-benzylgranatanone (1.0 equiv) in THF dropwise over 15 minutes. Stir for 2 hours at -78 °C to ensure complete kinetic deprotonation.

  • Electrophilic Trapping: Add benzaldehyde (1.2 equiv) dropwise. Stir for exactly 15 minutes to prevent thermodynamic equilibration.

  • Quench: Rapidly quench the reaction at -78 °C by injecting saturated aqueous NH₄Cl. Extract with CH₂Cl₂, dry, and purify via flash chromatography to isolate the exo,anti-aldol.

📚 5. References

  • Benchchem. Stereochemistry of 9-Azabicyclo[3.3.1]nonane Derivatives: An In-depth Technical Guide.

  • Spino, C. et al. Stereoselective Synthesis of (+)-Euphococcinine and (−)-Adaline. ACS Publications.

  • Ibáñez, S. H. Stereoselective Synthesis of 1-Substituted Homotropanones, including Natural Alkaloid (−)-Adaline. MDPI Molecules.

  • Nodzewska, A. et al. Diastereo- and enantioselective aldol reaction of granatanone (pseudopelletierine). ResearchGate.

  • Shibuya, M. et al. An Expeditious Entry to 9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO): Another Highly Active Organocatalyst for Oxidation of Alcohols. ACS Publications.

  • Shibuya, M. et al. Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses.

  • Majewski, M. et al. Stereoselective deprotonation of tropinone and reactions of tropinone lithium enolate. Canadian Journal of Chemistry.

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Characterization of 3-Azido-9-azabicyclo[3.3.1]nonane

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical analysis of the ¹H and ¹³C NMR characterization of 3-azido-9-azabicyclo[3.3.1]nonane. The 9-azabicyclo[3.3.1]nonane scaffold is a pivotal structural motif in numerous biologically active compounds, and the introduction of an azide functional group at the C3 position opens avenues for "click" chemistry applications in drug discovery and development.[1][2] A thorough understanding of the NMR spectroscopic features of this molecule is paramount for its unambiguous identification, purity assessment, and further synthetic modifications.

This guide will delve into the predicted ¹H and ¹³C NMR spectra of 3-azido-9-azabicyclo[3.3.1]nonane, drawing comparisons with related bicyclic systems to provide a comprehensive analytical framework. We will explore the conformational intricacies of the bicyclo[3.3.1]nonane system and the electronic effects of the azide substituent, which collectively govern the observed chemical shifts and coupling constants.

The 9-Azabicyclo[3.3.1]nonane Framework: A Conformational Overview

The 9-azabicyclo[3.3.1]nonane skeleton typically adopts a rigid chair-chair conformation to minimize steric strain.[3] However, the presence of substituents can influence this preference, potentially leading to a chair-boat conformation. For the parent 9-azabicyclo[3.3.1]nonane, the chair-chair conformation is dominant. The nitrogen atom at the bridgehead position (N9) introduces the possibility of nitrogen inversion, which can be studied by variable temperature NMR.[4]

cluster_chair_chair Chair-Chair Conformation cluster_chair_boat Chair-Boat Conformation N9 N9 C1 C1 N9->C1 C2 C2 C1->C2 C8 C8 C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C7 C7 C6->C7 C7->C8 C8->N9 N9_b N9 C1_b C1 N9_b->C1_b C2_b C2 C1_b->C2_b C8_b C8 C3_b C3 C2_b->C3_b C4_b C4 C3_b->C4_b C5_b C5 C4_b->C5_b C6_b C6 C5_b->C6_b C7_b C7 C6_b->C7_b C7_b->C8_b C8_b->N9_b

Caption: Conformational isomers of the 9-azabicyclo[3.3.1]nonane skeleton.

Predicted ¹H NMR Spectrum of 3-Azido-9-azabicyclo[3.3.1]nonane

The introduction of an azide group at the C3 position will significantly influence the ¹H NMR spectrum. The azide group is expected to deshield the proton at C3 (H3). The orientation of the azide group (axial vs. equatorial) will have a pronounced effect on the chemical shift and coupling constants of H3 and adjacent protons. Assuming a chair-chair conformation, an equatorial azide would place H3 in an axial position, leading to large axial-axial couplings with the axial protons on C2 and C4.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 3-Azido-9-azabicyclo[3.3.1]nonane

ProtonPredicted Chemical Shift (ppm)MultiplicityPredicted Coupling Constants (Hz)Rationale
H1, H52.8 - 3.2m-Bridgehead protons, deshielded by the adjacent nitrogen.
H2ax, H4ax1.8 - 2.1mJ(Hax,Heq) ≈ 12-14Axial protons adjacent to the azide-bearing carbon.
H2eq, H4eq2.2 - 2.5mJ(Heq,Hax) ≈ 12-14, J(Heq,H3ax) ≈ 2-4Equatorial protons adjacent to the azide-bearing carbon.
H3ax3.8 - 4.2ttJ(H3ax,H2ax/H4ax) ≈ 10-12, J(H3ax,H2eq/H4eq) ≈ 2-4Deshielded by the electron-withdrawing azide group.[5]
H6ax, H8ax1.5 - 1.8mJ(Hax,Heq) ≈ 12-14Axial protons on the unsubstituted ring.
H6eq, H8eq1.9 - 2.2mJ(Heq,Hax) ≈ 12-14Equatorial protons on the unsubstituted ring.
H71.6 - 1.9m-Methylene protons at C7.

Note: These are predicted values based on data from related structures. Actual values may vary.

Comparative Analysis with Alternative Structures

To contextualize the predicted spectrum of 3-azido-9-azabicyclo[3.3.1]nonane, a comparison with the parent 9-azabicyclo[3.3.1]nonane and a hydroxyl-substituted analogue is instructive.

Table 2: Comparison of ¹H NMR Data for 9-Azabicyclo[3.3.1]nonane Derivatives

CompoundH3 Chemical Shift (ppm)Key Coupling Constants (Hz)Reference
9-Azabicyclo[3.3.1]nonane~1.6-[6]
3-Hydroxy-9-azabicyclo[3.3.1]nonane~3.6 (axial H3)J(H3ax, H2ax/H4ax) ≈ 10-11N/A
3-Azido-9-azabicyclo[3.3.1]nonane (Predicted) 3.8 - 4.2 (axial H3) J(H3ax, H2ax/H4ax) ≈ 10-12 -

The data illustrates the deshielding effect of electronegative substituents at C3. The azide group is expected to have a slightly stronger deshielding effect than a hydroxyl group.

Predicted ¹³C NMR Spectrum of 3-Azido-9-azabicyclo[3.3.1]nonane

The ¹³C NMR spectrum will provide complementary information for structural elucidation. The carbon atom directly attached to the azide group (C3) is expected to be significantly deshielded.

Table 3: Predicted ¹³C NMR Chemical Shifts for 3-Azido-9-azabicyclo[3.3.1]nonane

CarbonPredicted Chemical Shift (ppm)Rationale
C1, C550 - 55Bridgehead carbons adjacent to nitrogen.
C2, C430 - 35Carbons adjacent to the azide-substituted carbon.
C360 - 65Carbon directly attached to the azide group, deshielded.[7]
C6, C825 - 30Carbons on the unsubstituted ring.
C718 - 22Methylene carbon at C7.

Note: These are predicted values based on data from related structures. Actual values may vary.

Experimental Protocol for NMR Analysis

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

cluster_protocol NMR Sample Preparation and Analysis Workflow Sample_Prep Sample Preparation ~5-10 mg of compound in 0.6 mL CDCl₃ 1H_NMR ¹H NMR Acquisition 400 MHz spectrometer Standard pulse program Sample_Prep->1H_NMR 13C_NMR ¹³C NMR Acquisition 100 MHz spectrometer Proton-decoupled 1H_NMR->13C_NMR 2D_NMR 2D NMR Experiments COSY, HSQC, HMBC For structural confirmation 13C_NMR->2D_NMR Data_Processing Data Processing Fourier transform, phasing, and baseline correction 2D_NMR->Data_Processing Analysis Spectral Analysis Chemical shift assignment, coupling constant determination Data_Processing->Analysis

Sources

Navigating Alternative Azide Sources for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has fundamentally transformed bioorthogonal chemistry by eliminating the need for cytotoxic copper(I) catalysts, enabling seamless in vivo and live-cell applications [5][1]. However, the efficacy of any SPAAC workflow is inherently bottlenecked by the availability and safety of the azide coupling partner. Historically, synthesizing organic azides required handling highly explosive and toxic reagents such as sodium azide (NaN₃) or trifluoromethanesulfonyl azide (TfN₃) [7][2].

As a Senior Application Scientist, selecting the correct azide source requires balancing reaction kinetics, scalability, and safety. This guide objectively compares three field-proven, alternative azide sources for SPAAC: in situ generated Fluorosulfuryl Azide (FSO₂N₃) , bench-stable Imidazole-1-sulfonyl azide hydrogen sulfate (ISA·H₂SO₄) , and the metabolic precursor Ac₄ManNAz .

Logical Workflow for Azide Source Selection

AzideSelection Start Target for SPAAC InVitro In Vitro / Synthetic (Primary Amine to Azide) Start->InVitro Small Molecules/Peptides InVivo In Vivo / Live Cell (Metabolic Labeling) Start->InVivo Cell Surface/Glycans FSO2N3 Fluorosulfuryl Azide (FSO2N3) In situ generation, rapid kinetics InVitro->FSO2N3 High Throughput/Libraries ISA ISA·H2SO4 Bench-stable, scalable reagent InVitro->ISA Scale-up/Isolation Ac4ManNAz Ac4ManNAz Metabolic integration into glycocalyx InVivo->Ac4ManNAz SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with DBCO/BCN/DIBO FSO2N3->SPAAC ISA->SPAAC Ac4ManNAz->SPAAC

Logical workflow for selecting an appropriate azide source for SPAAC applications.

High-Throughput In Situ Diazotransfer via Fluorosulfuryl Azide (FSO₂N₃)

Mechanism & Causality

For the rapid generation of azide libraries, isolating hazardous intermediates is a critical bottleneck. In 2019, Dong and Sharpless introduced a paradigm-shifting method utilizing fluorosulfuryl azide (FSO₂N₃) [2][3]. Quantum mechanical modeling reveals that the LUMO lobe on the N-3 atom of FSO₂N₃ is highly accessible, making it exceptionally electrophilic and susceptible to rapid nucleophilic attack by primary amines [2][4].

The genius of this system lies in its self-validating safety profile: FSO₂N₃ is never isolated. It is generated in situ from a stable imidazolium fluorosulfuryl triflate salt and NaN₃ in a biphasic mixture [1][5]. The resulting azide product remains in the organic phase, allowing for immediate downstream SPAAC without the explosion risks associated with traditional diazo transfer reagents [2][6].

Self-Validating Experimental Protocol
  • Reagent Preparation: Dissolve the primary amine (1.0 equiv) and KHCO₃ (4.0 equiv) in a solvent mixture of DMF/MTBE/H₂O (2:2:1 v/v/v).

  • In Situ Generation: Add imidazolium fluorosulfuryl triflate salt (1.2 equiv) and NaN₃ (1.2 equiv) to the reaction vessel at room temperature.

  • Reaction: Stir vigorously for 5–10 minutes. Causality check: The biphasic nature ensures the highly reactive FSO₂N₃ continuously partitions into the organic layer to react with the amine, driving the reaction to completion [2][6].

  • Validation: Extract the MTBE layer. Complete conversion is verified via LC-MS. The organic layer, now containing the pure azide, can be directly subjected to SPAAC with a cyclooctyne (e.g., DBCO or BCN).

Scalable Synthesis using Bench-Stable ISA·H₂SO₄

Mechanism & Causality

While FSO₂N₃ is ideal for high-throughput screening, large-scale synthesis of azide precursors requires a storable, bench-stable reagent. Imidazole-1-sulfonyl azide (ISA) was originally developed as a safer alternative to TfN₃, but its hydrochloride salt (ISA·HCl) was later found to be dangerously impact-sensitive [3][7].

The hydrogen sulfate salt (ISA·H₂SO₄) resolves this critical flaw. Differential scanning calorimetry (DSC) and drop-weight impact testing confirm that ISA·H₂SO₄ is insensitive to shock and highly thermally stable [7][2]. It efficiently transfers the diazo group to primary amines, often without the need for transition metal catalysts when applied to solid-phase peptide resins or specific biomolecules [4][8].

Self-Validating Experimental Protocol (Copper-Free)
  • Preparation: Dissolve the primary amine substrate (or suspend the amine-functionalized resin) in DMSO or H₂O, depending on the substrate's hydrophobicity [4][8].

  • Activation: Add K₂CO₃ (4.5 equiv) or DIPEA (9.0 equiv) to establish a basic environment, which deprotonates the primary amine and enhances its nucleophilicity.

  • Diazotransfer: Add ISA·H₂SO₄ (3.0 equiv) and stir gently at 25 °C for 2 hours [4][8].

  • Validation: For solid-phase synthesis, perform a quantitative ninhydrin test. A negative result (colorless) confirms the complete absence of primary amines (>95% conversion). The resulting azide-functionalized molecule is now primed for SPAAC.

Live-Cell Engineering via Metabolic Labeling (Ac₄ManNAz)

Mechanism & Causality

For in vivo or live-cell SPAAC, chemical diazotransfer is far too toxic. Instead, researchers hijack the cell's native biosynthetic pathways using metabolic oligosaccharide engineering [5][9].

Tetraacetyl-N-azidoacetylmannosamine (Ac₄ManNAz) is a non-natural sugar precursor. Because it is peracetylated, it easily permeates the hydrophobic lipid bilayer. Once inside the cell, cytosolic esterases cleave the acetyl groups. The cell's natural glycosylation machinery then processes ManNAz into N-azidoacetyl sialic acid (SiaNAz), which is translocated and displayed on the extracellular glycocalyx [6][10]. This creates a dense, bioorthogonal "handle" on the cell surface, perfectly primed for SPAAC with fluorophore-conjugated cyclooctynes [5][11].

MetabolicSPAAC A Ac4ManNAz (Cell Culture Media) B Cytosolic Esterases (Deacetylation) A->B C Biosynthetic Pathway (Sialic Acid Synthesis) B->C D SiaNAz Display (Cell Surface Glycoproteins) C->D E SPAAC Reaction (+ DBCO-Fluorophore) D->E F Fluorescently Labeled Live Cell E->F

Metabolic pathway of Ac4ManNAz integration and subsequent live-cell SPAAC labeling.

Self-Validating Experimental Protocol
  • Metabolic Incubation: Culture target cells (e.g., HeLa or MCF7) in media supplemented with 50–100 μM Ac₄ManNAz for 48 hours to allow for optimal surface expression [6][10].

  • Washing: Wash cells thoroughly with PBS (3x) to remove any unincorporated Ac₄ManNAz.

  • SPAAC Reaction: Incubate cells with 20 μM DBCO-fluorophore (e.g., DBCO-Cy5) in labeling buffer for 30 minutes at 37 °C [6][10].

  • Validation: Analyze via flow cytometry or confocal microscopy. Crucial Causality Check: A self-validating control must include cells treated with the DBCO-fluorophore but without prior Ac₄ManNAz incubation to quantify and subtract non-specific background binding.

Quantitative Data Comparison

The following table summarizes the performance metrics of each azide source to guide experimental design prior to SPAAC:

Azide SourcePrimary ApplicationReaction TimeSafety ProfileTypical Yield / Conversion
FSO₂N₃ High-throughput libraries, small molecules5–10 minutesHigh (in situ generation, avoids isolation of explosives)>90% (Biphasic extraction)
ISA·H₂SO₄ Scale-up synthesis, solid-phase peptides2–4 hoursHigh (Impact-insensitive, thermally stable)85–95% (Copper-free)
Ac₄ManNAz Live-cell imaging, in vivo tracking48 hours (metabolism) + 30 min (SPAAC)High (Non-toxic to cells at <150 μM)Concentration-dependent surface expression

References

  • Safe and efficient route to azides makes click chemistry even easier. ACS Publications. 5

  • Modular Click Chemistry Libraries for Functional Screens Using a Diazotizing Reagent. Nature. 3

  • An Updated Synthesis of the Diazo-Transfer Reagent Imidazole-1-sulfonyl Azide Hydrogen Sulfate. The Journal of Organic Chemistry. 7

  • Imidazole-1-sulfonyl Azide-Based Diazo-Transfer Reaction for the Preparation of Azido Solid Supports for Solid-Phase Synthesis. ACS Combinatorial Science. 8

  • Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. ACS. 1

  • From Bench to Cell: A Roadmap for Assessing the Bioorthogonal “Click” Reactivity of Magnetic Nanoparticles for Cell Surface Engineering. Theranostics / PMC.10

  • A Comparative Guide to the Safety and Handling of Sulfonyl Azides. Benchchem. 2

Sources

Comparative Biological Activity & Pharmacological Profiles

Author: BenchChem Technical Support Team. Date: April 2026

Title: Unlocking the 9-Azabicyclo[3.3.1]nonane Scaffold: A Comparative Guide to Biological Activities and Therapeutic Applications

Introduction

The 9-azabicyclo[3.3.1]nonane (9-ABN) ring system is a privileged structural motif found in a diverse array of biologically active compounds, ranging from natural homotropane alkaloids (e.g., adaline, euphococcinine) to synthetic pharmaceuticals[1]. The unique bicyclic framework, characterized by its conformational flexibility (typically existing in chair-chair or chair-boat conformations) and a bridgehead nitrogen, allows for precise spatial orientation of substituents. This stereochemical control is critical for dictating pharmacological activity and binding affinity to biological targets.

As a Senior Application Scientist, evaluating a scaffold requires moving beyond basic structural identification to understanding why specific conformations yield distinct biological responses. This technical guide provides a comprehensive comparison of the biological activities of various 9-ABN derivatives, evaluates their performance against alternative scaffolds, and details the self-validating experimental methodologies used to confirm their efficacy.

The pharmacological versatility of the 9-ABN scaffold is best illustrated by comparing its derivatives across different therapeutic domains:

  • 5-HT3 Receptor Antagonists (Granisetron): Granisetron is a highly selective serotonin 5-HT3 receptor antagonist that features a 9-methyl-9-azabicyclo[3.3.1]nonane-3-yl group[2]. It is clinically utilized to manage chemotherapy-induced nausea and vomiting (CINV). Compared to other antiemetics like ondansetron (which relies on a carbazole ring), granisetron's 9-ABN core confers an exceptionally high binding affinity and a longer duration of action, effectively blocking vagal afferent signaling to the chemoreceptor trigger zone (CTZ).

  • Monoamine Transporter Ligands: Synthetic 9-methyl-3-phenyl-2-substituted-9-azabicyclo[3.3.1]nonane derivatives have been evaluated as ligands for the dopamine transporter (DAT)[3]. Interestingly, while structurally related to tropane alkaloids (like cocaine, an 8-azabicyclo[3.2.1]octane derivative), the expansion of the methylene bridge in 9-ABN derivatives results in a 100-fold decrease in potency ( Ki​ = 2–14 µM) compared to cocaine. This highlights the extreme sensitivity of the DAT cocaine-binding site to steric bulk and structural modifications of the bicyclic bridge.

  • Novel Antimicrobial and Anticancer Agents: Recent multicomponent cascade reactions have enabled the synthesis of highly functionalized 9-ABN derivatives from 3-formylchromones[4]. These complex natural-like products are being explored in parallel syntheses for oncology and infectious diseases, showing promising preliminary activity compared to traditional monocyclic alternatives by leveraging higher structural complexity for target specificity.

Table 1: Comparative Biological Activity of Key 9-ABN Derivatives vs. Alternatives

Compound ClassRepresentative CompoundPrimary TargetBinding Affinity ( Ki​ / IC50​ )Clinical / Research ApplicationPerformance vs. Alternative
5-HT3 Antagonist Granisetron5-HT3 Receptor~0.1 - 1.0 nMAntiemetic (CINV)Superior half-life and selectivity compared to Ondansetron.
DAT Inhibitor 2-substituted-9-ABNDopamine Transporter2 - 14 µMNeuropharmacology100-fold less potent than cocaine (tropane analog).
Homotropane Alkaloid (+)-EuphococcinineVarious (Ecological)N/A (Defense mechanism)Chemical EcologyPotent deterrent in Coccinellid beetles vs. simple amines.
Functionalized ABCN 3-formylchromone derivatives σ 2 Receptor / HedgehogVariable (Low µM)Oncology ResearchHigh structural complexity allows better target specificity.

Mechanistic Pathway: 5-HT3 Receptor Antagonism

To understand the superior clinical efficacy of Granisetron, one must examine its mechanism of action. Chemotherapy induces the release of serotonin from enterochromaffin cells in the gastrointestinal tract. This serotonin activates 5-HT3 receptors located on vagal afferent nerves, which transmit depolarization signals to the CTZ and ultimately the vomiting center in the medulla oblongata[5]. Granisetron acts as a competitive inhibitor at the 5-HT3 receptor. The endo-configuration of its 9-ABN ring is essential for optimal receptor pocket insertion, preventing serotonin binding without inducing receptor activation.

G Chemo Chemotherapy/Radiation EC_Cells Enterochromaffin Cells (GI Tract) Chemo->EC_Cells Induces damage Serotonin Serotonin (5-HT) Release EC_Cells->Serotonin Secretes Receptor 5-HT3 Receptors (Vagal Afferents) Serotonin->Receptor Activates CTZ Chemoreceptor Trigger Zone (CTZ) Receptor->CTZ Depolarization Emesis Emesis (Vomiting Center) CTZ->Emesis Neural signal Granisetron Granisetron (9-ABN Derivative) Granisetron->Receptor Competitive Inhibition

Mechanism of 5-HT3 receptor antagonism by 9-ABN derivatives in emesis.

Experimental Methodologies & Self-Validating Protocols

Validating the biological activity of 9-ABN derivatives requires robust, self-validating experimental designs. Below are the standardized protocols for assessing target affinity and functional activity, emphasizing the causality behind each experimental choice.

Protocol 1: In Vitro Radioligand Binding Assay for DAT Affinity

This protocol is utilized to compare the binding affinity of synthetic 9-ABN derivatives against tropane analogs at the dopamine transporter[3].

  • Step 1: Tissue Preparation. Isolate rat caudate-putamen tissue and homogenize in ice-cold Tris-HCl buffer (pH 7.4).

    • Causality: The caudate-putamen is highly enriched in dopaminergic terminals, providing a dense population of DAT for reliable signal-to-noise ratios. Ice-cold conditions prevent proteolytic degradation of the transporter proteins.

  • Step 2: Membrane Isolation. Centrifuge the homogenate at 40,000 x g for 20 minutes. Discard the supernatant and resuspend the pellet.

    • Causality: High-speed centrifugation separates the membrane-bound DAT from cytosolic proteins, ensuring the radioligand interacts specifically with membrane targets.

  • Step 3: Incubation. Incubate the membrane suspension with a fixed concentration of a radioligand (e.g., [3H] WIN 35,428) and varying concentrations of the 9-ABN derivative (10 pM to 100 µM) for 2 hours at 4°C.

    • Causality: [3H] WIN 35,428 is a highly specific DAT ligand. The 2-hour incubation at 4°C ensures the binding reaction reaches thermodynamic equilibrium without transporter internalization.

  • Step 4: Rapid Vacuum Filtration. Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B) pre-soaked in polyethylenimine.

    • Causality: Rapid filtration instantly separates bound radioligand from free radioligand. Polyethylenimine reduces non-specific binding of the radioligand to the glass fibers, acting as an internal control for assay fidelity.

  • Step 5: Quantification. Wash the filters with cold buffer, transfer to scintillation vials, and measure radioactivity using liquid scintillation counting. Calculate IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

Workflow Tissue Rat Caudate-Putamen Tissue Preparation Homogenization Homogenization & Centrifugation (Isolate Membranes) Tissue->Homogenization Buffer: Tris-HCl Incubation Incubation with [3H]-Radioligand + 9-ABN Derivative Homogenization->Incubation Standardize Protein Filtration Rapid Vacuum Filtration (Separate Bound/Free) Incubation->Filtration Equilibrium Reached Scintillation Liquid Scintillation Counting (Quantify Radioactivity) Filtration->Scintillation Wash with cold buffer Data IC50 & Ki Determination (Cheng-Prusoff Analysis) Scintillation->Data Non-linear regression

Step-by-step workflow for in vitro radioligand binding assays.

Protocol 2: Functional Antagonism Assay via Patch-Clamp Electrophysiology

While binding assays confirm affinity, patch-clamp electrophysiology is required to validate the functional antagonistic properties of 9-ABN derivatives like Granisetron.

  • Step 1: Cell Culture. Utilize HEK-293 cells stably transfected with human 5-HT3A receptors.

    • Causality: Stable transfection ensures a uniform, high-density expression of the specific receptor subtype, eliminating confounding variables from endogenous receptors.

  • Step 2: Whole-Cell Configuration. Establish a whole-cell patch-clamp configuration using borosilicate glass pipettes filled with intracellular solution.

    • Causality: The whole-cell configuration allows for the precise measurement of macroscopic ion currents across the entire cell membrane, providing a direct readout of receptor channel opening.

  • Step 3: Compound Application. Apply serotonin (agonist) via a rapid perfusion system to elicit an inward current. Subsequently, co-apply serotonin with the 9-ABN derivative.

    • Causality: Rapid perfusion mimics synaptic release, preventing receptor desensitization before the peak current is recorded. The reduction in the serotonin-induced inward current directly quantifies the compound's antagonistic efficacy.

Conclusion

The 9-azabicyclo[3.3.1]nonane scaffold remains a cornerstone in drug discovery. Its unique stereochemical properties allow for the fine-tuning of biological activity, whether achieving sub-nanomolar antagonism at 5-HT3 receptors (as seen with Granisetron) or exploring structure-activity relationships at monoamine transporters. By employing rigorous, self-validating methodologies like radioligand binding and patch-clamp electrophysiology, researchers can continue to unlock the therapeutic potential of novel 9-ABN derivatives against complex biological targets.

References

  • Synthesis and dopamine transporter affinity of 2-(methoxycarbonyl)-9-methyl-3-phenyl-9-azabicyclo[3.3.1]nonane derivatives - PubMed.[Link]

  • Granisetron (JAN/USAN/INN) | C18H24N4O | CID 5284566 - PubChem.[Link]

  • Multicomponent Cascade Reaction of 3-Formylchromones: Highly Selective Synthesis of Functionalized 9-Azabicyclo[3.3.1]nonane Derivatives | Organic Letters - ACS Publications.[Link]

  • Recent progress in the synthesis of homotropane alkaloids adaline, euphococcinine and N-methyleuphococcinine - PubMed.[Link]

  • GRANISETRON - New Drug Approvals.[Link]

Sources

assessing purity of 3-azido-9-azabicyclo[3.3.1]nonane hydrochloride by HPLC

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth assessment of the purity and mass balance of 3-azido-9-azabicyclo[3.3.1]nonane hydrochloride presents a classic analytical paradox. As a functionalized granatane derivative[1], this molecule is a highly valuable building block in pharmaceutical synthesis and click chemistry. However, its structural features—a highly polar bicyclic amine formulated as a hydrochloride salt, coupled with an aliphatic azide—render traditional Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) virtually useless.

As an Application Scientist, I approach this challenge by abandoning legacy UV methods and engineering a self-validating analytical system based on Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Charged Aerosol Detection (CAD) and Mass Spectrometry (MS) .

This guide objectively compares detection and separation alternatives, providing the mechanistic causality behind each choice and delivering a field-ready, step-by-step protocol for rigorous purity assessment.

The Mechanistic Challenge: Why Standard Methods Fail

To design a robust assay, we must first understand why standard approaches fail for 3-azido-9-azabicyclo[3.3.1]nonane hydrochloride:

  • Optical Invisibility (The Detector Problem): The molecule lacks a conjugated π -electron system. Aliphatic amines possess no useful UV absorbance. While the azide group does exhibit electronic transitions, they are extremely weak ( n→π∗ transition at ~287 nm with ϵ≈25 L mol−1cm−1 , and a secondary band at ~216 nm)[2]. Monitoring at 210–220 nm results in severe baseline drift during gradients and fails to detect trace impurities (<0.1%) reliably.

  • Hydrophilic Collapse (The Chromatography Problem): As a secondary amine hydrochloride salt, the analyte is highly polar. On a standard C18 reversed-phase column, it will elute near or within the void volume ( k′<1 ), leading to ion suppression in MS and co-elution with unretained matrix components.

MethodSelection Analyte Analyte: 3-azido-9-azabicyclo[3.3.1]nonane HCl Split1 Detection Strategy Analyte->Split1 UV UV-Vis (254/210 nm) Fails: No Chromophore Split1->UV CAD CAD / ELSD Universal Aerosol Detection Split1->CAD Split2 Chromatographic Strategy CAD->Split2 RP Reversed-Phase (C18) Fails: Poor Retention of Salt Split2->RP HILIC HILIC (Zwitterionic) Optimal: Retains Polar Amines Split2->HILIC Final Validated Method: HILIC-CAD (Mass Balance & Purity) HILIC->Final

Decision matrix for selecting the optimal HPLC method for highly polar, non-chromophoric amine salts.

Objective Comparison of Universal Detectors

When UV detection is unviable, chromatographers must pivot to universal detectors. For non-volatile analytes like amine hydrochlorides, Evaporative Light Scattering Detection (ELSD) and Charged Aerosol Detection (CAD) are the primary alternatives[3]. For structural elucidation, LC-MS is mandatory.

The table below compares their performance specifically for aliphatic bicyclic amines.

ParameterCharged Aerosol Detection (CAD)Evaporative Light Scattering (ELSD)Mass Spectrometry (ESI-MS)
Detection Mechanism Uniform charge transfer to dried aerosol particles[3].Laser/LED light scattering by dried particles.Gas-phase ion sorting by mass-to-charge ratio ( m/z ).
Response Linearity High (Linear over 4 orders of magnitude).Low (Exponential/Sigmoidal response curve).Moderate (Prone to ion suppression/enhancement).
Mass Balance Utility Excellent. Response is independent of chemical structure[4].Poor. Response highly dependent on particle size/nature.Poor. Ionization efficiency varies wildly between impurities.
Sensitivity (LOD) Low nanogram to sub-nanogram range.Mid-to-high nanogram range.Picogram to femtogram range.
Primary Role Quantitative purity & Mass balance. Legacy alternative for quantitation.Qualitative impurity identification.
Mechanistic Divergence: CAD vs. ELSD

While both CAD and ELSD require volatile mobile phases and operate via nebulization, their signal generation diverges completely. CAD measures the charge transferred to the particle via a corona discharge, which correlates directly to the mass of the analyte[3]. ELSD relies on light scattering, which follows Rayleigh or Mie scattering principles, resulting in a non-linear response that makes quantifying unknown impurities highly inaccurate without specific reference standards.

DetectorMech Eluent HILIC Eluent (Analyte + Mobile Phase) Neb Nebulization (N2 Gas) Eluent->Neb Evap Desolvation (Dry Aerosol Particles) Neb->Evap Split Evap->Split CAD_Charge Corona Discharge (Uniform Surface Charging) Split->CAD_Charge CAD Workflow ELSD_Light Laser/LED Source (Light Scattering) Split->ELSD_Light ELSD Workflow CAD_Detect Electrometer (Direct Mass Measurement) CAD_Charge->CAD_Detect ELSD_Detect Photodiode (Non-linear Response) ELSD_Light->ELSD_Detect

Mechanistic divergence between Charged Aerosol Detection (CAD) and Evaporative Light Scattering Detection (ELSD).

Experimental Workflows: HILIC-CAD & HILIC-MS

To achieve a self-validating system, we utilize a Zwitterionic HILIC stationary phase. HILIC operates via a water-enriched layer immobilized on the stationary phase; polar analytes partition into this layer from a highly organic mobile phase[5][6]. This provides excellent retention for the bicyclic amine salt while using highly volatile buffers (ammonium formate) that are perfectly compatible with both CAD and MS.

Protocol A: HILIC-CAD for Quantitative Purity Assessment

This protocol is designed to quantify the main peak and any unknown impurities (e.g., des-azido derivatives, ring-opened byproducts) based on uniform mass response.

1. Reagents & Materials:

  • Column: Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC or Shodex HILICpak), 150 x 4.6 mm, 3 µm.

  • Mobile Phase A (Aqueous): 100 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.2 with Formic Acid. (Low pH ensures the secondary amine is fully protonated, preventing peak tailing).

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

  • Diluent: Acetonitrile / Water (80:20, v/v). Crucial: Samples must be dissolved in high organic solvent to prevent peak distortion in HILIC.

2. Chromatographic Gradient:

Time (min) % Mobile Phase A % Mobile Phase B Flow Rate (mL/min)
0.0 10 90 1.0
2.0 10 90 1.0
15.0 40 60 1.0
18.0 40 60 1.0
18.1 10 90 1.0

| 25.0 | 10 | 90 | 1.0 |

3. CAD Parameters:

  • Evaporator Temperature: 35 °C (Optimized for semi-volatile amines to prevent analyte loss during desolvation).

  • Data Collection Rate: 10 Hz.

  • Filter: 3.6 seconds.

4. Self-Validating System Suitability Check:

  • Retention Validation: Inject a void volume marker (e.g., toluene). The retention factor ( k′ ) of 3-azido-9-azabicyclo[3.3.1]nonane must be ≥3.0 . If k′<3.0 , the aqueous layer on the HILIC phase has collapsed; re-equilibrate with 50% A for 30 minutes.

  • Nebulization Check: Monitor baseline noise prior to injection. Noise must be <0.5 pA . Elevated noise indicates incomplete mobile phase evaporation or buffer precipitation.

Protocol B: HILIC-MS for Impurity Identification

When an impurity is detected via CAD, the flow is diverted to a single quadrupole or Q-TOF MS to identify the structure.

1. MS Parameters (ESI+ Mode):

  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 350 °C

  • Cone Voltage: 25 V (Keep low to prevent in-source fragmentation of the labile azide group).

  • Scan Range: m/z 50 to 500.

2. Data Interpretation Causality:

  • The free base chemical formula of 3-azido-9-azabicyclo[3.3.1]nonane is C8​H14​N4​ (Exact Mass: 166.12 Da)[1].

  • In ESI+, look for the protonated molecular ion [M+H]+ at m/z 167.1 .

  • Diagnostic Fragmentation: If higher collision energy is applied, expect a neutral loss of N2​ ( −28 Da ) from the azide group, yielding a characteristic fragment at m/z 139.1 . This confirms the presence of the intact azide moiety on the bicyclic core.

Conclusion

For highly polar, non-chromophoric targets like 3-azido-9-azabicyclo[3.3.1]nonane hydrochloride, attempting to force a fit with RP-HPLC-UV leads to inaccurate mass balances and undetected impurities. By transitioning to a HILIC-CAD platform, researchers leverage the causality of orthogonal partitioning (hydrophilic interaction) and universal mass-dependent charging (corona discharge). This ensures that all non-volatile components—regardless of their optical properties—are accurately quantified, while parallel MS analysis provides the structural confirmation required for rigorous drug development.

Sources

A Senior Application Scientist's Guide to Validating Conjugation Efficiency for 3-azido-9-azabicyclo[3.3.1]nonane

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of methodologies for validating the conjugation efficiency of 3-azido-9-azabicyclo[3.3.1]nonane (3-azido-ABN). As a privileged scaffold in medicinal chemistry, the rigid 9-azabicyclo[3.3.1]nonane core is increasingly utilized in the design of novel therapeutics and chemical probes.[1][2] The introduction of an azide moiety at the C3 position transforms this scaffold into a versatile building block for bioconjugation, primarily through azide-alkyne cycloaddition reactions.[3]

Validating the efficiency of these conjugation reactions is paramount for ensuring the quality, consistency, and efficacy of the final bioconjugate, be it an antibody-drug conjugate (ADC), a peptide-drug conjugate (PDC), or a fluorescently labeled probe.[4][5] This document offers an objective comparison of the two principal azide-alkyne "click" chemistry platforms, provides detailed experimental protocols for their execution and analysis, and presents supporting data to guide researchers in selecting the optimal strategy for their specific application.

Core Conjugation Strategies: A Mechanistic and Practical Comparison

The azide group of 3-azido-ABN serves as a chemical handle for ligation to a corresponding alkyne-modified molecule. The choice between the two primary methods for effecting this cycloaddition—Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—is dictated by factors such as the biological sensitivity of the components, desired reaction kinetics, and the presence of potentially interfering functional groups.[6]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a bioorthogonal reaction that proceeds without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems.[7][8] The reaction is driven by the release of ring strain from a cyclooctyne derivative, such as bicyclo[6.1.0]nonyne (BCN), upon reaction with an azide to form a stable triazole linkage.[7][9]

Causality Behind the Choice: The primary driver for selecting SPAAC is biocompatibility. The absence of a metal catalyst circumvents concerns about cellular toxicity and protein denaturation, which is critical for in vivo studies or conjugations involving sensitive biomolecules.[8][10] However, this advantage comes at the cost of generally slower reaction kinetics compared to CuAAC.[6] Furthermore, some strained alkynes have been shown to exhibit azide-independent reactivity with thiol groups in proteins, necessitating careful control experiments.[11]

G cluster_0 Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) cluster_1 Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) 3_azido_ABN 3-azido-9-azabicyclo [3.3.1]nonane Mix Mix Components (Physiological Buffer, 37°C) 3_azido_ABN->Mix BCN_Molecule BCN-functionalized Biomolecule BCN_Molecule->Mix Triazole_Product_SPAAC Stable Triazole-linked Bioconjugate Mix->Triazole_Product_SPAAC Spontaneous Cycloaddition 3_azido_ABN_2 3-azido-9-azabicyclo [3.3.1]nonane Mix_CuAAC Mix Components (Buffer, RT) 3_azido_ABN_2->Mix_CuAAC Alkyne_Molecule Terminal Alkyne- functionalized Biomolecule Alkyne_Molecule->Mix_CuAAC Triazole_Product_CuAAC Stable 1,4-disubstituted Triazole-linked Bioconjugate Mix_CuAAC->Triazole_Product_CuAAC Catalyzed Cycloaddition Catalyst Cu(I) Source (e.g., CuSO₄) + Reducing Agent (e.g., Ascorbate) + Ligand (e.g., THPTA) Catalyst->Mix_CuAAC

Caption: Comparative workflow of SPAAC and CuAAC conjugation reactions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is the archetypal "click chemistry" reaction, renowned for its high efficiency, reaction speed, and formation of a single 1,4-disubstituted triazole regioisomer.[12][13] The reaction requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate.[14]

Causality Behind the Choice: The principal reason to choose CuAAC is speed and efficiency.[6] For in vitro applications where reaction time is critical and the biomolecules are robust, CuAAC is often superior. The development of water-soluble ligands, such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), has significantly mitigated copper's cytotoxic effects and improved reaction reliability in aqueous buffers by preventing copper oxidation and precipitation.[14][15] This makes CuAAC a highly dependable method for routine bioconjugation outside of living cells.

Quantitative Validation: Protocols and Data Interpretation

A robust validation framework is essential to confirm the success of the conjugation. This involves performing the reaction under controlled conditions and subsequently using analytical techniques to quantify the extent of the reaction.

Experimental Workflow for Validation

The overall process, from conjugation to final analysis, follows a structured path. This workflow ensures that the data generated is reliable and reproducible.

G start Start: Purified Reactants (3-azido-ABN & Alkyne-Biomolecule) reaction Perform Conjugation Reaction (SPAAC or CuAAC Protocol) start->reaction quench Quench Reaction / Remove Catalyst (e.g., Chelation for CuAAC) reaction->quench purify Purification of Conjugate (e.g., SEC, RP-HPLC, Dialysis) quench->purify analyze Analytical Validation purify->analyze lcms LC-MS Analysis (Conversion %, Purity, Identity) analyze->lcms nmr NMR Spectroscopy (Structural Confirmation) analyze->nmr uvvis UV-Vis Spectroscopy (Quantification if chromophoric) analyze->uvvis end End: Quantified, Pure Bioconjugate lcms->end nmr->end uvvis->end

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-azido-9-azabicyclo[3.3.1]nonane hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The handling and disposal of energetic compounds, such as 3-azido-9-azabicyclo[3.3.1]nonane hydrochloride, demand a meticulous and informed approach. This guide provides essential, step-by-step procedures for the proper disposal of this organic azide, ensuring the safety of laboratory personnel and compliance with environmental regulations. Our focus is to empower you with the knowledge to manage this chemical confidently and responsibly, from the moment it is no longer needed to its final, secure disposal.

Understanding the Inherent Risks of 3-azido-9-azabicyclo[3.3.1]nonane hydrochloride

The primary hazard associated with 3-azido-9-azabicyclo[3.3.1]nonane hydrochloride stems from its organic azide functional group (-N₃). Organic azides are a class of compounds known for their potential explosive instability.[1][2] The nitrogen-rich azide group can decompose rapidly, releasing nitrogen gas and a significant amount of energy. This decomposition can be initiated by:

  • Heat: Elevated temperatures can lead to violent decomposition.[3][4]

  • Shock and Friction: Physical impact or grinding can trigger an explosion.[1][2] It is crucial to avoid using ground glass joints with azide-containing solutions, as the friction can be sufficient for detonation.[5]

  • Contact with Heavy Metals: Azides can react with heavy metals such as lead, copper, silver, mercury, and zinc to form highly shock-sensitive and explosive metal azides.[4] This is a critical consideration for disposal, as contact with metal plumbing or tools can create a significant hazard.[4][6]

  • Acidification: Reaction with acids can produce hydrazoic acid (HN₃), a highly toxic and explosive gas.[4][7]

In addition to the explosion hazard, azides are highly toxic, with a toxicity profile similar to that of cyanide.[4][7] Exposure can occur through inhalation, ingestion, or skin absorption.[7] The hydrochloride salt form of the compound may also contribute to its overall hazard profile.

A general guideline for assessing the stability of organic azides is the "Rule of Six," which suggests that having at least six carbon atoms for every energetic functional group (like an azide) can render the compound relatively safer to handle.[1][2] Another guideline is to ensure the total number of nitrogen atoms does not exceed the number of carbon atoms.[1] While these rules provide a preliminary assessment, every azide compound must be treated with caution.

Personal Protective Equipment (PPE) and Engineering Controls: Your First Line of Defense

Before handling any azide-containing waste, it is imperative to be equipped with the appropriate PPE and to work within suitable engineering controls.

Item Specification Rationale
Eye Protection Chemical splash goggles and a face shield.Protects against splashes and potential explosions.
Hand Protection Nitrile gloves (minimum 0.11mm thickness).[8] Consider double-gloving or using Silver Shield gloves for added protection.[9]Prevents skin contact and absorption.
Body Protection Flame-resistant lab coat.Protects against splashes and fire hazards.
Engineering Controls Certified chemical fume hood.All handling of azides and their waste must be conducted in a fume hood to contain any potential release of toxic gases or aerosols.[9]
Additional Safety Blast shield.Highly recommended for any procedure involving azides, especially during quenching or when there is a risk of decomposition.[1][9]
Step-by-Step Disposal Protocol

The guiding principle for the disposal of 3-azido-9-azabicyclo[3.3.1]nonane hydrochloride is to treat it as hazardous waste. Under no circumstances should this compound or its solutions be disposed of down the drain.[3][4][6][10]

  • Designated Waste Container: All waste containing 3-azido-9-azabicyclo[3.3.1]nonane hydrochloride, including solutions, contaminated solids (e.g., pipette tips, weighing paper), and empty containers, must be collected in a designated hazardous waste container.[3][8]

  • Container Material: Use a clearly labeled, non-metal container with a secure, non-metal lid.[9] Glass or plastic containers are suitable.

  • Labeling: The waste container must be clearly labeled as "Azide Contaminated Waste."[3] Include the full chemical name and any other components of the waste stream.

  • Segregation: It is critical to segregate azide waste from other waste streams.[9] DO NOT mix azide waste with:

    • Acids or acidic solutions.[2][9]

    • Heavy metal salts or solutions.[3]

    • Halogenated solvents (e.g., dichloromethane, chloroform).[2][9]

  • pH Adjustment: Maintain the pH of aqueous azide waste above 9 to prevent the formation of hydrazoic acid.[3][8][9]

  • Store the designated azide waste container in a cool, well-ventilated area, away from heat, light, and sources of shock or friction.[1][3]

  • Ideally, store the waste container in a secondary container within the fume hood until it is collected by your institution's Environmental Health & Safety (EHS) department.[3]

  • Contact your institution's EHS or hazardous waste management office to arrange for the pickup and disposal of the azide waste.[3] Follow all institutional procedures for hazardous waste disposal.

  • Alternatively, a licensed hazardous waste disposal company can be enlisted to transport and dispose of the waste at a permitted facility.[11]

Chemical Deactivation (Quenching) of Azide Waste: An Advanced Option

For laboratories with the appropriate expertise and safety infrastructure, chemical deactivation of the azide can be considered before disposal. This should only be performed by trained personnel and with a thorough understanding of the reaction and its potential hazards.

A common method for quenching organic azides is the Staudinger Reduction.[7] This reaction converts the azide to an amine, which is generally a more stable and less hazardous compound.

Experimental Protocol: Staudinger Reduction of 3-azido-9-azabicyclo[3.3.1]nonane hydrochloride

Disclaimer: This is a general procedure and may need to be optimized for your specific waste stream. Always perform a risk assessment before proceeding.

  • Preparation: In a certified chemical fume hood and behind a blast shield, cool the aqueous solution of 3-azido-9-azabicyclo[3.3.1]nonane hydrochloride waste to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of triphenylphosphine (1.1-1.5 equivalents relative to the azide) in a suitable solvent (e.g., tetrahydrofuran) to the stirred azide solution.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature. The reaction is accompanied by the evolution of nitrogen gas. Stir the mixture until gas evolution ceases.

  • Verification: Once the reaction is complete, the resulting solution containing the amine can be disposed of as hazardous waste, following your institution's guidelines for that particular waste stream.

Note: The quenching of sodium azide with sodium nitrite and acid is a common procedure for inorganic azides but may not be suitable for all organic azides and can produce carcinogenic byproducts in the presence of certain solvents like DMF.[7][12]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial.

Spill Size Procedure
Small Spill (in a fume hood) If trained and confident, cover the spill with an absorbent material.[5][8] Decontaminate the area with a pH > 9 buffer solution.[3] Collect all cleanup materials in the designated azide waste container.
Large Spill (or any spill outside a fume hood) Evacuate the area immediately and alert others.[3] Post a warning sign on the laboratory door.[3] Contact your institution's EHS or emergency response team for assistance.[3][9]

First Aid:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15-20 minutes and remove contaminated clothing.[3]

  • Eye Contact: Immediately flush eyes with water for at least 15-20 minutes using an eyewash station.[3]

  • In all cases of exposure, seek immediate medical attention. [3]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the safe disposal of 3-azido-9-azabicyclo[3.3.1]nonane hydrochloride.

DisposalWorkflow Disposal Workflow for 3-azido-9-azabicyclo[3.3.1]nonane hydrochloride Start Waste Generation RiskAssessment Risk Assessment: - Quantity of waste - Concentration - Presence of other chemicals Start->RiskAssessment PPE Don Appropriate PPE: - Goggles & Face Shield - Flame-Resistant Lab Coat - Nitrile Gloves RiskAssessment->PPE QuenchDecision Consider Chemical Deactivation? PPE->QuenchDecision Quench Perform Staudinger Reduction (Experienced Personnel Only) - Fume Hood & Blast Shield - Controlled Conditions QuenchDecision->Quench Yes CollectWaste Collect in Designated Non-Metal Container QuenchDecision->CollectWaste No Quench->CollectWaste LabelWaste Label Clearly: 'Azide Contaminated Waste' CollectWaste->LabelWaste SegregateWaste Segregate from Incompatible Waste: - Acids - Heavy Metals - Halogenated Solvents LabelWaste->SegregateWaste StoreWaste Store Safely in Fume Hood SegregateWaste->StoreWaste Disposal Arrange for Professional Disposal (EHS or Licensed Contractor) StoreWaste->Disposal

Caption: Decision workflow for the disposal of 3-azido-9-azabicyclo[3.3.1]nonane hydrochloride.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of hazardous chemical waste. Always consult your institution's specific safety protocols and Safety Data Sheets for the chemicals you are working with.

References

  • Azides - UVIC. (2022, May 18). Retrieved from [Link]

  • Luo, Q. (2018, July 16). Handling Azide Compounds Qinmo Luo Laboratory Safety Standard Operating Procedure (SOP). Retrieved from [Link]

  • Lab Safety Guideline: Sodium Azide. (n.d.). Retrieved from [Link]

  • Sodium Azide and Organic Azides. (n.d.). Retrieved from [Link]

  • Azide Compounds - Environmental Health and Safety. (n.d.). Retrieved from [Link]

  • Standard Operating Procedure Safe Handling of Azido Compounds - UNM: Chemistry Department. (2021, February 16). Retrieved from [Link]

  • What Is Sodium Azide And How Do I Safely Dispose Of It? (2023, May 30). Retrieved from [Link]

  • DISPOSAL OF SODIUM AZIDE - EPA. (n.d.). Retrieved from [Link]

  • Hazard Alert: Use and disposal of inorganic azides - The Waite. (2017, August 15). Retrieved from [Link]

  • Safe Handling of Azides - safety.pitt.edu. (2013, February 1). Retrieved from [Link]

  • How to quench azide : r/Chempros - Reddit. (2021, March 2). Retrieved from [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.